N-Acetyl-D-tryptophan
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHIGRZJZPRDV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018144 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2280-01-5 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Acetyl-D-tryptophan chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Acetyl-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the N-acetylated derivative of D-tryptophan, a stereoisomer of the essential amino acid L-tryptophan.[1] While the L-form and the racemic DL-mixture have been more extensively studied and utilized, the D-enantiomer possesses unique chemical properties and potential applications that warrant specific investigation. It is classified as an N-acyl-D-amino acid.[1][2] This document provides a comprehensive overview of the core chemical properties, synthesis, applications, and biological significance of this compound, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, formulation, and application in various experimental and industrial settings. Data for the closely related L- and DL-forms are included for comparison where specified.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | [1][2] |
| Synonyms | Na-Acetyl-D-tryptophan | [3] |
| CAS Number | 2280-01-5 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][4] |
| Molecular Weight | 246.26 g/mol | [1][4][5] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 186°C | [6] |
| N-Acetyl-L-tryptophan: 189.5 °C | [7] | |
| N-Acetyl-DL-tryptophan: 204-206 °C | [4][8] | |
| Boiling Point | 586.6 ± 45.0 °C (Predicted) | [6] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Practically insoluble in water. | [6] |
| N-Acetyl-DL-tryptophan: Slightly soluble in water; very soluble in ethanol; dissolves in dilute alkali hydroxide solutions. | [8][9] | |
| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [10] | |
| pKa | N-Acetyl-DL-tryptophan: 9.5 | [11] |
| Storage Temp. | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [6] |
Synthesis and Manufacturing
This compound is typically produced through the chemical acetylation of D-tryptophan. A common laboratory and industrial method involves the use of acetic anhydride.
General Acetylation Workflow
The synthesis process involves the reaction of the primary amine group of D-tryptophan with an acetylating agent, most commonly acetic anhydride, in an alkaline aqueous solution. The process can be visualized as follows:
Example Experimental Protocol (Generalized from Patent Literature)
A generalized protocol for synthesizing the racemic N-Acetyl-DL-tryptophan, which can be adapted for the D-enantiomer, is described in patent literature.[12][13]
-
Dissolution : Dissolve D-tryptophan in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).
-
Acetylation : While maintaining a strongly alkaline pH (e.g., pH 11-13) and a controlled temperature, simultaneously and continuously add acetic anhydride and an aqueous alkali hydroxide solution to the reaction mixture.
-
Precipitation : After the reaction is complete, cool the solution in an ice-water bath.
-
Isolation : Slowly add a strong acid (e.g., concentrated hydrochloric acid) with stirring to adjust the pH to approximately 2.0, causing the this compound to precipitate as a white solid.[13]
-
Purification : Collect the precipitate by filtration, wash with cold water to remove residual salts and acid, and dry under vacuum to yield the final product.
Applications in Research and Development
While its L-counterpart is more common, this compound has specific applications in research and pharmaceutical development.
-
Chiral Synthesis and Analysis : As a chiral building block, it can be used in the synthesis of stereospecific molecules. It also serves as a reference standard in chiral chromatography to study potential epimerization during chemical reactions on tryptophan-containing peptides.[14]
-
Protein Stabilization : The racemic mixture, N-Acetyl-DL-tryptophan, is widely used as a stabilizer and antioxidant for protein therapeutics, such as human serum albumin and monoclonal antibodies, protecting them from oxidative degradation.[15][16][17] This suggests a potential, though less explored, role for the pure D-isomer.
-
Pharmaceutical and Nutraceutical Formulation : The acetylated form of tryptophan is noted for its potential to cross the blood-brain barrier.[3][4] The DL-form is used in supplements aimed at improving sleep and mood.[3][4]
-
Cell Culture : The DL-mixture is used as a stable source of tryptophan in cell culture media to support protein synthesis and maintain cell viability.[18][19]
Biological Role and Significance
This compound is a metabolite of D-tryptophan and has been identified in organisms like yeast (Saccharomyces cerevisiae).[1][2] It is important to distinguish its biological activity from its L-enantiomer, as they often have different effects.
Contrasting Neuroprotective Effects of Enantiomers
Extensive research has been conducted on N-Acetyl-L-tryptophan , which has demonstrated significant neuroprotective properties. It acts as an antagonist of the neurokinin-1 receptor (NK-1R) and inhibits the mitochondrial release of cytochrome c.[20] This mechanism is believed to underlie its therapeutic potential in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[20][21]
Crucially, one study on ALS models found that while N-Acetyl-L-tryptophan could rescue neuronal cell death, This compound did not exhibit the same protective effect.[22] This highlights the stereospecificity of the biological targets involved.
Analytical Methodologies
Characterization and purity assessment of this compound are essential for its use in regulated applications. High-performance liquid chromatography (HPLC) is the primary analytical technique.
Protocol: HPLC for Impurity Profiling
A reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound from its parent compound (D-tryptophan) and other related impurities or degradation products.[15][23]
-
Objective : To determine the purity of an this compound sample and quantify related substances, such as D-tryptophan.
-
Column : C18 stationary phase (e.g., Macherey-Nagel Nucleosil 100-5 C18 or equivalent).[23]
-
Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection : UV spectrophotometry, typically at wavelengths of 222 nm and 282 nm, where the indole ring exhibits strong absorbance.[22]
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent (e.g., DMSO, DMF).[22][24]
-
Procedure :
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a defined volume of the prepared sample solution.
-
Run the gradient program to elute the compounds. This compound will have a different retention time than D-tryptophan and other potential impurities.[23]
-
Integrate the peak areas and calculate the percentage purity or the concentration of specific impurities based on the response of a reference standard.
-
Conclusion
This compound is a chiral molecule with distinct physicochemical properties that differ slightly from its L- and DL-counterparts, particularly in its melting point and biological activity. While the racemic mixture and L-enantiomer are well-established as protein stabilizers and neuroprotective agents, respectively, the D-form's biological role appears to be less pronounced, emphasizing the high degree of stereospecificity in its biological interactions. Its primary applications are currently centered on its use as a chemical standard for chiral analysis and as a potential, albeit less common, component in formulations. Further research is needed to fully elucidate other potential unique applications for this specific enantiomer in drug development and materials science.
References
- 1. This compound | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ymdb.ca [ymdb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 2280-01-5 [amp.chemicalbook.com]
- 7. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 9. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 10. 2280-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. N-Acetyl-DL-tryptophan | 87-32-1 | FA10866 | Biosynth [biosynth.com]
- 12. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 13. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Acetyl- DL -tryptophan EMPROVE EXPERT Ph Eur,BP 87-32-1 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing | ETW [etwinternational.com]
- 19. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. N-Acetyl-dl-tryptophan [doi.usp.org]
- 24. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Synthesis of N-Acetyl-D-tryptophan
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in applications ranging from biochemical research to its use as a stabilizer in pharmaceutical formulations.
Core Structure and Properties
This compound is the N-acetyl derivative of the D-enantiomer of the essential amino acid tryptophan.[1] The addition of an acetyl group to the amino group of D-tryptophan alters its chemical properties, making it a valuable compound in various applications. It belongs to the class of organic compounds known as N-acyl-alpha amino acids.[2] In pharmaceutical formulations, particularly for protein therapeutics like human serum albumin and monoclonal antibodies, it serves as a stabilizer, protecting against oxidative degradation.[3][4]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, providing key quantitative data for researchers.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][5] |
| Molecular Weight | 246.26 g/mol | [1][5] |
| CAS Number | 2280-01-5 | [1] |
| Melting Point | ~186 °C | [6] |
| Boiling Point | 586.6±45.0 °C (Predicted) | [6] |
| Density | 1.330±0.06 g/cm³ (Predicted) | [6] |
| Solubility | Practically insoluble in water; very soluble in ethanol (96%); dissolves in dilute alkali hydroxide solutions. | [7][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves the acetylation of D-tryptophan or the resolution of a racemic mixture of N-Acetyl-DL-tryptophan. Enzymatic methods offer high stereoselectivity.
Chemical Synthesis Pathways
Chemical synthesis is a common approach for producing N-Acetyl-tryptophan. The primary method involves the direct acetylation of tryptophan using an acetylating agent like acetic anhydride.
Caption: General chemical synthesis pathway for this compound via acetylation.
This method involves the acetylation of L-tryptophan followed by racemization to yield N-Acetyl-DL-tryptophan, from which the D-enantiomer can be resolved. The process is designed to achieve high yield and quality by controlling reaction conditions.[9]
Experimental Protocol
-
Preparation of Alkaline Solution: Prepare an aqueous solution of L-tryptophan and a substantially equimolar amount of an alkali metal hydroxide (e.g., NaOH or KOH).
-
Acetylation: Maintain the pH of the aqueous solution at 11 or higher. Simultaneously and continuously add acetic anhydride and an aqueous solution of the alkali metal hydroxide to the reaction mixture to initiate acetylation. The amount of acetic anhydride should be 1.0 to 1.5 moles per mole of L-tryptophan.[9]
-
Reaction Monitoring: Monitor the reaction using liquid chromatography. For instance, a reaction with L-tryptophan can yield N-acetyl-L-tryptophan with approximately 80% acetylation selectivity.[9]
-
Racemization: Following acetylation, heat the aqueous solution and treat it with additional acetic anhydride to induce racemization, yielding N-Acetyl-DL-tryptophan.
-
Isolation and Purification: Cool the reaction solution (e.g., to 5°C) and add concentrated hydrochloric acid to precipitate the product.[9] Filter the precipitate, wash with water, and dry to obtain N-Acetyl-DL-tryptophan.
This innovative method utilizes a three-step cascade reaction starting from indole methylene hydantoin to produce N-Acetyl-DL-tryptophan, reducing acid/alkali consumption and equipment investment.[10]
Caption: Workflow for the cascade synthesis of N-Acetyl-DL-tryptophan.
Experimental Protocol
-
Hydrogenation: In a high-pressure autoclave, add Raney-Ni catalyst (10-30% by weight of the starting material), indole methylene hydantoin, and a 0.5-1.0 mol/L sodium hydroxide solution. React at 3.0-4.0 MPa and 45-80°C for 1.5-4 hours.[10]
-
Filtration and Concentration: After the reaction, filter the mixture to remove the catalyst and concentrate the filtrate 4-6 times.
-
Hydrolysis: Transfer the concentrated solution to an autoclave and perform hydrolysis at 120-145°C for 0.5-1.5 hours.[10]
-
Acetylation and Precipitation: Cool the reaction mixture in an ice-water bath. Slowly add 6 mol/L hydrochloric acid with stirring to adjust the pH to 8.0-9.0. Add acetic anhydride (1.2-1.4 times the molar amount of the initial indole methylene hydantoin) all at once.[10]
-
Final Isolation: Stir the mixture for 0.5-1 hour, then adjust the pH to 2.0 with hydrochloric acid to obtain a white precipitate. Filter and dry the solid to yield N-Acetyl-DL-tryptophan.[10]
Comparison of Chemical Synthesis Methods
| Parameter | Method 1: Acetylation & Racemization | Method 2: Cascade Reaction |
| Starting Material | L-Tryptophan | Indole Methylene Hydantoin |
| Key Reagents | Acetic Anhydride, Alkali Metal Hydroxide, HCl | Raney-Ni, NaOH, Acetic Anhydride, HCl |
| Reported Yield | High yield and quality are achievable.[9] | ~80% relative to starting material.[10] |
| Key Advantage | Improved reaction rate of acetylation.[9] | Reduced process consumption and cost.[10] |
| Process Steps | Acetylation, Racemization, Precipitation | Hydrogenation, Hydrolysis, Acetylation |
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific route to produce the desired D-enantiomer, avoiding the need for chiral resolution of a racemic mixture. GCN5-related N-acyltransferases (GNATs) are a family of enzymes capable of catalyzing the formation of N-acetyl-D-amino acids.[11]
The reaction involves the transfer of an acetyl group from Acetyl-CoA to the amino group of D-tryptophan, catalyzed by a specific N-acyltransferase.
Caption: Enzymatic synthesis of this compound using an N-acyltransferase.
Experimental Protocol (General)
A specific protocol for the enzymatic synthesis of this compound is not detailed in the provided search results. However, a general methodology would involve:
-
Enzyme Preparation: Obtain or purify a GNAT-related enzyme with known activity towards D-tryptophan.[11]
-
Reaction Mixture: Prepare a buffered solution containing D-tryptophan, Acetyl-CoA, and the enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature and pH for the specific enzyme.
-
Reaction Monitoring: Monitor the formation of this compound over time using techniques like HPLC.
-
Product Isolation: Once the reaction is complete, terminate it (e.g., by heat inactivation or pH change) and purify the this compound from the reaction mixture using chromatographic methods.
Another enzymatic approach involves the resolution of racemic N-Acetyl-DL-tryptophan using an N-acylase enzyme, which selectively hydrolyzes the L-enantiomer, allowing for the separation of the desired this compound.[12]
Applications in Drug Development
This compound is a crucial excipient in the formulation of protein-based drugs. It acts as an antioxidant, sacrificially degrading to protect labile tryptophan residues in therapeutic proteins from oxidation.[3][4] This stabilization is critical for maintaining the efficacy and shelf-life of biopharmaceuticals. Its ability to cross the blood-brain barrier also makes it a compound of interest for pharmaceuticals targeting neurological disorders.[13] Furthermore, its L-enantiomer, N-Acetyl-L-tryptophan, has shown neuroprotective effects, suggesting potential therapeutic applications for tryptophan derivatives in neurodegenerative diseases.[14]
References
- 1. This compound | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ymdb.ca [ymdb.ca]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 2280-01-5 [amp.chemicalbook.com]
- 7. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 8. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 9. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 10. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]
- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 12. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Biological Activities of N-Acetyl-D-tryptophan and N-Acetyl-L-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereoisomers N-Acetyl-D-tryptophan (D-NAT) and N-Acetyl-L-tryptophan (L-NAT), detailing their distinct biological activities. It is firmly established that L-NAT is the biologically active form, exhibiting significant neuroprotective properties, whereas D-NAT is largely inert. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to offer a clear and thorough understanding of these two compounds. The primary mechanism of L-NAT's neuroprotective action is identified as the inhibition of the mitochondrial intrinsic apoptosis pathway, specifically through the prevention of cytochrome c release. This guide also addresses the ongoing debate regarding L-NAT's purported role as a neurokinin-1 receptor (NK-1R) antagonist, presenting evidence that challenges this initial hypothesis.
Introduction
N-acetyltryptophan, a derivative of the essential amino acid tryptophan, exists as two stereoisomers: this compound and N-Acetyl-L-tryptophan. While structurally similar, these isomers exhibit profound differences in their interactions with biological systems. This disparity in biological activity is of significant interest in the fields of neuropharmacology and drug development, as it underscores the critical importance of stereochemistry in molecular recognition and therapeutic efficacy. This guide will provide an in-depth comparison of the biological activities of D-NAT and L-NAT, with a focus on the molecular mechanisms that underpin their differential effects.
Comparative Biological Activity: A Summary of Quantitative Data
The biological activity of N-Acetyl-L-tryptophan has been most extensively studied in the context of neuroprotection. In contrast, this compound has consistently demonstrated a lack of significant biological effect in the same experimental models. The following table summarizes the available quantitative data comparing the two isomers.
| Biological Activity | N-Acetyl-L-tryptophan (L-NAT) | This compound (D-NAT) | Reference |
| Neuroprotection (H₂O₂-induced cell death in NSC-34 motor neurons) | IC₅₀ = 0.3 µM | No protective effect | |
| Neuroprotection (H₂O₂-induced cell death in primary motor neurons) | IC₅₀ = 16 nM | No protective effect | |
| Neuroprotection (H₂O₂-induced cell death in NSC-34 motoneurons - N-acetyl-DL-tryptophan) | IC₅₀ = 1 µM | Not Applicable | |
| Neurokinin-1 Receptor (NK-1R) Binding | No significant binding up to millimolar concentrations | Not reported, presumed inactive |
Molecular Mechanisms of Action: The Stereospecificity of L-NAT
The primary neuroprotective mechanism of L-NAT is attributed to its ability to inhibit the intrinsic pathway of apoptosis, a fundamental process of programmed cell death. This inhibition is achieved by preventing the release of cytochrome c from the mitochondria, a critical initiating event in the apoptotic cascade.
Inhibition of the Mitochondrial Apoptosis Pathway
In response to cellular stress, such as oxidative damage, the mitochondrial permeability transition pore (mPTP) opens, leading to the release of pro-apoptotic factors, including cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death. L-NAT intervenes early in this process by stabilizing the mitochondrial membrane and preventing the release of cytochrome c. The D-isomer, D-NAT, does not exhibit this protective effect.
Caption: L-NAT inhibits the mitochondrial apoptosis pathway.
The Neurokinin-1 Receptor (NK-1R) Controversy
Initial studies suggested that L-NAT might also exert its neuroprotective effects by acting as an antagonist of the neurokinin-1 receptor (NK-1R), a receptor for the neuropeptide Substance P, which is involved in neuroinflammation. However, more recent and direct binding assays have failed to demonstrate any significant interaction between L-NAT and the NK-1R, even at high concentrations. This finding suggests that the neuroprotective effects of L-NAT are unlikely to be mediated through direct NK-1R antagonism. The observed anti-inflammatory effects of L-NAT may be a downstream consequence of its primary action on mitochondrial stability and the reduction of apoptotic signaling, which can secondarily quell inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the biological activities of this compound and N-Acetyl-L-tryptophan.
Cell Viability Assay for Neuroprotection
This protocol is designed to assess the neuroprotective effects of L-NAT and D-NAT against oxidative stress-induced cell death in a neuronal cell line.
-
Cell Line: NSC-34 motor neuron-like cells.
-
Materials:
-
NSC-34 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
N-Acetyl-L-tryptophan (L-NAT) and this compound (D-NAT) stock solutions
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed NSC-34 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of L-NAT or D-NAT (e.g., 0.01, 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control group (medium only).
-
Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to all wells except for the untreated control group.
-
Incubate the cells for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cytochrome c Release Assay by Western Blotting
This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis.
-
Materials:
-
Treated and untreated cell pellets (from a neuroprotection assay)
-
Mitochondria/Cytosol Fractionation Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-β-actin (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Harvest cells and separate the cytosolic and mitochondrial fractions using a commercially available fractionation kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with anti-COX IV and anti-β-actin antibodies to confirm the purity of the mitochondrial and cytosolic fractions, respectively.
-
Chiral HPLC for Isomer Separation
This protocol outlines a method for the analytical separation of D-NAT and L-NAT.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based chiral column)
-
Mobile phase: A mixture of hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
-
This compound and N-Acetyl-L-tryptophan standards
-
-
Procedure:
-
Prepare standard solutions of D-NAT and L-NAT in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the standard solutions individually to determine the retention time of each isomer.
-
Inject a mixture of the two isomers to confirm their separation.
-
The UV detector can be set to 280 nm for detection.
-
Experimental and Logical Workflow
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of this compound and N-Acetyl-L-tryptophan.
The Role of N-Acetyl-D-tryptophan in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-tryptophan (NAD-Trp) is a derivative of the amino acid D-tryptophan. Unlike its L-isomer, which has demonstrated biological activities, NAD-Trp is not a prominent metabolite in endogenous human metabolic pathways and is largely considered part of the human exposome, originating from external sources. Its primary significance lies in its application as a synthetic compound within the pharmaceutical industry, where it serves as a crucial excipient for stabilizing protein therapeutics. This technical guide provides an in-depth exploration of the known metabolic aspects of NAD-Trp, its chemical degradation, its contrasting biological role compared to its L-isomer, and the analytical methodologies used for its characterization.
Introduction
While the metabolism of L-tryptophan is extensively studied, leading to the production of vital biomolecules like serotonin and niacin, the metabolic fate of this compound is less understood.[1] NAD-Trp is primarily recognized for its role as a stabilizer in pharmaceutical formulations, particularly for biologics such as human serum albumin and monoclonal antibodies, where it helps prevent oxidative degradation.[2][3] This guide will delineate the current understanding of NAD-Trp's limited role in biological metabolic pathways and its more significant function in drug development.
Biosynthesis of this compound
The enzymatic synthesis of this compound is catalyzed by the enzyme D-tryptophan N-acetyltransferase (EC 2.3.1.34).[4] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of D-tryptophan, forming NAD-Trp and Coenzyme A (CoA).[4]
Role in Pharmaceutical Formulations and Chemical Degradation
N-Acetyl-DL-tryptophan is widely utilized as a stabilizer in parenteral and liquid formulations of biopharmaceuticals.[5] It functions as an antioxidant, sacrificially degrading to protect the active protein ingredient from oxidative stress.[2][3] The degradation of N-acetyl-tryptophan in these formulations has been studied under various stress conditions.
Quantitative Data on Degradation
Studies have shown that under forced stress conditions (e.g., oxidative and thermal stress), the degradation of N-acetyl-tryptophan can range from minimal (3%) to significant (83%).[2][3] The degradation products are largely conserved between these stress conditions.[2][3]
| Stress Condition | N-Acetyl-tryptophan Degradation (%) | Reference |
| Minimal Stress | 3 | [2][3] |
| Significant Stress | 83 | [2][3] |
Identified Degradation Products
Under oxidative stress, N-acetyl-tryptophan can degrade into several products. Two identified degradants in concentrated albumin solutions are 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid.[2] Other studies on tryptophan derivatives have identified nitrated products like N-Ac-6-NO2Trp when exposed to reactive nitrogen species.[6]
Biological Activity: A Tale of Two Isomers
A critical aspect of N-acetyl-tryptophan is the stereospecificity of its biological effects. The L-isomer, N-Acetyl-L-tryptophan (NAL-Trp), has demonstrated neuroprotective properties, while the D-isomer (NAD-Trp) is biologically inactive in this context.[7][8]
NAL-Trp has been shown to be an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of mitochondrial cytochrome c release, which contributes to its neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).[7][9][10] In contrast, NAD-Trp shows no such protective effect.[7][8]
Experimental Protocols
Analysis of this compound and its Degradation Products
A common method for the analysis of N-acetyl-tryptophan and its degradation products in pharmaceutical formulations involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[2][3]
Experimental Workflow:
Protocol Outline:
-
Sample Preparation: Dilute the N-acetyl-tryptophan containing formulation in a suitable mobile phase.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometric Detection: Couple the HPLC system to an electrospray ionization tandem mass spectrometer (ESI-MS/MS) for the detection and identification of the parent compound and its degradation products.[11][12][13]
-
Data Analysis: Quantify the analytes by integrating the peak areas from the chromatograms. Identify degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.
Quantification of Tryptophan Metabolites in Biological Samples
While specific protocols for NAD-Trp metabolism in vivo are scarce, methodologies for the broader analysis of tryptophan metabolites in biological fluids can be adapted. These typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][14]
Sample Preparation (for Serum/Plasma): [15]
-
To 50 µL of serum or plasma, add 10 µL of an internal standard mix.
-
Dilute with 40 µL of water containing 0.1% formic acid.
-
Precipitate proteins by adding 400 µL of cold methanol and incubate at -20°C for 1 hour.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
Conclusion
This compound does not appear to be an active participant in major endogenous metabolic pathways. Its primary and significant role is as a synthetic excipient in the pharmaceutical industry, where it functions as a stabilizer for protein-based drugs. The biological activity of N-acetyl-tryptophan is stereospecific, with the L-isomer demonstrating neuroprotective effects that are absent in the D-isomer. Future research could further explore the potential for enzymatic activity on NAD-Trp in specific tissues or under particular pathological conditions, although current evidence suggests this is limited. For drug development professionals, the focus remains on understanding its properties as a stabilizer and characterizing its degradation products in formulations.
References
- 1. Tryptophan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-tryptophan N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 5. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 15. repository.tudelft.nl [repository.tudelft.nl]
N-Acetyl-D-tryptophan: A Technical Guide to its Function as a Pharmaceutical Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-tryptophan (D-NAT) is a chiral derivative of the essential amino acid D-tryptophan. While its enantiomer, N-Acetyl-L-tryptophan (L-NAT), exhibits distinct neuroprotective activities through specific receptor interactions, the primary function of D-NAT in a pharmaceutical context is as a physicochemical stabilizer and antioxidant for protein-based therapeutics. This technical guide provides an in-depth analysis of the function of this compound, contrasting it with its L-enantiomer, and details the experimental protocols used to characterize its stabilizing properties.
Core Function: Protein Stabilization and Antioxidant Activity
This compound is principally used as an excipient in pharmaceutical formulations, particularly for protein therapeutics like human serum albumin (HSA) and monoclonal antibodies (mAbs).[1] Its function is to protect these biologics from degradation caused by physical and chemical stresses, such as heat and oxidation.[1][2]
Thermal Stabilization
D-NAT contributes to the thermal stability of proteins. Studies on human albumin have demonstrated that both D- and L-enantiomers of N-acetyltryptophanate (AT) are equally effective at preventing the formation of protein polymers when subjected to heat stress.[3] This stabilization is crucial during processes like pasteurization of albumin solutions, which involves heating at 60°C for extended periods.[2]
Antioxidant Mechanism
A key function of D-NAT is to act as a sacrificial antioxidant.[1] Biotherapeutics can be susceptible to oxidation, particularly at labile tryptophan and methionine residues, during manufacturing and storage.[4] N-Acetyl-tryptophan has a lower oxidation potential compared to tryptophan, making it more readily oxidized.[4] By including D-NAT in the formulation, it is preferentially oxidized, thus protecting the protein from oxidative damage and preserving its structural integrity and therapeutic efficacy.[2][4] This is especially important for protecting critical residues like cysteine-34 in human serum albumin.[2]
Enantiomeric Specificity: A Tale of Two Isomers
The biological and functional activities of N-acetyl-tryptophan are highly dependent on its stereochemistry. While D-NAT's role is primarily physicochemical, L-NAT possesses specific biological activities.
-
This compound (D-NAT): Functions as a protein stabilizer and antioxidant. It does not exhibit the neuroprotective effects associated with the L-enantiomer.[5]
-
N-Acetyl-L-tryptophan (L-NAT): Acts as a potent neuroprotective agent. This activity is mediated through its function as an antagonist of the neurokinin-1 receptor (NK-1R), which disrupts the binding of the pro-inflammatory neuropeptide, Substance P.[5][6] This interaction initiates a signaling cascade that inhibits apoptosis by preventing the release of mitochondrial cytochrome c and subsequent activation of caspases.[5]
This stark difference in function underscores the importance of stereospecificity in drug development and formulation. While a racemic mixture (N-Acetyl-DL-tryptophan) can serve as a stabilizer, the specific use of the D-enantiomer can be strategic when the biological activities of the L-enantiomer are not desired.
Quantitative Data on Stabilizing Efficacy
The following tables summarize quantitative data from studies evaluating the efficacy of N-acetyltryptophan as a protein stabilizer.
| Stabilizer Combination | Concentration | Relative Effectiveness in Thermal Stabilization of Human Albumin | Reference |
| Caprylate (CA) + Acetyltryptophanate (AT) | 4 mM CA + 4 mM AT | Most Effective | [3] |
| Caprylate (CA) | 4 mM | Approximately equal to 4 mM CA + 4 mM AT | [3] |
| Acetyltryptophanate (AT) | 8 mM | Less effective than 4 mM CA | [3] |
| Caprylate (CA) | 2 mM | Approximately equal to 8 mM AT | [3] |
| Acetyltryptophanate (AT) | 4 mM | Least Effective of the combinations shown | [3] |
| Acetyltryptophanate (AT) vs. Caprylate (CA) | 16 mM AT vs. 4 mM CA | Equal Effectiveness | [3] |
Table 1: Comparative thermal stabilization of 5% human albumin solutions heated at 60°C. Effectiveness was determined by monitoring the formation of albumin polymers.
| Stress Condition | N-Acetyl-tryptophan Degradation Range | Implication | Reference |
| Forced Oxidative and Thermal Stress | 3% to 83% | Demonstrates role as a sacrificial protectant | [1] |
| Recommended Storage Conditions | Minimal | Indicates stability under normal product shelf-life | [1] |
Table 2: Degradation of N-Acetyl-tryptophan in protein therapeutic formulations under various conditions.
Experimental Protocols
Protocol for Assessing Thermal Stabilization of Albumin
This protocol is based on the methodology used to evaluate the formation of albumin polymers under heat stress.[3]
-
Preparation of Protein Solutions: Prepare 5% solutions of purified human albumin monomer in the desired buffer (e.g., 0.1 M sodium phosphate or 145 mM sodium chloride, pH 7.0).
-
Addition of Stabilizers: Add this compound and/or other stabilizers (e.g., sodium caprylate) to the protein solutions at the desired final concentrations (e.g., 4 mM, 8 mM, 16 mM). Include a control sample with no added stabilizer.
-
Heat Stress: Incubate the prepared solutions in a water bath at 60°C for a defined period (e.g., 4-10 hours).
-
Analysis of Polymer Formation: After incubation, analyze the samples to quantify the formation of albumin polymers (species larger than a dimer). This can be achieved using techniques such as:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): Separates proteins based on size, allowing for the quantification of monomer, dimer, and larger polymer peaks.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Separates proteins based on size and charge in their native state, allowing for visualization and relative quantification of polymer bands.
-
-
Data Interpretation: Compare the percentage of polymer formation in the samples with stabilizers to the control sample. A lower percentage of polymers indicates a higher degree of stabilization.
Protocol for Quantifying this compound and its Degradants
This protocol describes a method for analyzing the degradation of this compound in a protein formulation, based on reversed-phase chromatography.[1]
-
Sample Preparation: Subject the protein therapeutic formulation containing this compound to stress conditions (e.g., elevated temperature, light exposure, or addition of an oxidizing agent like AAPH).[4]
-
Chromatographic Separation:
-
System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column is suitable for separating NAT and its degradation products.[7]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Detection and Quantification:
-
Monitor the elution profile at a wavelength where tryptophan derivatives absorb strongly (e.g., 280 nm).[8]
-
Quantify the peak corresponding to this compound. The decrease in its peak area relative to an unstressed control indicates the extent of degradation.
-
-
Identification of Degradants (Optional):
Visualizing Mechanisms and Workflows
Contrasting Signaling Pathways of N-Acetyl-tryptophan Enantiomers
The distinct biological activities of the D- and L-enantiomers are rooted in their differential interaction with the Neurokinin-1 Receptor (NK-1R).
Caption: Stereospecific interaction with the NK-1R.
Experimental Workflow for Protein Stability Assessment
This workflow outlines the key steps in evaluating the efficacy of this compound as a protein stabilizer.
Caption: Workflow for evaluating thermal stabilization.
Functional Comparison of D- and L-Enantiomers
This diagram provides a clear logical relationship between the two enantiomers and their primary functions.
Caption: Functional roles of D- and L-enantiomers.
Conclusion
This compound serves as a valuable excipient in the biopharmaceutical industry, functioning primarily as a thermal stabilizer and a sacrificial antioxidant for protein-based drugs. Its efficacy in these roles is comparable to its L-enantiomer. However, unlike L-NAT, the D-enantiomer does not engage in specific biological signaling pathways, such as the neurokinin-1 receptor pathway, making it a suitable choice when only the physicochemical stabilizing properties are required. A thorough understanding of this enantiomeric specificity is critical for the rational design and formulation of stable and effective biologic therapeutics.
References
- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Undiscovered Country: N-Acetyl-D-tryptophan in Saccharomyces cerevisiae
A Technical Review of a Hypothetical Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide explores the hypothetical discovery of N-Acetyl-D-tryptophan (N-Ac-D-Trp) in the model organism Saccharomyces cerevisiae. While the presence of this specific molecule has not been documented in publicly available scientific literature, this paper will serve as a framework for its potential identification, characterization, and significance. We will outline the necessary experimental protocols, data presentation standards, and conceptual workflows required to investigate this novel area of yeast metabolism. This document is intended to be a forward-looking guide for researchers in the field, providing a structured approach to a potential future discovery.
Introduction
Saccharomyces cerevisiae, a cornerstone of both industrial fermentation and fundamental biological research, possesses a complex and well-studied metabolic network. Its ability to synthesize and modify a vast array of small molecules has been extensively documented. Tryptophan metabolism, in particular, is a critical pathway, leading to the production of vital compounds such as the neurotransmitter serotonin and the phytohormone auxin.
While the metabolism of L-tryptophan is well-understood, the role and even the existence of its D-enantiomer, and specifically its acetylated form, this compound, in S. cerevisiae remains an open question. The discovery of N-Ac-D-Trp would represent a significant advancement in our understanding of yeast biochemistry and could have implications for drug development, particularly in the context of targeting novel metabolic pathways.
This guide provides a comprehensive, albeit speculative, technical overview of the methodologies and conceptual frameworks that would be essential for the confirmation and characterization of N-Ac-D-Trp in S. cerevisiae.
Hypothetical Experimental Protocols
The definitive identification and quantification of N-Ac-D-Trp in S. cerevisiae would necessitate a multi-faceted analytical approach. The following protocols are proposed as a robust methodology for such an investigation.
Yeast Culture and Metabolite Extraction
Objective: To cultivate S. cerevisiae under defined conditions and efficiently extract intracellular metabolites, including potential N-Ac-D-Trp.
Protocol:
-
Yeast Strain: A well-characterized laboratory strain of S. cerevisiae (e.g., BY4741) should be used.
-
Culture Medium: A defined synthetic complete (SC) medium with a known concentration of glucose as the carbon source is recommended to ensure reproducibility.
-
Cultivation: Cultures should be grown aerobically at 30°C with shaking (200 rpm) to mid-log phase (OD₆₀₀ ≈ 0.8).
-
Metabolite Quenching: To halt metabolic activity instantaneously, cultures should be rapidly quenched using a cold solvent, such as a 60% methanol solution at -40°C.
-
Cell Lysis and Extraction: Cells are pelleted by centrifugation at 4°C. The cell pellet is then resuspended in a cold extraction solvent (e.g., 80% methanol). Cell lysis can be achieved through bead beating or sonication.
-
Sample Preparation: The cell lysate is centrifuged to remove cell debris. The supernatant, containing the extracted metabolites, is then collected and stored at -80°C until analysis.
Analytical Detection and Quantification
Objective: To unambiguously identify and quantify N-Ac-D-Trp in the yeast extracts.
Protocol:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted metabolomics.
-
Chromatographic Separation: A chiral chromatography column is essential to separate N-Ac-D-Trp from its L-enantiomer, N-Acetyl-L-tryptophan. A reversed-phase C18 column could also be used for initial screening.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the highest sensitivity and specificity. The precursor ion (m/z for N-Ac-D-Trp) and specific fragment ions would be monitored.
-
-
Standard Curve: A standard curve using a pure, synthesized N-Ac-D-Trp standard of known concentrations must be generated to allow for absolute quantification of the metabolite in the yeast extracts.
-
Internal Standard: To account for variations in extraction efficiency and instrument response, a heavy-isotope labeled internal standard (e.g., ¹³C₆-N-Ac-D-Trp) should be spiked into the samples prior to extraction.
Data Presentation: A Framework for Quantitative Analysis
Should N-Ac-D-Trp be detected, the quantitative data should be presented in a clear and structured format to facilitate comparison across different experimental conditions.
Table 1: Hypothetical Quantification of this compound in Saccharomyces cerevisiae
| Experimental Condition | Intracellular N-Ac-D-Trp (μg/g dry cell weight) | Extracellular N-Ac-D-Trp (μg/L) |
| Wild-Type (SC Medium, 2% Glucose) | 0.15 ± 0.02 | < LOD |
| High Glucose (SC Medium, 5% Glucose) | 0.28 ± 0.04 | 0.05 ± 0.01 |
| Nitrogen Limitation | 0.08 ± 0.01 | < LOD |
| Tryptophan Supplementation (1 mM D-Trp) | 1.25 ± 0.11 | 0.32 ± 0.03 |
LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3).
Visualization of Conceptual Frameworks
The following diagrams, generated using the DOT language, illustrate the conceptual workflows and hypothetical signaling pathways that would be relevant to the study of N-Ac-D-Trp in S. cerevisiae.
Figure 1: A conceptual workflow for the identification and quantification of this compound in Saccharomyces cerevisiae.
Figure 2: A hypothetical metabolic pathway for the synthesis of this compound in Saccharomyces cerevisiae.
Conclusion and Future Directions
The discovery of this compound in Saccharomyces cerevisiae would open up new avenues of research into yeast metabolism and its potential applications. The methodologies outlined in this guide provide a clear and robust framework for any research group aiming to investigate this possibility. Future work would focus on identifying the putative N-acetyltransferase responsible for its synthesis, elucidating its physiological role, and exploring its potential as a biomarker or a target for therapeutic intervention. While currently in the realm of hypothesis, the search for N-Ac-D-Trp in this workhorse of modern biology is a compelling scientific endeavor.
Preliminary Studies on the Neuroprotection of N-Acetyl-D-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preliminary research into the neuroprotective potential of N-acetylated forms of tryptophan has revealed a significant divergence in the efficacy of its stereoisomers. Studies conducted in cellular and animal models of amyotrophic lateral sclerosis (ALS) have consistently demonstrated that while N-Acetyl-L-tryptophan (L-NAT) exhibits notable neuroprotective properties, its enantiomer, N-Acetyl-D-tryptophan (D-NAT), has been found to be ineffective at the concentrations tested. This guide provides a comprehensive overview of the existing preliminary data, focusing on the comparative analysis of these isomers. It details the experimental protocols used to assess their effects and illustrates the proposed signaling pathways through which L-NAT exerts its neuroprotective action, providing a crucial reference for the lack of corresponding activity in D-NAT. All quantitative data from the cited studies are presented in structured tables for clarity and comparative analysis.
Comparative Efficacy in Neuroprotection
The primary evidence regarding the neuroprotective capacity of this compound comes from comparative studies alongside its L-isomer in models of ALS. These studies have consistently reported a lack of protective effect for the D-isomer.
In Vitro Studies in Motor Neuron-like Cells (NSC-34)
In vitro experiments using the NSC-34 motor neuron-like cell line, a common model for studying motor neuron degeneration, have shown that L-NAT and N-Acetyl-DL-tryptophan (a racemic mixture) can rescue cells from death. In contrast, D-NAT showed no protective effect.[1]
In Vivo Studies in a Transgenic Mouse Model of ALS
Further investigations in the SOD1(G93A) transgenic mouse model of ALS have substantiated the in vitro findings. Administration of L-NAT was observed to delay disease onset, extend survival, and improve motor performance.[2] While direct comparative studies with D-NAT in this specific model are not extensively detailed in the available literature, the established inefficacy of D-NAT in vitro has largely precluded its further investigation in vivo.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies. It is important to note that quantitative data for the effects of this compound are largely absent, with studies qualitatively reporting its lack of efficacy.
Table 1: In Vitro Neuroprotective Effects of N-Acetyl-tryptophan Isomers on NSC-34 Cells
| Compound | Concentration | Effect on Cell Viability | Reference |
| N-Acetyl-L-tryptophan (L-NAT) | Not specified in abstracts | Neuroprotective | [1] |
| This compound (D-NAT) | Not specified in abstracts | No protective effect | [1] |
| N-Acetyl-DL-tryptophan | Not specified in abstracts | Neuroprotective | [1] |
Table 2: In Vivo Effects of N-Acetyl-L-tryptophan in SOD1(G93A) Mice
| Treatment | Dosage | Effect on Disease Onset | Effect on Survival | Improvement in Motor Performance | Reference |
| N-Acetyl-L-tryptophan (L-NAT) | Not specified in abstracts | Delayed | Extended | Ameliorated deteriorations | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies comparing the neuroprotective effects of N-Acetyl-tryptophan isomers.
In Vitro Neuroprotection Assay in NSC-34 Cells
Objective: To assess the ability of N-Acetyl-tryptophan isomers to protect motor neuron-like cells from cell death.
Cell Line: NSC-34 (a hybrid cell line of mouse motor neuron-enriched embryonic spinal cord cells fused with mouse neuroblastoma).
Protocol:
-
Cell Culture: NSC-34 cells are cultured in a high-glucose formulation of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Induction of Cell Death: An appropriate neurotoxic insult is applied to induce cell death.
-
Treatment: Cells are co-treated with the neurotoxic agent and varying concentrations of N-Acetyl-L-tryptophan, this compound, or N-Acetyl-DL-tryptophan.
-
Assessment of Cell Viability (LDH Assay):
-
After the treatment period, the cell culture supernatant is collected.
-
The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a colorimetric assay.
-
The absorbance is measured at 490 nm, which is proportional to the amount of LDH released and, therefore, the extent of cell death.
-
In Vivo Neuroprotection Study in SOD1(G93A) Mice
Objective: To evaluate the effect of N-Acetyl-L-tryptophan on disease progression and survival in a transgenic mouse model of ALS.
Animal Model: SOD1(G93A) transgenic mice, which express a human SOD1 gene with a glycine to alanine mutation at position 93.
Protocol:
-
Drug Administration:
-
N-Acetyl-L-tryptophan is administered to the mice, typically via intraperitoneal injection or oral gavage, starting at a pre-symptomatic age.
-
A control group receives a vehicle solution.
-
-
Monitoring of Disease Progression:
-
Motor Performance (Rotarod Test): Mice are placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 300 seconds). The latency to fall is recorded as a measure of motor coordination and balance.[3][4][5][6][7]
-
Body Weight: Body weight is monitored regularly as an indicator of general health and disease progression.
-
Disease Onset and Survival: The age of onset of disease symptoms (e.g., tremor, paralysis) and the lifespan of the mice are recorded.
-
-
Histological Analysis:
-
At the end-stage of the disease, mice are euthanized, and the spinal cords are collected.
-
Motor Neuron Counting: Spinal cord sections are stained (e.g., with Nissl stain or specific motor neuron markers like NeuN or ChAT), and the number of surviving motor neurons in the ventral horn is counted to assess neurodegeneration.[8][9]
-
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of neuroprotection are based on studies of the effective L-isomer, N-Acetyl-L-tryptophan. The lack of efficacy of the D-isomer suggests a stereospecific interaction with a biological target, likely the neurokinin-1 receptor (NK-1R).
Proposed Neuroprotective Signaling Pathway of N-Acetyl-L-tryptophan
L-NAT is believed to exert its neuroprotective effects through a multi-faceted mechanism involving anti-inflammatory and anti-apoptotic pathways.[1][2]
Caption: Proposed mechanism of L-NAT neuroprotection.
Experimental Workflow for Comparative Analysis
The logical flow of experiments to determine the differential neuroprotective effects of N-Acetyl-tryptophan isomers is outlined below.
Caption: Experimental workflow for isomer comparison.
Conclusion
The preliminary evidence strongly indicates that this compound does not possess the neuroprotective properties observed in its L-isomer, at least in the context of the ALS models studied to date. The lack of activity is likely due to stereospecific requirements of the biological target, presumed to be the neurokinin-1 receptor. This key finding has significant implications for drug development efforts targeting neurodegenerative diseases, emphasizing the critical importance of stereochemistry in the design of therapeutic agents. Future research could explore whether D-NAT has any other biological activities or if its lack of neuroprotective effect holds true across a wider range of neurodegenerative disease models. However, based on the current data, research and development efforts in this area should remain focused on N-Acetyl-L-tryptophan.
References
- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. treat-nmd.org [treat-nmd.org]
An In-Depth Technical Guide on the Core Mechanism of Action Theories of N-Acetyl-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-D-tryptophan (D-NAT) is the D-enantiomer of the N-acetylated form of the essential amino acid tryptophan. Unlike its counterpart, N-Acetyl-L-tryptophan (L-NAT), which has demonstrated a range of biological activities including neuroprotection, D-NAT is largely considered to be biologically inert in the key models studied to date. This technical guide synthesizes the current understanding of D-NAT's mechanism of action, which is primarily characterized by a lack of the effects observed with L-NAT. The core of this discrepancy lies in the stereospecificity of the biological targets of L-NAT. This guide will detail the prevailing theories on L-NAT's mechanism to provide a framework for understanding D-NAT's inactivity, present the comparative experimental data, and provide detailed protocols from the seminal studies that have established this stereochemical distinction.
The Predominant Theory: Biological Inactivity of this compound
The primary theory regarding the mechanism of action of this compound is that it is largely inactive due to stereochemical hindrance at the molecular targets where its L-isomer is active. The most robust evidence for this comes from comparative studies in models of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS).
A pivotal study by Sirianni et al. (2015) demonstrated that while L-NAT and the racemic mixture N-Acetyl-DL-tryptophan were neuroprotective in motor neuron-like cells, D-NAT showed no protective effect.[1] This suggests that the biological activity resides solely with the L-isomer.
The Mechanism of N-Acetyl-L-tryptophan: A Basis for Stereospecificity
To understand the lack of activity of D-NAT, it is essential to examine the proposed mechanisms of action for L-NAT. For years, the neuroprotective effects of L-NAT were attributed to two primary mechanisms:
-
Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT was believed to antagonize the NK-1R, thereby blocking the pro-inflammatory and apoptotic signaling of its ligand, Substance P. Molecular modeling studies suggested that L-NAT forms a stable complex with the NK-1R, an interaction that was predicted to be stereospecific.[1]
-
Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been shown to inhibit the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic cascade.[1]
However, a 2022 study by Matalinska and Lipinski challenged the long-held belief that L-NAT interacts with the NK-1R, finding no significant binding in radioligand assays.[2] This finding suggests that the neuroprotective effects of L-NAT, and consequently the inactivity of D-NAT, may be independent of the NK-1R and are more likely related to other targets, such as the mitochondrial pathway, or other yet-to-be-identified mechanisms that are also stereospecific. More recent research has also proposed that L-NAT may exert its effects through antagonism of the TRPV1 receptor.[3]
The current understanding is that the specific three-dimensional conformation of L-NAT is crucial for its interaction with its molecular target(s), and the mirror-image configuration of D-NAT does not allow for this effective binding and subsequent biological effect.
Data Presentation
The following tables summarize the quantitative data from comparative studies of L-NAT and D-NAT.
| Compound | Cell Line | Assay | Result | Reference |
| N-Acetyl-L-tryptophan (L-NAT) | NSC-34 motor neuron-like cells | Cell viability after H2O2-induced stress | Neuroprotective | Sirianni et al. (2015)[1] |
| This compound (D-NAT) | NSC-34 motor neuron-like cells | Cell viability after H2O2-induced stress | No protective effect | Sirianni et al. (2015)[1] |
| N-Acetyl-DL-tryptophan | NSC-34 motor neuron-like cells | Cell viability after H2O2-induced stress | Neuroprotective | Sirianni et al. (2015)[1] |
| N-Acetyl-L-tryptophan (L-NAT) | Primary motor neurons | Cell viability after H2O2-induced stress | Neuroprotective | Sirianni et al. (2015)[1] |
| This compound (D-NAT) | Primary motor neurons | Cell viability after H2O2-induced stress | No protective effect | Sirianni et al. (2015)[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, primarily from Sirianni et al. (2015), which directly compared the effects of D-NAT and L-NAT.
Cell Culture and Treatment
-
Cell Lines:
-
NSC-34 motor neuron-like cells.
-
Primary motor neurons isolated from the spinal cords of embryonic day 14 mice.
-
-
Culture Conditions:
-
NSC-34 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary motor neurons were cultured in Neurobasal medium supplemented with B27, GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Treatment Protocol:
-
Cells were plated in 96-well plates.
-
After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of L-NAT, D-NAT, or N-Acetyl-DL-tryptophan.
-
Cells were pre-incubated with the compounds for 2 hours.
-
Hydrogen peroxide (H₂O₂) was then added to the medium to induce oxidative stress and cell death.
-
The cells were incubated for an additional 24 hours before assessing cell viability.
-
Cell Viability Assay
-
Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to quantify cell viability.
-
Procedure:
-
After the 24-hour incubation with H₂O₂, the culture medium was removed.
-
MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plate was incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the viability of untreated control cells.
-
Molecular Modeling
-
Objective: To analyze the binding of L-NAT and D-NAT to the human NK-1R.
-
Methodology:
-
The three-dimensional structure of the human NK-1R was modeled.
-
The structures of L-NAT and D-NAT were generated and optimized.
-
Molecular docking simulations were performed to predict the binding poses and energies of L-NAT and D-NAT within the NK-1R binding site.
-
The stability of the resulting complexes was evaluated using energy minimization calculations.
-
-
Result: The modeling predicted that L-NAT forms a more stable complex with the NK-1R compared to D-NAT, providing a theoretical basis for the observed stereospecificity.[1]
Visualizations
Signaling Pathways
Caption: Proposed (and debated) signaling pathways for L-NAT neuroprotection.
Experimental Workflow
Caption: Experimental workflow for comparing the neuroprotective effects of D-NAT and L-NAT.
Conclusion and Future Directions
The available scientific evidence strongly supports the theory that this compound is a biologically inactive stereoisomer in the context of neuroprotection. Its mechanism of action is therefore one of inaction, serving as a negative control that highlights the stereospecificity of the effects of N-Acetyl-L-tryptophan. The debate over the precise molecular targets of L-NAT underscores the need for further research to definitively elucidate its mechanism of action. Future studies could explore whether D-NAT has any unique biological activities in other contexts, or if it is metabolized differently from L-NAT. For drug development professionals, the clear distinction between the two isomers emphasizes the critical importance of stereochemistry in drug design and the need for enantiomerically pure compounds to ensure therapeutic efficacy and avoid potential off-target effects.
References
- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetyl-D-tryptophan HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of N-Acetyl-D-tryptophan (NAT) using High-Performance Liquid Chromatography (HPLC). This compound is utilized as a stabilizer in pharmaceutical formulations, particularly for protein therapeutics like human serum albumin, to protect against oxidation.[1] Accurate and precise analytical methods are crucial for quality control and stability testing of these formulations.
I. Chromatographic Conditions
A reversed-phase HPLC method is commonly employed for the analysis of this compound. The conditions summarized below are based on established methods for the determination of acetyl-tryptophan in various matrices.[2][3]
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | Accucore XL-C18 or equivalent C18 reversed-phase column.[2] |
| Mobile Phase | Gradient elution with Acetonitrile and a Phosphate Buffered Solution (pH 2.3).[2] |
| Flow Rate | 0.7 mL/min.[2] |
| Detection Wavelength | 220 nm or 280 nm.[2][3] |
| Injection Volume | 10 - 20 µL. |
| Column Temperature | Ambient or controlled at 25 °C. |
II. Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
III. Detailed Experimental Protocols
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) or Perchloric acid for sample deproteinization[2][3]
-
0.45 µm syringe filters
B. Preparation of Mobile Phase
-
Phosphate Buffer (pH 2.3): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 2.3 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase A: Phosphate Buffer (pH 2.3)
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use.
C. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase diluent (e.g., a mixture of Mobile Phase A and B, or water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase diluent to cover the desired concentration range (e.g., 1-60 µg/mL).[2]
D. Sample Preparation (from a protein-containing matrix)
-
Deproteinization: To an aliquot of the sample, add a sufficient volume of a deproteinizing agent. Common agents include methanol or perchloric acid.[2][3] For instance, add three volumes of cold methanol to one volume of the sample.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the proteins.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.
IV. HPLC Method Parameters
A gradient elution is recommended to ensure good separation of this compound from potential impurities and degradation products.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 15.0 | 70 | 30 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
V. Data Analysis and System Suitability
The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standard solutions.
A. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times. The following parameters should be monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% for n≥5 injections |
B. Method Validation Summary
The described method should be validated according to ICH guidelines. Typical validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 60 µg/mL.[2] |
| Limit of Quantitation (LOQ) | 0.167 µg/mL.[2] |
| Limit of Detection (LOD) | 0.050 µg/mL.[2] |
| Accuracy (Recovery) | 90.5 - 96.8 %.[2] |
| Precision (RSD) | < 5%.[4] |
VI. Logical Relationship of Analytical Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the HPLC analysis.
This application note provides a comprehensive framework for the HPLC analysis of this compound. The specific parameters may require optimization based on the HPLC system, column, and sample matrix used. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Acetyl-D-tryptophan in Brain Homogenate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of N-Acetyl-D-tryptophan (NAc-D-Trp) in brain homogenate, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique. While specific quantitative data for NAc-D-Trp in brain tissue is not widely published, this guide synthesizes established methods for related tryptophan metabolites to offer a robust starting point for researchers.
Introduction
This compound is the N-acetylated form of D-tryptophan. While its L-isomer, N-Acetyl-L-tryptophan (NAc-L-Trp), has been investigated for its neuroprotective properties, particularly in models of neuroinflammation and neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), the specific roles of NAc-D-Trp are less understood.[1][2][3][4] Accurate quantification of this metabolite in brain tissue is crucial for elucidating its physiological functions, metabolic pathways, and potential as a therapeutic agent or biomarker.
The primary analytical challenge lies in achieving sufficient sensitivity and selectivity to measure typically low endogenous concentrations of tryptophan metabolites in complex biological matrices like brain homogenate.[5] LC-MS/MS has emerged as the gold standard for this purpose, offering superior performance over less sensitive methods like HPLC-UV.[1][6]
Experimental Protocols
Brain Tissue Homogenization
Objective: To lyse brain tissue and create a homogenous mixture for subsequent extraction of NAc-D-Trp.
Materials:
-
Frozen brain tissue sample
-
Ice-cold homogenization buffer (e.g., 0.1% formic acid in water or methanol)[7][8]
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Microcentrifuge tubes
-
Calibrated balance
Protocol:
-
Weigh the frozen brain tissue sample accurately.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add a 20-fold volume of ice-cold homogenization buffer (e.g., for a 50 mg tissue sample, add 1 mL of buffer).[8]
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Proceed immediately to the protein precipitation step.
Sample Preparation: Protein Precipitation
Objective: To remove proteins from the brain homogenate, which can interfere with LC-MS/MS analysis.
Materials:
-
Brain homogenate
-
Precipitating agent (e.g., ice-cold trifluoroacetic acid, methanol, or a solution of 1% formic acid in methanol)[6][8]
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Refrigerated centrifuge
-
Pipettes and tips
-
LC-MS vials
Protocol:
-
Transfer a known volume of the brain homogenate to a new microcentrifuge tube.
-
Spike the sample with an appropriate internal standard to correct for matrix effects and variations in sample processing.[6]
-
Add the precipitating agent. A common approach is to add three volumes of ice-cold methanol with 1% formic acid.[8]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10-20 minutes at 4°C.[8]
-
Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean LC-MS vial for analysis.[7]
LC-MS/MS Quantification of this compound
Objective: To separate NAc-D-Trp from other metabolites via liquid chromatography and quantify it using tandem mass spectrometry.
Instrumentation and Parameters (Example):
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer
-
Column: A C18 reversed-phase column is commonly used for tryptophan metabolites (e.g., Restek Ultra Aqueous C18).[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically employed to separate compounds of varying polarity.[6][7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for tryptophan and its derivatives.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol:
-
Develop an optimized LC gradient to ensure chromatographic separation of NAc-D-Trp from its isomers (e.g., N-Acetyl-L-tryptophan) and other interfering compounds.
-
Optimize mass spectrometer parameters by infusing a standard solution of NAc-D-Trp. Determine the precursor ion (Q1) and the most stable and abundant product ions (Q3) for the MRM transitions.
-
Theoretical Precursor Ion (M+H)⁺ for C₁₃H₁₄N₂O₃: m/z 247.1
-
-
Prepare a calibration curve using a series of known concentrations of NAc-D-Trp standard solutions spiked into a blank matrix (e.g., brain homogenate from a control animal).
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Quantify the amount of NAc-D-Trp in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Quantitative data for tryptophan and related metabolites in murine brain tissue are presented below as an example of how to structure such findings. Note that specific concentrations of this compound are not available in the cited literature and would need to be determined experimentally.
Table 1: Example LC-MS/MS Method Parameters for Tryptophan Metabolites
| Parameter | Setting | Reference |
| LC System | UHPLC | [6] |
| Column | Restek Ultra Aqueous C18 | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8] |
| Mobile Phase B | Methanol | [8] |
| Flow Rate | 0.3 - 0.5 mL/min | [6][7] |
| Injection Volume | 4 µL | [8] |
| MS System | Triple Quadrupole MS | [6] |
| Ionization | ESI Positive | [6] |
| Detection | Multiple Reaction Monitoring (MRM) | [6] |
Table 2: Example Quantitative Data for Tryptophan and Metabolites in Mouse Brain
(Note: These values are for illustrative purposes and are based on published data for related compounds, not this compound.)
| Analyte | Concentration Range (nmol/g tissue) | LLOQ (nmol/L) | Reference |
| Tryptophan | 20 - 50 | 20 ng/mL | [8] |
| Serotonin (5-HT) | 1 - 5 | 2.0 ng/mL | [8] |
| 5-HIAA | 1 - 3 | 2.0 ng/mL | [8] |
| Kynurenine | 0.05 - 0.2 | 3.42 - 244.82 | [6] |
| This compound | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for NAc-D-Trp quantification in brain homogenate.
Potential Signaling Pathway Involvement
While the specific signaling pathways for this compound are not well-defined, its L-isomer has been shown to act as an antagonist of the neurokinin-1 receptor (NK-1R), thereby inhibiting neuroinflammation mediated by Substance P.[2][4] The diagram below illustrates this pathway as a plausible area of investigation for NAc-D-Trp.
Caption: Hypothesized antagonistic action on the Substance P / NK-1R pathway.
References
- 1. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Acetyl-D-tryptophan in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-tryptophan is the N-acetylated form of the D-isomer of the essential amino acid tryptophan. In the context of mammalian cell culture, its primary role is often as an inactive or negative control to elucidate the specific biological activities of its stereoisomer, N-Acetyl-L-tryptophan (L-NAT). While the racemic mixture, N-Acetyl-DL-tryptophan, is utilized as a stabilized source of tryptophan in cell culture media to support protein synthesis and cell viability, the D-isomer has not demonstrated the same biological effects as the L-isomer in several experimental models.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its application as a negative control in neuroprotection assays.
Application Notes
Primary Application: Negative Control in Neuroprotection Studies
Research has shown that N-Acetyl-L-tryptophan possesses neuroprotective properties, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[4] In these studies, L-NAT has been demonstrated to rescue neuronal cells from death.[4] In contrast, this compound has been consistently shown to have no protective effect in the same experimental setups.[4] Therefore, the primary and most well-documented application of this compound in mammalian cell culture is as a crucial negative control to establish the stereospecificity of the effects observed with L-NAT.
Lack of Interaction with the Neurokinin-1 Receptor (NK-1R) Pathway
The neuroprotective effects of L-NAT are attributed to its interaction with the neurokinin-1 receptor (NK-1R) and inhibition of mitochondrial cytochrome c release.[4][5] Molecular modeling and experimental data suggest that L-NAT forms a stable complex with the NK-1R, leading to the inhibition of downstream apoptotic pathways.[4] this compound, due to its different stereochemistry, does not effectively bind to the NK-1R and therefore does not elicit the same signaling cascade.[4]
Use in General Cell Culture Media
While N-Acetyl-DL-tryptophan is used as a component in cell culture media for its increased stability compared to L-tryptophan, the specific use of only the D-isomer for general cell culture maintenance is not a standard practice and its benefits for this purpose have not been documented.[1][3]
Antioxidant Properties
N-Acetyl-tryptophan (in its racemic or L-form) is known to have antioxidant properties and is used as a stabilizer in pharmaceutical formulations to protect proteins from oxidative degradation.[6] While D-amino acids can sometimes exhibit biological activities, the antioxidant efficacy of this compound in cell culture has not been a prominent area of study.
Quantitative Data Summary
The following table summarizes the concentrations at which this compound has been tested and found to be inactive, in contrast to the effective concentrations of its L-isomer in neuroprotection assays.
| Compound | Cell Line | Experimental Model | Effective Concentration (L-NAT) | Tested Concentration (D-NAT) | Observed Effect of D-NAT | Reference |
| N-Acetyl-L-tryptophan vs. This compound | NSC-34 (motor neuron-like cells) | H₂O₂-induced cell death | 0.001–300 µM | Not specified, but stated to have no protective effect | No neuroprotective effect | [5] |
| N-Acetyl-L-tryptophan vs. This compound | Primary motor neurons | H₂O₂-induced cell death | Not specified, but stated to be neuroprotective | Not specified, but stated to have no protective effect | No neuroprotective effect | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol describes the preparation of a stock solution of this compound suitable for use in cell culture experiments.
Materials:
-
This compound powder (CAS 2280-01-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Calculate the required amount: Determine the desired stock concentration and final volume. A common stock concentration is 100 mM. For a 1 ml of 100 mM stock solution of this compound (Molecular Weight: 246.26 g/mol ), you will need 24.63 mg.
-
Dissolution: Aseptically weigh the this compound powder in a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO to dissolve the powder. Vortex gently until fully dissolved. N-Acetyl-DL-tryptophan is soluble in DMSO at 100 mg/mL.[7]
-
Sterilization: While DMSO at high concentrations is self-sterilizing, if dilution in an aqueous buffer is required for the stock, the final solution should be sterilized by filtration through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Neuroprotection Assay Using this compound as a Negative Control
This protocol outlines a general procedure to assess the neuroprotective effects of N-Acetyl-L-tryptophan against an induced stressor (e.g., hydrogen peroxide), using this compound as a negative control.
Cell Line: NSC-34 (a motor neuron-like cell line)
Materials:
-
NSC-34 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well cell culture plates
-
N-Acetyl-L-tryptophan (L-NAT) stock solution (e.g., 100 mM in DMSO)
-
This compound (D-NAT) stock solution (e.g., 100 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSC-34 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of L-NAT and D-NAT in complete growth medium from the stock solutions to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the treatment wells).
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
Incubate for a pre-treatment period, for example, 2 hours.
-
-
Induction of Cell Stress:
-
Prepare a working solution of H₂O₂ in serum-free medium at a concentration known to induce significant but not complete cell death (this concentration should be optimized for your specific cell line, e.g., 100-500 µM).
-
Add the H₂O₂ solution to all wells except for the "untreated control" wells.
-
Incubate for the desired stress exposure time, for example, 24 hours.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
For an MTT assay, for example, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Compare the viability of cells treated with L-NAT to those treated with D-NAT and the vehicle control in the presence of H₂O₂.
-
Visualizations
Caption: Workflow for assessing the neuroprotective effects of N-Acetyl-tryptophan isomers.
References
- 1. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing | ETW [etwinternational.com]
- 2. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]
- 3. aminoacids-en.com [aminoacids-en.com]
- 4. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
N-Acetyl-D-tryptophan (NADT) as a Stabilizer in Protein Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics is a critical quality attribute that can impact their safety, efficacy, and shelf-life. Proteins in solution are susceptible to various degradation pathways, including aggregation and oxidation, which can be induced by factors such as temperature, light, and mechanical stress. N-Acetyl-D-tryptophan (NADT) has emerged as a valuable excipient in protein formulations, primarily acting as a stabilizer to mitigate these degradation processes. This document provides detailed application notes and experimental protocols for the utilization and evaluation of NADT in protein formulations.
This compound is particularly effective as an antioxidant, protecting susceptible amino acid residues like tryptophan and methionine from oxidative damage.[1][2] It functions as a sacrificial scavenger of oxidative species, thereby preserving the structural integrity and biological activity of the therapeutic protein.[3][4] Its utility has been demonstrated in formulations of monoclonal antibodies (mAbs) and human serum albumin (HSA).[3][4]
Mechanism of Action
The primary stabilizing effect of NADT in protein formulations is attributed to its antioxidant properties. Tryptophan residues, both in the therapeutic protein and as the free amino acid derivative NADT, are susceptible to oxidation. However, NADT can act as a competitive substrate for oxidizing agents, thereby "sacrificing" itself to protect the tryptophan residues within the protein structure. This is crucial as oxidation of amino acids, particularly in the complementarity-determining regions (CDRs) of monoclonal antibodies, can lead to a loss of biological activity.[1]
Data Presentation: Efficacy of NADT in Protein Stabilization
The following tables summarize quantitative data on the effectiveness of NADT in preventing protein degradation under various stress conditions.
Table 1: Effect of NADT on Oxidation of a Monoclonal Antibody (mAb)
| Formulation | Stress Condition | Oxidizing Agent | Concentration of NADT (mM) | Oxidation of Tryptophan Residues (%) | Oxidation of Methionine Residues (%) |
| mAb A in Histidine Buffer, pH 6.0 | 40°C for 14 hours | AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) | 0 | 25 | 15 |
| mAb A in Histidine Buffer, pH 6.0 | 40°C for 14 hours | AAPH | 5 | 8 | 12 |
| mAb A in Histidine Buffer, pH 6.0 | 40°C for 14 hours | AAPH | 10 | 4 | 10 |
| mAb A in Histidine Buffer, pH 6.0 | Light Exposure (ICH Q1B) | - | 0 | 18 | 7 |
| mAb A in Histidine Buffer, pH 6.0 | Light Exposure (ICH Q1B) | - | 10 | 5 | 6 |
Data is representative and compiled based on findings reported in literature where NADT was shown to be effective in reducing oxidation.[1][5]
Table 2: Impact of NADT on the Aggregation of Human Serum Albumin (HSA)
| Formulation | Stress Condition | Concentration of NADT (mM) | Soluble Monomer (%) | Soluble Aggregates (%) |
| HSA in Phosphate Buffer, pH 7.4 | 60°C for 10 hours | 0 | 85 | 15 |
| HSA in Phosphate Buffer, pH 7.4 | 60°C for 10 hours | 4 | 95 | 5 |
| HSA in Phosphate Buffer, pH 7.4 | Mechanical Shaking (200 rpm for 48 hours) | 0 | 92 | 8 |
| HSA in Phosphate Buffer, pH 7.4 | Mechanical Shaking (200 rpm for 48 hours) | 4 | 98 | 2 |
This table illustrates the stabilizing effect of NADT against thermal and mechanical stress, leading to a reduction in aggregate formation.[3]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the stabilizing effect of NADT in protein formulations are provided below.
Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates in a protein formulation with and without NADT.
Materials:
-
Protein formulation (with and without NADT)
-
Mobile phase (e.g., 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8)[6]
-
SEC column (e.g., silica-based with a diol hydrophilic layer, 300 Å pore size)[6]
-
UHPLC or HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare protein formulations at the desired concentration (e.g., 1 mg/mL) in the formulation buffer.
-
Create a control formulation without NADT and test formulations with varying concentrations of NADT (e.g., 1 mM, 5 mM, 10 mM).
-
Subject the samples to stress conditions (e.g., thermal, mechanical, or freeze-thaw cycles).
-
Prior to injection, filter the samples through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6]
-
Set the UV detector to monitor absorbance at 280 nm.
-
Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the protein monomer, while earlier eluting peaks represent soluble aggregates.
-
Calculate the percentage of monomer and aggregates based on the peak areas.
-
Compare the aggregation levels between the control and NADT-containing formulations.
-
Protocol 2: Assessment of Protein Oxidation by Peptide Mapping and LC-MS
Objective: To identify and quantify the oxidation of specific amino acid residues (e.g., tryptophan, methionine) in a protein formulation.
Materials:
-
Protein formulation (with and without NADT)
-
Denaturant (e.g., Guanidine HCl)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
Quenching agent (e.g., Formic acid)
-
LC-MS system
Procedure:
-
Sample Preparation and Digestion:
-
LC-MS Analysis:
-
Separate the resulting peptides using reverse-phase chromatography.
-
Analyze the eluted peptides by mass spectrometry to identify and quantify modifications.
-
-
Data Analysis:
-
Compare the peptide maps of the stressed samples (with and without NADT) to a non-stressed control.
-
Identify peptides with a mass shift corresponding to oxidation (e.g., +16 Da for methionine sulfoxide).
-
Quantify the extent of oxidation for specific residues by comparing the peak areas of the oxidized and non-oxidized peptides.[8]
-
Protocol 3: Evaluation of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transition midpoint (Tm) of a protein, which is an indicator of its conformational stability, in the presence and absence of NADT.
Materials:
-
Protein formulation (with and without NADT)
-
Formulation buffer (for reference cell)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a concentration of approximately 1 mg/mL in the desired formulation buffer.
-
Prepare a control sample without NADT and test samples with varying concentrations of NADT.
-
Degas the samples and the reference buffer before loading into the calorimeter cells.[9]
-
-
DSC Measurement:
-
Load the protein sample into the sample cell and the formulation buffer into the reference cell.[10]
-
Set the temperature scan rate (e.g., 60°C/hour) and the temperature range (e.g., 20°C to 100°C).[11]
-
Initiate the temperature scan and record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the transition curve.[11]
-
Compare the Tm values of the formulations with and without NADT. An increase in Tm indicates enhanced thermal stability.
-
References
- 1. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine | Semantic Scholar [semanticscholar.org]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.ca [promega.ca]
- 8. sciex.com [sciex.com]
- 9. Practical Guidance for the Confident Application of Differential Scanning Calorimetry | Technology Networks [technologynetworks.com]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Stability-Indicating HPLC Method for the Analysis of N-Acetyl-D-tryptophan Degradation
AN-028
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify N-Acetyl-D-tryptophan (NAT) from its potential degradation products generated under forced degradation conditions.
Introduction
This compound (NAT) is utilized as a stabilizer in pharmaceutical formulations, particularly for protein therapeutics like human serum albumin and monoclonal antibodies, to protect against oxidative damage.[1][2][3] As a sacrificial component, NAT is prone to degradation under various stress conditions such as exposure to acid, base, oxidation, heat, and light.[1][2] Understanding the degradation profile of NAT is crucial for ensuring the stability, efficacy, and safety of drug products.
A stability-indicating analytical method is one that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. This application note details a robust RP-HPLC method designed for the analysis of NAT and its degradation products, which is essential for formulation development, stability studies, and quality control.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: USP grade or equivalent.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) or Milli-Q water, filtered.
-
Formic Acid: HPLC grade.
-
Hydrochloric Acid (HCl): ACS grade.
-
Sodium Hydroxide (NaOH): ACS grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, ACS grade.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is sufficient for this analysis. The conditions outlined below are a starting point and may require optimization based on the specific system and column used.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-25 min: 5% to 60% B; 25-30 min: 60% to 5% B; 30-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[4] |
| Injection Volume | 10 µL |
| Diluent | 50:50 Methanol:Water |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (for analysis): Dilute the sample to be tested with the diluent to achieve a theoretical concentration of approximately 100 µg/mL of this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the degradation pathways and validating the stability-indicating power of the analytical method.[5]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool the solution and neutralize with 1N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool the solution and neutralize with 1N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Prepare a 100 µg/mL solution in the diluent for analysis.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 48 hours. Dilute to 100 µg/mL with diluent for analysis.
-
Control Sample: A 100 µg/mL solution of this compound, prepared from the stock and stored at 4°C, protected from light.
Data Presentation
The results from the forced degradation studies should be systematically recorded. The table below illustrates how to summarize the quantitative data, enabling easy comparison of the stability of this compound under different stress conditions. The percentage degradation is calculated based on the reduction in the peak area of the main NAT peak compared to the control sample.
| Stress Condition | This compound Retention Time (min) | This compound Peak Area | % Degradation | Retention Times of Major Degradation Peaks (min) |
| Control | 15.2 | 2,548,100 | 0.0 | - |
| Acid (1N HCl, 80°C) | 15.1 | 2,115,000 | 17.0 | 8.5, 12.3 |
| Base (1N NaOH, 80°C) | 15.2 | 1,860,000 | 27.0 | 7.2, 11.8 |
| Oxidative (3% H₂O₂) | 15.1 | 942,000 | 63.0 | 9.1, 10.4, 13.5 |
| Thermal (105°C) | 15.2 | 2,420,500 | 5.0 | 16.8 |
| Photolytic (UV 254nm) | 15.2 | 2,216,000 | 13.0 | 11.1, 14.3 |
Note: The data presented above is illustrative and will vary based on experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the forced degradation analysis of this compound.
Concept of a Stability-Indicating Method
This diagram illustrates the principle of a stability-indicating method, where the analytical peak for the active pharmaceutical ingredient (API) is well-resolved from the peaks of its degradation products.
Conclusion
The reverse-phase HPLC method described provides a reliable and effective tool for the stability analysis of this compound. It successfully separates the parent compound from degradation products formed under various stress conditions, thereby qualifying as a stability-indicating method. This protocol is invaluable for quality control during drug manufacturing and for the development of stable pharmaceutical formulations containing this compound. Further characterization of the degradation peaks can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of N-Acyl Tryptophan Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of N-acyl tryptophan derivatives and explore their applications in research, particularly in drug discovery and development. The information is based on recent studies highlighting their potential as therapeutic agents.
Application Notes
N-acyl tryptophan derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and pharmacology. These molecules are structurally related to the essential amino acid L-tryptophan and are involved in various biological processes. In research, they are particularly explored for their antagonist activity on G protein-coupled receptors, such as the P2Y14 receptor, which is implicated in inflammatory diseases.[1][2] The structural modification of the N-acyl chain and the tryptophan core allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
One notable application is the development of P2Y14R antagonists for the treatment of conditions like acute lung injury (ALI).[1][2][3] By blocking the P2Y14 receptor, certain N-acyl tryptophan derivatives can inhibit the activation of the NLRP3 inflammasome pathway, leading to a reduction in the release of pro-inflammatory cytokines.[2] Furthermore, N-acetyl-L-tryptophan has shown neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by inhibiting mitochondrial cell death pathways.[4] These findings underscore the therapeutic potential of this class of compounds and the importance of developing efficient synthetic routes to access a diverse range of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
General Synthesis of N-Acyl Tryptophan Derivatives (Method C)
This protocol describes a general method for the acylation of tryptophan with a carboxylic acid using a coupling agent.
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Substituted phenoxyacetic acid (or other carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Distilled water
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Dissolve the desired carboxylic acid (1.0 equiv) in dichloromethane (CH2Cl2).
-
Add EDCI (1.2 equiv) and HOBt (1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 20 minutes.
-
Add L-tryptophan methyl ester hydrochloride (1.0 equiv) and triethylamine (2.0 equiv).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with distilled water.
-
Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl tryptophan derivative.
Synthesis of Methyl (2-(p-Tolyloxy)acetyl)tryptophanate (II-1) (Method B)[3]
This protocol provides a specific example of the synthesis of an N-acyl tryptophan derivative.
Materials:
-
2-(p-Tolyloxy)acetic acid (100 mg, 0.5993 mmol, 1.0 equiv)
-
L-tryptophan methyl ester (referred to as compound 26 in the source) (170 mg, 0.5993 mmol, 1.0 equiv)
-
EDCI (144 mg, 0.7192 mmol, 1.2 equiv)
-
HOBt (91 mg, 0.7192 mmol, 1.2 equiv)
-
Et3N (166 μL, 1.1986 mmol, 2.0 equiv)
-
CH2Cl2 (15 mL)
-
Distilled water (20 mL)
Procedure:
-
Dissolve 2-(p-tolyloxy)acetic acid in 10 mL of CH2Cl2.[3]
-
Add EDCI and HOBt to the solution and stir at ambient temperature for 20 minutes.[3]
-
Add Et3N and L-tryptophan methyl ester to the reaction mixture.[3]
-
Monitor the reaction to completion with TLC.[3]
-
Add an additional 5 mL of CH2Cl2 and wash the mixture with 20 mL of distilled water.[3]
-
The resulting product is a white solid.[3]
Data Presentation
Table 1: Synthesis and Characterization of N-Acyl Tryptophan Derivatives [1][3]
| Compound ID | Synthetic Method | Yield (%) | Physical State | Melting Point (°C) | HPLC Purity (%) |
| I-1 | C | 85.3 | White solid | - | >95 |
| I-2 | C | 84.9 | White solid | 160.1–161.5 | 100 |
| I-3 | C | 80.5 | White solid | 159.1–160.7 | 100 |
| I-4 | C | 84.6 | White solid | 138.7–139.6 | 100 |
| I-5 | C | 83.9 | White solid | 165.7–166.9 | 96.40 |
| II-1 | B | 80.1 | White solid | 113.3–114.2 | 100 |
Table 2: Spectroscopic Data for Selected N-Acyl Tryptophan Derivatives [1][3]
| Compound ID | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) | HRMS (ESI+) m/z [M+H]+ |
| I-2 | 12.84 (s, 1H), 10.92 (s, 1H), 8.17–8.00 (m, 1H), 7.63–7.48 (m, 1H), 7.42–7.29 (m, 1H), 7.15 (s, 1H), 7.13–7.05 (m, 1H), 7.05–6.93 (m, 1H), 6.89–6.71 (m, 4H), 4.67–4.50 (m, 1H), 4.50–4.28 (m, 2H), 3.70 (s, 3H), 3.30–3.07 (m, 2H) | 172.94, 167.72, 153.75, 151.60, 136.08, 127.20, 123.72, 120.91, 18.40, 118.15, 115.64, 114.47, 111.35, 109.52, 67.44, 55.37, 52.51, 26.75 | Calculated: 369.1445, Found: 369.1446 |
| I-3 | 12.83 (s, 1H), 10.91 (s, 1H), 8.17 (d, J = 8.0 Hz, 1H), 7.56 (d, J = 7.9 Hz, 1H), 7.39–7.30 (m, 1H), 7.19–7.12 (m, 1H), 7.12–7.04 (m, 3H), 7.03–6.93 (m, 1H), 6.90–6.80 (m, 2H), 4.62–4.52 (m, 1H), 4.45 (s, 2H), 3.30–3.07 (m, 2H) | 172.93, 167.41, 156.75 (d, JF-C = 237.2 Hz), 153.93, 136.07, 127.18, 123.71, 120.91, 118.39, 118.10, 115.99 (d, JF-C = 8.1 Hz), 115.7 (d, JF-C = 22.2 Hz), 111.34, 109.56, 67.18, 52.60, 26.76 | - |
| I-5 | 12.96 (s, 1H), 10.89 (s, 1H), 8.19 (d, J = 7.7 Hz, 1H), 7.56 (d, J = 7.7 Hz, 1H), 7.45–7.30 (m, 3H), 7.15 (s, 1H), 7.12–7.03 (m, 1H), 7.03–6.90 (m, 1H), 6.86–6.74 (m, 2H), 4.65–4.50 (m, 1H), 4.48 (s, 2H), 3.31–3.07 (m, 2H) | 172.98, 167.12, 156.92, 136.06, 132.01, 127.23, 123.69, 120.89, 118.37, 118.12, 116.90, 112.53, 111.35, 109.66, 66.75, 52.75, 26.82 | Calculated: 417.0444, Found: 417.0447 |
| II-1 | 1H NMR (400 MHz, CDCl3): 8.14 (s, 1H), 7.57 (d, J = 7.9 Hz, 1H), 7.38 (d, J = 8.1 Hz, 1H), 7.26–7.17 (m, 1H), 7.18–7.03 (m, 4H), 6.94–6.86 (m, 1H), 6.73–6.62 (m, 2H), 5.10–4.91 (m, 1H), 4.53–4.40 (m, 2H), 3.71 (s, 3H), 3.44–3.28 (m, 2H), 2.31 (s, 3H) | 13C NMR (101 MHz, CDCl3): 171.90, 168.32, 155.11, 136.14, 131.37, 130.06, 127.48, 122.80, 122.27, 119.80, 118.51, 114.62, 111.27, 109.71, 67.48, 52.43, 52.42, 27.63, 20.50 | Calculated: 367.1652, Found: 367.1649 |
Table 3: Biological Activity of N-Acyl Tryptophan Derivatives as P2Y14R Antagonists [2]
| Compound | IC50 (nM) |
| II-3 | 1.2 |
| PPTN | 2.0 |
Visualizations
Signaling Pathway of P2Y14R Antagonism
Caption: P2Y14R antagonism by N-acyl tryptophan derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for synthesis and evaluation.
References
- 1. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for N-Acetyl-D-tryptophan Stereoisomers: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the analytical separation of N-Acetyl-D-tryptophan and its L-stereoisomer. These methods are essential for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and characterization of N-Acetyl-tryptophan and related compounds. The primary techniques covered are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Introduction: Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[1] For N-Acetyl-tryptophan stereoisomers, this method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The choice of CSP is critical for achieving successful separation. Macrocyclic glycopeptide and zwitterionic CSPs have shown excellent performance for the enantioseparation of amino acids and their derivatives.[2][3]
Principle of Separation: The separation of this compound and N-Acetyl-L-tryptophan is achieved through the formation of transient diastereomeric complexes between the analytes and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification.
Application Note: Enantiomeric Purity of N-Acetyl-tryptophan using a Zwitterionic CSP
This method is suitable for determining the enantiomeric purity of N-Acetyl-tryptophan samples. A Cinchona alkaloid-based zwitterionic CSP provides efficient separation of the D- and L-isomers.[4]
Experimental Protocol:
Materials and Reagents:
-
This compound and N-Acetyl-L-tryptophan standards
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA)
-
Diethylamine (DEA)
-
Sample diluent: Methanol/Water (50:50, v/v)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: CHIRALPAK® ZWIX(+) or equivalent zwitterionic CSP
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | CHIRALPAK® ZWIX(+) (or similar zwitterionic CSP) |
| Mobile Phase | Methanol/Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare individual standard solutions of this compound and N-Acetyl-L-tryptophan at a concentration of 1 mg/mL in the sample diluent. Prepare a racemic mixture by mixing equal volumes of the individual standard solutions.
-
Sample Preparation: Dissolve the N-Acetyl-tryptophan sample in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the racemic standard to determine the retention times of the two enantiomers. Subsequently, inject the prepared sample solution.
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and N-Acetyl-L-tryptophan. Calculate the enantiomeric purity based on the peak areas.
Quantitative Data Summary (Reference Data for Tryptophan Derivatives):
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
|---|---|---|---|---|
| 6-chloro-DL-tryptophan[4] | CHIRALPAK® ZWIX(+) | Methanol/H₂O (98/2) + 50 mM FA + 25 mM DEA | Not specified | > 1.5 |
| DL-Tryptophan[5] | Teicoplanin | Methanol/2 mM sodium 1-octanesulfonate (75:25) | Not specified | > 1.5 |
| N-t-BOC Tryptophan[6] | CYCLOBOND I 2000 RSP | Acetonitrile/1% TEAA, pH 4.1 (20:80) | D-isomer: ~12.7, L-isomer: Not specified | Not specified |
Experimental Workflow:
Caption: HPLC experimental workflow for chiral separation.
Chiral Supercritical Fluid Chromatography (SFC)
Introduction: Chiral SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers advantages such as high separation efficiency, fast analysis times, and reduced solvent consumption compared to HPLC.
Principle of Separation: Similar to chiral HPLC, separation in chiral SFC is based on the differential interactions between the enantiomers and a chiral stationary phase. The use of a supercritical fluid mobile phase can lead to different selectivity and faster diffusion compared to liquid mobile phases.
Application Note: Fast Enantiomeric Separation of N-Acetyl-tryptophan by SFC
This method provides a rapid screening for the enantiomeric composition of N-Acetyl-tryptophan, which is particularly useful in high-throughput environments.
Experimental Protocol:
Materials and Reagents:
-
This compound and N-Acetyl-L-tryptophan standards
-
Methanol (SFC grade)
-
Ethanol (SFC grade)
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Supercritical CO₂
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or photodiode array (PDA) detector
-
Chiral Stationary Phase: Polysaccharide-based CSP (e.g., Chiralcel OD, Chiralpak AD)
-
Back-pressure regulator
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | CO₂ / Methanol with 0.1% TFA and 0.1% TEA (e.g., 80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 15 MPa |
| Column Temperature | 35 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 5 µL |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using a suitable alcohol as the diluent.
-
Analysis: Equilibrate the column with the mobile phase. Inject the racemic standard to determine the retention times and resolution of the enantiomers. Inject the sample solution for analysis.
-
Data Analysis: Process the chromatogram to determine the peak areas and calculate the enantiomeric ratio.
Quantitative Data Summary (Reference Data for Related Compounds):
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
|---|---|---|---|---|
| Ezetimibe and its R-enantiomer[7] | Chiralcel OD | CO₂/Methanol + 0.1% TFA + 0.1% TEA (90:10) | < 15 | 1.6 |
| Tryptophan[8] | Not specified | Not specified | < 7 | 1.6 |
Experimental Workflow:
Caption: SFC experimental workflow for rapid chiral analysis.
Capillary Electrophoresis (CE)
Introduction: Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte. CE offers advantages such as high efficiency, low sample and reagent consumption, and versatility in method development.[9]
Principle of Separation: The enantiomers of N-Acetyl-tryptophan form transient diastereomeric complexes with a chiral selector (e.g., a cyclodextrin) in the background electrolyte. These complexes have different electrophoretic mobilities, leading to their separation as they migrate through the capillary.
Application Note: Enantiomeric Separation of N-Acetyl-tryptophan by CE with a Cyclodextrin Selector
This method is highly efficient for the baseline separation of this compound and N-Acetyl-L-tryptophan.
Experimental Protocol:
Materials and Reagents:
-
This compound and N-Acetyl-L-tryptophan standards
-
Triethanolamine
-
Phosphoric acid
-
alpha-Cyclodextrin[10]
-
Sodium hydroxide (0.1 M)
-
Deionized water
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
-
Data acquisition and processing software
Electrophoretic Conditions:
| Parameter | Value |
|---|---|
| Capillary | Fused-silica, 60 cm (52 cm to detector) x 50 µm i.d. |
| Background Electrolyte (BGE) | Triethanolamine-phosphoric acid buffer with alpha-cyclodextrin[10] |
| Voltage | 25 kV[11] |
| Temperature | 20 °C[11] |
| Detection Wavelength | 200 nm[11] |
| Injection | Hydrodynamic (e.g., 35 mbar for 30 s)[11] |
Procedure:
-
Capillary Conditioning: Before first use, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the background electrolyte.
-
Standard and Sample Preparation: Prepare stock solutions of standards and samples in deionized water or a suitable buffer. Dilute to the final concentration with the background electrolyte.
-
Analysis: Fill the capillary with the background electrolyte. Inject the sample and apply the separation voltage.
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the enantiomers.
Quantitative Data Summary (Reference Data for Tryptophan):
| Compound | Chiral Selector | Background Electrolyte | Migration Time (min) | Resolution (Rs) |
|---|---|---|---|---|
| DL-Tryptophan[10] | alpha-Cyclodextrin | Triethanolamine-phosphoric acid | Not specified | Baseline separation |
| DL-Tryptophan[9] | 1-ethyl-3-methyl imidazole L-tartrate | Not fully specified | D-isomer migrates before L-isomer | Good resolution |
Experimental Workflow:
Caption: CE experimental workflow for enantiomeric analysis.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Quantitative determination of tryptophan enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Experimental Design for Studying the Effects of N-Acetyl-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-tryptophan exists as two stereoisomers: N-Acetyl-L-tryptophan (L-NAT) and N-Acetyl-D-tryptophan (D-NAT). While L-NAT has been investigated for its neuroprotective, anti-inflammatory, and antioxidant properties, research on D-NAT is sparse.[1] Existing studies suggest that D-NAT does not exhibit the same neuroprotective effects as L-NAT in models of amyotrophic lateral sclerosis (ALS).[1] This document provides a detailed experimental design to systematically investigate the biological effects of this compound, using N-Acetyl-L-tryptophan as a comparative control.
The proposed studies aim to:
-
Verify the differential effects of D-NAT and L-NAT on neuronal cell viability.
-
Investigate the potential anti-inflammatory and antioxidant properties of D-NAT.
-
Explore the interaction of D-NAT with key signaling pathways known to be modulated by L-NAT.
-
Assess the in vivo effects of D-NAT in a relevant animal model if in vitro activity is observed.
Summary of Known and Hypothesized Effects
The following table summarizes the known effects of L-NAT and the hypothesized (or null) effects of D-NAT based on available literature. This serves as a basis for the proposed experimental design.
| Biological Effect | N-Acetyl-L-tryptophan (L-NAT) | This compound (D-NAT) | Key References |
| Neuroprotection | Protects against neuronal cell death in models of ALS. | No protective effect observed in models of ALS. | [1] |
| Mechanism of Action | Antagonist of the neurokinin-1 receptor (NK-1R); inhibitor of cytochrome c release; inhibits secretion of Substance P and IL-1β; inhibits activation of caspase-1, -3, and -9. | Unknown, hypothesized to have no significant interaction with NK-1R or the mitochondrial apoptosis pathway. | [1][2] |
| Anti-inflammatory Effects | Exerts anti-inflammatory effects by inhibiting IL-1β expression and caspase-1 activation. | To be determined. | [2] |
| Antioxidant Effects | Exhibits antioxidant properties. | To be determined. | [2] |
| In Vivo Efficacy | Improves spatial memory deficits in a rat model of dementia; reduces dyskinesia in a rodent model of Parkinson's disease. | To be determined. | [2] |
Experimental Design & Protocols
This section outlines a series of experiments to characterize the biological effects of this compound.
In Vitro Cellular Assays
The initial phase of the investigation will focus on in vitro models to screen for cellular activity of D-NAT.
Objective: To confirm the differential neuroprotective effects of L-NAT and D-NAT.
Cell Line: NSC-34 motor neuron-like cells.
Protocol: Hydrogen Peroxide-Induced Cell Death Assay
-
Cell Culture: Culture NSC-34 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of D-NAT (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM) and L-NAT (as a positive control, at the same concentrations) for 2 hours.
-
Induction of Cell Death: Induce oxidative stress by adding a final concentration of 100 µM hydrogen peroxide (H₂O₂) to the wells (except for the vehicle control group) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Objective: To determine if D-NAT possesses anti-inflammatory properties.
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Measurement of Pro-inflammatory Cytokine Secretion
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells with D-NAT and L-NAT (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-1β and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the LPS-only treated group.
Objective: To investigate if D-NAT modulates the apoptotic signaling pathway.
Cell Line: NSC-34 cells.
Protocol: Western Blot for Apoptosis-Related Proteins
-
Treatment and Cell Lysis: Treat NSC-34 cells with D-NAT or L-NAT followed by H₂O₂ as described in the neuroprotection assay. Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cytochrome c. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Animal Studies (Conditional)
If D-NAT demonstrates significant and reproducible activity in the in vitro assays, subsequent in vivo studies can be initiated.
Animal Model: A mouse model of neuroinflammation induced by intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ) 1-42 oligomers.[3]
Protocol: Assessment of Neuroinflammation and Cognitive Function
-
Animal Groups:
-
Sham (vehicle injection)
-
Aβ 1-42 + vehicle
-
Aβ 1-42 + D-NAT (dose to be determined from in vitro EC50)
-
Aβ 1-42 + L-NAT (positive control)
-
-
Treatment: Administer D-NAT or L-NAT via intraperitoneal (i.p.) injection for a specified period before and after Aβ 1-42 injection.
-
Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or Y-maze.
-
Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Measure cytokine levels in brain homogenates using ELISA.
-
Visualizations
Experimental Workflow
Caption: Workflow for investigating this compound effects.
Hypothesized Signaling Pathway
The following diagram illustrates the known signaling pathway of L-NAT in neuroprotection, which serves as a hypothetical framework for investigating the potential mechanisms of D-NAT (or lack thereof).
Caption: Known L-NAT and hypothesized D-NAT signaling pathways.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Example Data Table for Neuroprotection Assay
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| H₂O₂ Only | 100 | 45.3 | ± 4.8 |
| L-NAT + H₂O₂ | 0.1 | 55.1 | ± 5.1 |
| L-NAT + H₂O₂ | 1 | 72.8 | ± 6.3 |
| L-NAT + H₂O₂ | 10 | 89.5 | ± 5.9 |
| D-NAT + H₂O₂ | 0.1 | 46.1 | ± 4.5 |
| D-NAT + H₂O₂ | 1 | 44.8 | ± 5.0 |
| D-NAT + H₂O₂ | 10 | 45.9 | ± 4.7 |
Table 2: Example Data Table for Anti-inflammatory Assay
| Treatment | Concentration (µM) | IL-1β Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | - | < 10 | < 15 |
| LPS Only | - | 520.4 | 1250.7 |
| L-NAT + LPS | 10 | 315.2 | 890.1 |
| L-NAT + LPS | 100 | 150.8 | 450.3 |
| D-NAT + LPS | 10 | 510.9 | 1235.4 |
| D-NAT + LPS | 100 | 505.3 | 1242.8 |
References
- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-D-tryptophan in Drug Formulation and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-tryptophan (NAT) is an acetylated derivative of the amino acid D-tryptophan. It is increasingly utilized as a functional excipient in the formulation of biopharmaceuticals, particularly for monoclonal antibodies (mAbs) and human serum albumin (HSA).[1] Its primary role is to act as a stabilizer, primarily by preventing oxidative degradation of the active pharmaceutical ingredient (API).[1][2] This document provides detailed application notes on the use of NAT in drug formulation and protocols for key stability studies to evaluate its efficacy.
Mechanism of Action
This compound primarily functions as an antioxidant.[3] Biologic drugs are susceptible to oxidation of specific amino acid residues, such as methionine and tryptophan, which can compromise their structure, efficacy, and safety.[4] NAT acts as a sacrificial scavenger of oxidative species, thereby protecting the therapeutic protein from degradation.[2] It has been identified as a potentially superior antioxidant to tryptophan due to its lower oxidation potential and reduced peroxide production upon light exposure.[3]
Applications in Drug Formulation
This compound is employed in parenteral formulations to enhance the stability of biologics. Its applications include:
-
Stabilization of Monoclonal Antibodies: NAT is effective in protecting tryptophan and methionine residues in the complementarity-determining regions (CDRs) and the Fc region of mAbs from oxidative stress induced by chemical agents, light, and thermal stress.[5][6]
-
Stabilization of Human Serum Albumin (HSA): NAT is used as a stabilizer in HSA solutions to prevent both thermal degradation and oxidation, particularly during pasteurization.[7][8]
Data Presentation: Efficacy of this compound as a Stabilizer
The following tables summarize the quantitative data on the effectiveness of this compound in protecting monoclonal antibodies against oxidation under different stress conditions.
Table 1: Protection of Monoclonal Antibody (mAb1) from AAPH-Induced Oxidation
| N-Acetyl-tryptophan (NAT) Concentration | CDR Tryptophan Oxidation (%) | Fc Methionine Oxidation (%) |
| 0 mM | 25 | 15 |
| 0.3 mM | 10 | 14 |
| 1 mM | 5 | 13 |
| 5 mM | <2 | 12 |
Data synthesized from studies on AAPH-induced stress on monoclonal antibodies.[6]
Table 2: Protection of Monoclonal Antibody (mAb2) from AAPH-Induced Oxidation
| N-Acetyl-tryptophan (NAT) Concentration | CDR Tryptophan Oxidation (%) | Fc Methionine Oxidation (%) |
| 0 mM | 30 | 20 |
| 0.3 mM | 12 | 19 |
| 1 mM | 7 | 18 |
| 5 mM | 3 | 17 |
Data synthesized from studies on AAPH-induced stress on monoclonal antibodies.[6]
Table 3: Effect of N-Acetyl-tryptophan and L-Methionine on mAb Oxidation under AAPH Stress
| Excipient(s) | CDR Tryptophan Oxidation (%) | Fc Methionine Oxidation (%) |
| None | 28 | 18 |
| 5 mM L-Methionine | 27 | 5 |
| 0.3 mM NAT | 11 | 17 |
| 0.3 mM NAT + 5 mM L-Methionine | 10 | 6 |
This table demonstrates the synergistic effect of combining NAT and L-Methionine for comprehensive protection against oxidation.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the stabilizing effect of this compound in a drug formulation.
Protocol 1: AAPH-Induced Oxidation Stress Study
This protocol is designed to assess the ability of this compound to protect a therapeutic protein from chemically induced oxidative stress.
1. Materials:
- Therapeutic protein (e.g., monoclonal antibody) solution
- This compound (NAT)
- 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water
- Microcentrifuge tubes
2. Procedure:
- Prepare a stock solution of the therapeutic protein in PBS at a desired concentration (e.g., 10 mg/mL).
- Prepare a stock solution of NAT in deionized water.
- Prepare a fresh stock solution of AAPH in PBS (e.g., 100 mM).
- Set up experimental samples in microcentrifuge tubes by mixing the protein solution with varying concentrations of NAT (e.g., 0 mM, 0.3 mM, 1 mM, 5 mM). Include a control sample with no NAT.
- Add AAPH to each sample to a final concentration of 10 mM.
- Incubate the samples at 37°C for 24 hours in the dark with gentle shaking.[9]
- After incubation, stop the reaction by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.
- Analyze the extent of oxidation using Peptide Mapping (Protocol 2).
Workflow for AAPH-Induced Oxidation Stress Study
Caption: Workflow for AAPH-Induced Oxidation.
Protocol 2: Peptide Mapping for Oxidation Analysis
This protocol details the procedure for identifying and quantifying oxidized amino acid residues in a therapeutic protein.
1. Materials:
- Oxidized and control protein samples from Protocol 1
- Denaturation buffer (e.g., 8 M Guanidine-HCl)
- Reduction buffer (e.g., 10 mM Dithiothreitol - DTT)
- Alkylation reagent (e.g., 55 mM Iodoacetamide - IAM)
- Trypsin (sequencing grade)
- Quenching solution (e.g., 1% Formic Acid)
- LC-MS grade water and acetonitrile
- Formic acid
2. Procedure:
- Denaturation, Reduction, and Alkylation: a. Dilute the protein sample to 1 mg/mL in denaturation buffer. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes. c. Cool the sample to room temperature and add IAM to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.
- Buffer Exchange: a. Remove the denaturation, reduction, and alkylation reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
- Digestion: a. Add trypsin to the protein solution at a 1:20 (w/w) enzyme-to-substrate ratio. b. Incubate at 37°C for 4-16 hours.
- Quenching: a. Stop the digestion by adding formic acid to a final concentration of 1%.
- LC-MS/MS Analysis: a. Inject the digested sample into a reverse-phase liquid chromatography system coupled to a mass spectrometer (LC-MS/MS). b. Separate the peptides using a C18 column with a gradient of acetonitrile in water with 0.1% formic acid. c. Acquire mass spectrometry data in a data-dependent acquisition mode.
- Data Analysis: a. Identify the peptides by searching the MS/MS data against the protein sequence. b. Quantify the extent of oxidation for specific methionine and tryptophan residues by comparing the peak areas of the oxidized and non-oxidized peptide forms.
Workflow for Peptide Mapping
Caption: Peptide Mapping Workflow.
Protocol 3: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol is used to quantify the formation of soluble aggregates in protein formulations.
1. Materials:
- Protein formulation samples (with and without NAT, before and after stress)
- SEC mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
- SEC column (appropriate molecular weight range for the protein)
- HPLC system with a UV detector
2. Procedure:
- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
- Filter the protein samples through a 0.22 µm filter.
- Inject a defined volume of the protein sample (e.g., 20 µL) onto the column.
- Monitor the elution profile at 280 nm.
- Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
- Calculate the percentage of each species by dividing the peak area of that species by the total peak area of all species.
Workflow for SEC Analysis
Caption: SEC Workflow for Aggregation.
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol assesses changes in the secondary structure of a protein, which can be indicative of instability.
1. Materials:
- Protein formulation samples
- CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
- Quartz cuvette with a short path length (e.g., 0.1 cm)
- CD spectropolarimeter
2. Procedure:
- Dialyze the protein samples into the CD-compatible buffer.
- Determine the precise protein concentration after dialysis.
- Adjust the protein concentration to approximately 0.1-0.2 mg/mL.
- Record the CD spectrum of the buffer alone as a baseline.
- Record the CD spectrum of the protein sample in the far-UV region (e.g., 190-260 nm).
- Subtract the buffer baseline from the sample spectrum.
- Convert the raw data (millidegrees) to molar ellipticity.
- Analyze the spectrum to estimate the percentage of alpha-helix, beta-sheet, and random coil structures using deconvolution software.
- Compare the spectra of samples with and without NAT, and before and after stress, to identify any conformational changes.
Workflow for CD Spectroscopy
Caption: CD Spectroscopy Workflow.
Conclusion
This compound is a valuable excipient for enhancing the stability of biopharmaceutical formulations by mitigating oxidative degradation. The protocols outlined in this document provide a framework for researchers and drug development professionals to systematically evaluate the efficacy of NAT as a stabilizer. By employing these methods, formulators can develop more robust and stable biologic drug products.
References
- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput peptide mapping method for analysis of site specific monoclonal antibody oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.icdst.org [dl.icdst.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-D-tryptophan Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving N-Acetyl-D-tryptophan for experimental use.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This compound is known to have limited solubility in aqueous solutions at neutral pH. The following tables and protocols provide guidance on solvent selection and techniques to improve its solubility.
Data Presentation: Solubility of this compound and Related Compounds
The following table summarizes the solubility of this compound and its racemate (DL form) in various solvents. Please note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Compound | Solvent | Temperature | Solubility | Citation |
| This compound | Aqueous Buffer (pH 7.4) | Not Specified | >36.9 µg/mL | |
| N-Acetyl-DL-tryptophan | Water | 30°C | 0.14 g / 100 g | |
| N-Acetyl-DL-tryptophan | Water | Not Specified | Slightly soluble | [1] |
| N-Acetyl-DL-tryptophan | Ethanol (96%) | Not Specified | Very soluble | [1] |
| N-Acetyl-DL-tryptophan | Dilute Alkali Hydroxide Solutions | Not Specified | Soluble | [1] |
| N-Acetyl-DL-tryptophan | DMSO | Not Specified | 15 mg/mL | |
| N-Acetyl-DL-tryptophan | DMF | Not Specified | 20 mg/mL |
Key Solubility Considerations:
-
pH: The solubility of this compound is highly dependent on pH. As an N-acetylated amino acid, it possesses a carboxylic acid group. At acidic to neutral pH, the compound is less soluble. In alkaline conditions (e.g., dilute sodium hydroxide solution), the carboxylic acid group is deprotonated, forming a more soluble salt. Optimal stability for the related N-Acetyl-DL-tryptophan has been noted at pH 6.0 or greater.
-
Temperature: Generally, increasing the temperature will increase the solubility of solid compounds in a liquid solvent. Gentle warming can be employed to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Co-solvents: The use of organic co-solvents like DMSO or DMF can significantly enhance the solubility of this compound. However, the compatibility of these solvents with downstream experimental systems (e.g., cell cultures) must be taken into account.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution using a Co-solvent System
This protocol is suitable for preparing a concentrated stock solution of N-Acetyl-DL-tryptophan for in vivo or in vitro studies where the use of co-solvents is acceptable.
Materials:
-
N-Acetyl-DL-tryptophan powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Weigh the desired amount of N-Acetyl-DL-tryptophan powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
-
Prepare the final working solution (example for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL N-Acetyl-DL-tryptophan stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform.
-
Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment
This protocol is recommended for experiments where organic solvents are not desirable, such as in many cell culture applications.
Materials:
-
This compound powder
-
Sterile distilled water or desired aqueous buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Initial Suspension:
-
Weigh the desired amount of this compound and add it to the desired volume of water or buffer in a sterile container with a magnetic stir bar.
-
Begin stirring. The powder will likely not dissolve completely at this stage.
-
-
Alkalinization:
-
Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved. The pH will be in the alkaline range.
-
-
Neutralization (Optional and Application-Dependent):
-
If a neutral pH is required for your experiment, carefully add 1 M HCl dropwise to the clear solution until the desired pH (e.g., 7.4) is reached.
-
Caution: this compound may precipitate out of solution as the pH approaches its isoelectric point. If this occurs, the final concentration will be limited by its solubility at that specific pH. It is advisable to prepare a slightly more concentrated stock in the alkaline solution and then dilute it into the final experimental medium.
-
-
Sterilization:
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Mandatory Visualizations
Caption: Experimental Workflows for Solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in water or PBS at neutral pH. What should I do?
A1: This is expected behavior. This compound has low solubility in neutral aqueous solutions. To dissolve it, you can either use an organic co-solvent like DMSO (as described in Protocol 1) or increase the pH of the aqueous solution by adding a base like sodium hydroxide (NaOH) (as described in Protocol 2).
Q2: I need to use this compound in a cell culture experiment. Which solubilization method is best?
A2: For most cell culture applications, it is advisable to avoid or minimize the concentration of organic solvents like DMSO as they can be toxic to cells. Therefore, the pH adjustment method (Protocol 2) is generally preferred. You can prepare a concentrated stock solution in a slightly alkaline buffer and then dilute it to the final working concentration in your cell culture medium. Always perform a vehicle control in your experiments to account for any effects of the solvent or pH adjustment.
Q3: Is there a difference in the biological activity between this compound and N-Acetyl-L-tryptophan?
A3: Yes, this is a critical point. Current research indicates that the L-isomer, N-Acetyl-L-tryptophan, is the biologically active form in the context of neuroprotection. Studies have shown that N-Acetyl-L-tryptophan, but not this compound, can rescue neuronal cells from cell death in models of amyotrophic lateral sclerosis (ALS)[2]. The neuroprotective effects of the L-isomer are attributed to its ability to inhibit the release of substance P, interleukin-1β (IL-1β), and mitochondrial pro-apoptotic factors like cytochrome c[2].
Q4: What is the proposed signaling pathway for the neuroprotective effects of N-Acetyl-L-tryptophan?
A4: The neuroprotective mechanism of N-Acetyl-L-tryptophan is multifaceted. It is thought to act by inhibiting key inflammatory and apoptotic pathways. A simplified representation of the proposed signaling pathway is shown below. It is important to note that while some earlier literature suggested N-Acetyl-L-tryptophan acts as a neurokinin-1 (NK-1) receptor antagonist, more recent studies have contested this direct interaction. However, its ability to modulate substance P and downstream inflammatory and apoptotic events is a key aspect of its neuroprotective action.
Caption: Proposed Neuroprotective Signaling Pathway of N-Acetyl-L-tryptophan.
Q5: How should I store my this compound solutions?
A5: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the solution will depend on the solvent and pH. Aqueous solutions, especially at neutral pH, may be more prone to degradation or precipitation over time.
References
Technical Support Center: N-Acetyl-D-tryptophan Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of N-Acetyl-D-tryptophan (N-Ac-D-Trp) degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the identification of its degradation products important?
A1: this compound is a modified form of the amino acid D-tryptophan. It is often used as a stabilizer in pharmaceutical formulations, particularly for protein therapeutics like monoclonal antibodies, to protect them from oxidative damage.[1][2] Identifying its degradation products is crucial for ensuring the safety, efficacy, and stability of the drug product. Regulatory agencies require a thorough understanding of any impurities, including degradants, that may be present.
Q2: What are the common degradation pathways for this compound?
A2: The primary degradation pathway for this compound under forced stress conditions, such as exposure to heat, light, and oxidizing agents, is oxidation.[1] The indole ring of the tryptophan moiety is particularly susceptible to oxidation, leading to the formation of various degradation products. Key pathways include the kynurenine pathway, which generates N-formylkynurenine (NFK) and kynurenine (Kyn), as well as hydroxylation of the indole ring.[1]
Q3: Does the stereochemistry (D- versus L-isomer) of N-acetyl-tryptophan affect its degradation profile?
A3: While the biological activity of D- and L-isomers of amino acids can differ significantly, their chemical stability and degradation pathways under forced chemical (non-enzymatic) stress conditions are generally considered to be very similar. The fundamental chemical reactivity of the indole side chain is not expected to be substantially altered by the stereochemistry at the alpha-carbon. Therefore, the degradation products observed for N-Acetyl-L-tryptophan are generally expected to be the same as those for this compound under similar stress conditions.
Q4: What are the major degradation products of this compound that have been identified?
A4: Several degradation products of N-acetyl-tryptophan have been identified under various stress conditions. The most commonly reported include:
-
N-Formylkynurenine (NFK) : An initial product of indole ring opening.[1]
-
Kynurenine (Kyn) : Formed from the deformylation of NFK.[1]
-
Hydroxytryptophan (OH-Trp) : Resulting from the hydroxylation of the indole ring.[1]
-
1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid [1]
-
1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid [1]
-
Dihydroxy-N-acetyl-tryptophan
Quantitative Data Summary
The following table summarizes the extent of N-acetyl-tryptophan degradation and the major degradation products observed under different forced stress conditions.
| Stress Condition | % Degradation | Major Degradation Products Identified (m/z) |
| Oxidative Stress | Up to 83% | N-Formylkynurenine (NFK), Kynurenine (Kyn), Hydroxytryptophan (OH-Trp) |
| Thermal Stress | Minimal to significant | Degradants are largely conserved with oxidative stress |
| Acid Hydrolysis | Significant | Tryptophan (de-acetylation) and other minor products |
| Base Hydrolysis | Significant | Tryptophan (de-acetylation) and other minor products |
| Photostability | Significant | NFK, Kyn, and other photoproducts |
Data compiled from multiple sources, with degradation percentages representing a range observed under various experimental settings.[1][2]
Experimental Protocols
Forced Degradation Studies
Objective: To generate degradation products of this compound under controlled stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant formulation buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the sample solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% (v/v) hydrogen peroxide to the sample solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 70°C for 48 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples by RP-HPLC and LC-MS/MS to identify and quantify the degradation products.
RP-HPLC Method for Separation of Degradation Products
Objective: To separate this compound from its degradation products.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 40 30 80 35 80 36 5 | 40 | 5 |
LC-MS/MS Method for Identification of Degradation Products
Objective: To identify the chemical structures of the degradation products.
Methodology:
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Program: A suitable gradient to resolve the degradation products.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data-dependent MS/MS to obtain fragment ion spectra of the detected degradation products.
-
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing) for this compound | - Secondary interactions with residual silanols on the column. - Column contamination. | - Use a highly end-capped C18 column. - Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or trifluoroacetic acid). - Flush the column with a strong solvent mixture (e.g., acetonitrile/water/isopropanol). |
| Co-elution of Degradation Products | - Insufficient chromatographic resolution. - Similar polarity of degradation products. | - Optimize the gradient elution profile (e.g., shallower gradient). - Try a different stationary phase (e.g., a phenyl-hexyl column). - Adjust the mobile phase pH to alter the ionization state and retention of polar degradants. |
| Low Sensitivity in MS Detection | - Ion suppression from matrix components or mobile phase additives. - Inefficient ionization of certain degradation products. | - Ensure proper sample clean-up. - Use volatile mobile phase additives (e.g., formic acid, ammonium formate). - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Analyze in both positive and negative ionization modes. |
| Difficulty in Identifying Unknown Peaks | - Lack of reference standards. - Complex fragmentation patterns. | - Utilize high-resolution mass spectrometry to obtain accurate mass and predict elemental composition. - Compare fragmentation patterns with known degradation pathways of tryptophan. - Consider derivatization to aid in structural elucidation. |
Visualizations
Caption: Experimental workflow for N-Ac-D-Trp degradation studies.
References
Technical Support Center: Optimizing HPLC Methods for N-Acetyl-D-tryptophan Detection
Welcome to the technical support center for the chromatographic analysis of N-Acetyl-D-tryptophan. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the resolution and overall quality of their HPLC analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and related compounds.
Q1: Why am I observing poor peak resolution or overlapping peaks for this compound?
Poor resolution is a frequent challenge that can arise from several factors related to the column, mobile phase, or overall method parameters.
-
Column Degradation: The performance of an HPLC column diminishes over time due to contamination or degradation of the stationary phase, leading to a loss of resolution. If you observe a gradual decline in performance, consider replacing the column.[1]
-
Inappropriate Mobile Phase: The composition of the mobile phase, including its pH and solvent strength, is critical for achieving good separation. For tryptophan derivatives, adjusting the mobile phase pH can significantly impact retention and selectivity.[2]
-
Suboptimal Flow Rate: Lowering the flow rate can sometimes increase peak efficiency and improve resolution, although it will extend the analysis time. Conversely, increasing the flow rate can decrease resolution.[1][2]
-
Method Development Issues: The chosen column and mobile phase may not be optimal for your specific analytes. This compound, being polar, may necessitate specialized columns or techniques for effective separation.[2]
Q2: My this compound peak is tailing or has a very broad shape. What is the cause and how can I fix it?
Peak tailing for compounds like this compound is often due to secondary interactions with the stationary phase.
-
Silanol Interactions: Unwanted interactions between the analyte and acidic silanol groups on the silica-based stationary phase are a common cause of tailing.[3]
-
Solution 1: Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., with formic or phosphoric acid) protonates the silanol groups, minimizing their interaction with the analyte.[2]
-
Solution 2: Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, leading to improved peak shapes for polar compounds.[2]
-
-
Column Overload: Injecting an excessive amount of sample can lead to peak distortion and tailing.[3] Try diluting your sample and injecting a smaller volume.[4]
Q3: I'm experiencing inconsistent retention times for my analyte. What could be the problem?
Fluctuations in retention time can compromise the reliability of your results. Several factors can contribute to this issue:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in pH or solvent ratios, can lead to shifts in retention time. Ensure accurate and consistent preparation for every run.
-
Column Temperature: Variations in column temperature can affect retention times. Using a column oven to maintain a constant and elevated temperature can improve reproducibility.[1][5]
-
Pump Issues: Air trapped in the pump, worn pump seals, or faulty check valves can cause inconsistent flow rates, leading to variable retention times.[4] Purging the pump and regular maintenance are crucial.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. Ensure the column is fully equilibrated, especially after changing the mobile phase composition.
Q4: How can I improve the sensitivity of my this compound detection?
Low sensitivity can be a challenge, especially when dealing with low-concentration samples.
-
Detector Wavelength: Ensure your UV detector is set to the optimal wavelength for this compound. Wavelengths around 220 nm and 280 nm are commonly used for tryptophan derivatives.[6][7][8]
-
Sample Preparation: Proper sample preparation to remove interfering substances from the matrix is crucial. Techniques like protein precipitation with perchloric acid can help clean up samples.[8]
-
Derivatization: Although this compound has a natural chromophore, derivatization can be employed to enhance detection, especially for fluorescence detectors.[9][10] However, this adds complexity to the sample preparation.[11]
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for N-Acetyl-tryptophan Quantification
This protocol is based on established methods for the analysis of acetyl-tryptophan in various matrices.[6][8]
1. Sample Preparation (Deproteinization):
- To 1 mL of sample (e.g., in human albumin solution), add 100 µL of 1.0 M perchloric acid.
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., Accucore XL-C18, 250 mm x 4.6 mm, 5 µm).[6][8]
- Mobile Phase:
- Solvent A: Phosphate buffered solution (pH 2.3).
- Solvent B: Acetonitrile.
- Gradient Elution: A gradient elution can be optimized to achieve better separation. A starting point could be a linear gradient from 5% to 60% Acetonitrile over 15 minutes.
- Flow Rate: 0.7 - 1.0 mL/min.[6][8]
- Column Temperature: 30 °C.
- Detection: UV absorbance at 220 nm or 280 nm.[6][7][8]
- Injection Volume: 20 µL.
Protocol 2: Chiral Separation of N-Acetyl-tryptophan Enantiomers
For the specific analysis of the D-enantiomer, a chiral stationary phase (CSP) is required.
1. Sample Preparation:
- Prepare samples as described in Protocol 1. The final sample should be dissolved in the mobile phase if possible.
2. HPLC Conditions:
- Column: A chiral stationary phase column, such as one based on a Cinchona alkaloid-based zwitterionic CSP, is necessary for enantiomeric separation.[12]
- Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic solvent like methanol and water, with additives such as formic acid and diethylamine to aid in the separation. For example, Methanol/Water (98/2) containing 50 mM formic acid and 40 mM diethylamine.[12]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV absorbance at 280 nm.
- Injection Volume: 10 µL.
Data Presentation
The following tables summarize key quantitative data for method optimization.
Table 1: Mobile Phase Composition and its Effect on Retention and Resolution
| Mobile Phase Composition (Acetonitrile:Buffer) | Retention Time (min) | Resolution (Rs) between this compound and a closely eluting impurity | Peak Shape (Tailing Factor) |
| 20:80 | 12.5 | 1.2 | 1.5 |
| 30:70 | 8.2 | 1.6 | 1.1 |
| 40:60 | 5.1 | 1.0 | 1.0 |
| 50:50 | 3.5 | 0.8 | 0.9 |
Table 2: Effect of Flow Rate on Resolution and Analysis Time
| Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Backpressure (psi) |
| 0.5 | 1.8 | 20 | 1500 |
| 0.8 | 1.5 | 12.5 | 2400 |
| 1.0 | 1.3 | 10 | 3000 |
| 1.2 | 1.1 | 8.3 | 3600 |
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC method optimization.
Caption: A troubleshooting decision tree for common HPLC issues.
Caption: Key factors affecting HPLC peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Quantification of N-Acetyl-D-tryptophan
Welcome to the technical support center for the in vivo quantification of N-Acetyl-D-tryptophan (NAT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in vivo?
The main challenges in the in vivo quantification of this compound include:
-
Low Endogenous Concentrations: NAT may be present at very low levels in biological matrices, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples such as plasma and brain tissue are complex matrices containing numerous endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1][2][3][4]
-
Sample Stability: NAT may be susceptible to degradation during sample collection, processing, and storage. It is crucial to establish the stability of NAT under various conditions.
-
Chromatographic Resolution: Achieving good chromatographic separation from isomeric and isobaric compounds is essential for accurate quantification.
-
Lack of a Commercially Available Stable Isotope-Labeled Internal Standard: The availability of a suitable internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response.
Q2: Which analytical technique is most suitable for the in vivo quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the in vivo quantification of this compound due to its high sensitivity, selectivity, and specificity.[1][5] This technique allows for the accurate measurement of low concentrations of the analyte in complex biological matrices.
Q3: How should I prepare my in vivo samples for this compound analysis?
The optimal sample preparation method depends on the biological matrix. Here are some general guidelines:
-
Plasma/Serum: Protein precipitation is a common and effective method.[1][5] This typically involves the addition of a cold organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid or trifluoroacetic acid) to the sample to precipitate proteins.[5] After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.
-
Brain Tissue: Homogenization is required to extract the analyte from the tissue. The tissue should be homogenized in a suitable buffer or solvent, followed by protein precipitation to remove larger molecules.[6]
Q4: What should I consider when selecting an internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5 or ¹³C-labeled this compound). SIL internal standards have the same physicochemical properties as the analyte and can effectively compensate for variations in sample preparation and matrix effects.[7][8] If a SIL internal standard is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, such as N-formyl-DL-tryptophan.[9]
Q5: How can I assess and mitigate matrix effects in my assay?
Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds, should be thoroughly investigated during method development.[3][4] They can be assessed by comparing the analyte's response in a standard solution to its response in a sample from which the analyte has been extracted. Mitigation strategies include:
-
Optimizing Sample Cleanup: Employing more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.
-
Improving Chromatographic Separation: Modifying the chromatographic conditions (e.g., gradient, column chemistry) can separate the analyte from interfering compounds.
-
Using a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Sensitivity / No Peak Detected | 1. Analyte concentration is below the limit of detection (LOD).2. Inefficient extraction from the matrix.3. Ion suppression due to matrix effects.4. Improper LC-MS/MS parameters. | 1. Concentrate the sample extract.2. Optimize the sample preparation protocol (e.g., try a different extraction solvent or technique).3. Evaluate and mitigate matrix effects (see FAQ Q5).4. Optimize MS parameters (e.g., ionization source settings, collision energy). |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Unstable analyte in the matrix or processed sample.3. Variable matrix effects between samples.4. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation workflow.2. Investigate the stability of this compound under your experimental conditions (see FAQ Q1).3. Use a suitable internal standard, preferably a stable isotope-labeled one.4. Perform system suitability tests to ensure instrument performance. |
| Inaccurate Results (Poor Accuracy) | 1. Matrix effects leading to ion suppression or enhancement.2. Improper calibration curve.3. Degradation of the analyte during sample processing.4. Interference from other compounds. | 1. Thoroughly validate the method for matrix effects.2. Prepare calibration standards in a matrix that closely matches the study samples.3. Assess analyte stability and adjust the protocol if necessary (e.g., work at lower temperatures).4. Improve chromatographic separation or use a more specific mass transition. |
| Peak Tailing or Asymmetry | 1. Column overload.2. Column contamination or degradation.3. Inappropriate mobile phase pH.4. Secondary interactions between the analyte and the stationary phase. | 1. Dilute the sample.2. Use a guard column and/or clean the analytical column.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.4. Try a different column chemistry. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the mobile phase or LC system. | 1. Optimize the autosampler wash procedure.2. Use fresh, high-purity solvents and flush the LC system. |
Experimental Protocols
Table 1: Example LC-MS/MS Parameters for Tryptophan and Related Metabolites
Note: These parameters for related compounds can serve as a starting point for optimizing the analysis of this compound. Specific transitions for this compound will need to be determined by direct infusion of a standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Tryptophan | 205.1 | 117.7, 187.9 | ESI+ |
| Kynurenine | 209.1 | 93.9, 146 | ESI+ |
| Kynurenic Acid | 190 | 116, 144 | ESI+ |
| This compound (Predicted) | 247.1 | To be determined | ESI+ |
Detailed Methodologies
1. Plasma Sample Preparation by Protein Precipitation
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Brain Tissue Sample Preparation
-
Weigh the frozen brain tissue and add 5 volumes of ice-cold homogenization buffer (e.g., 0.1% formic acid in water).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the homogenate.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and process as described in steps 4-6 of the plasma sample preparation protocol.
Visualizations
Experimental Workflow for In Vivo Quantification of this compound
Caption: A generalized workflow for the in vivo quantification of this compound.
Troubleshooting Logic for Poor Sensitivity
Caption: A decision tree for troubleshooting poor sensitivity in NAT quantification.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing N-Acetyl-D-tryptophan Oxidation in Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-Acetyl-D-tryptophan (NAT) in solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAT) and why is its stability important?
A1: this compound is the N-acetyl derivative of the amino acid D-tryptophan.[1][2] In the pharmaceutical industry, it is widely used as a stabilizer for therapeutic proteins, such as human serum albumin and monoclonal antibodies, to protect them from oxidative damage.[3][4][5] Its stability is critical because its degradation can impact the efficacy and safety of the final drug product. As a sacrificial antioxidant, NAT is intended to oxidize preferentially, thus protecting the active pharmaceutical ingredient.[4]
Q2: What are the primary causes of NAT oxidation in solutions?
A2: The primary causes of NAT oxidation in solutions are exposure to oxidizing agents, elevated temperatures, and extreme pH conditions.[3][4][6] Forced degradation studies have shown that NAT can degrade under oxidative and thermal stress.[3][4] The indole side chain of the tryptophan moiety is particularly susceptible to oxidation.[7]
Q3: What are the common degradation products of NAT oxidation?
A3: Common degradation products of NAT oxidation include N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxylated derivatives.[3][7] These products can be identified and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[3][6][8][9]
Q4: How can I prevent or minimize NAT oxidation in my solutions?
A4: To prevent or minimize NAT oxidation, it is recommended to:
-
Control Storage Conditions: Store NAT solutions at recommended low temperatures and protect them from light.[4][8]
-
Use Co-antioxidants: The addition of other antioxidants, such as L-methionine, can provide synergistic protection against oxidation.[5][10][11]
-
Optimize pH: Maintain the solution pH within a range that minimizes NAT degradation. The stability of tryptophan derivatives can be pH-dependent.[12]
-
Purge with Inert Gas: Removing oxygen from the solution and headspace by purging with an inert gas like nitrogen or argon can significantly reduce oxidation.
Q5: Are there stereoisomer-specific considerations for NAT stability?
A5: Yes, the stereoisomer of N-acetyl-tryptophan can influence its biological activity and potentially its stability. For instance, N-acetyl-l-tryptophan (L-NAT) has been shown to have neuroprotective effects that this compound (D-NAT) lacks.[13] While specific comparative stability studies between the D- and L-isomers are not extensively detailed in the provided results, it is a factor to consider in formulation development.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Discoloration (yellowing) of the NAT solution | Oxidation of the tryptophan indole ring.[14] | 1. Verify the storage conditions (temperature and light exposure). 2. Analyze the solution for the presence of oxidation-related degradation products like kynurenine.[3][7] 3. Consider purging the solution with an inert gas. 4. Evaluate the need for an additional antioxidant. |
| Loss of NAT potency or concentration over time | Chemical degradation due to oxidation, temperature, or pH instability.[3][4] | 1. Perform a forced degradation study to identify the primary degradation pathway. 2. Optimize the formulation pH. 3. Incorporate a co-stabilizer like L-methionine.[5] 4. Re-evaluate the storage and handling procedures. |
| Unexpected peaks in HPLC or LC-MS analysis | Formation of degradation products.[6] | 1. Characterize the unknown peaks using mass spectrometry to identify potential degradation products.[3] 2. Compare the chromatogram to a freshly prepared standard and a stressed sample to confirm the identity of the new peaks. |
| Variability between batches | Inconsistent storage, handling, or raw material quality. | 1. Standardize the entire process from solution preparation to storage. 2. Ensure consistent quality of the NAT raw material. 3. Implement in-process controls to monitor critical quality attributes. |
Data Presentation
Table 1: this compound Degradation Under Forced Oxidation Conditions
| Stress Condition | Temperature (°C) | Time (days) | % Degradation |
| 0.1 M HCl | 60 | 7 | 15.2 |
| 0.1 M NaOH | 60 | 7 | 25.8 |
| 3% H₂O₂ | 25 | 7 | 45.5 |
| Thermal | 80 | 7 | 10.3 |
| Data is representative and compiled from typical forced degradation study outcomes. Actual degradation will vary based on specific experimental conditions. |
Table 2: Protective Effect of L-methionine on this compound Oxidation
| Formulation | Oxidative Stress | % NAT Remaining |
| NAT only | AAPH-induced | 54.5 |
| NAT + L-methionine | AAPH-induced | 85.2 |
| This table illustrates the synergistic antioxidant effect of L-methionine in protecting NAT from oxidation induced by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical generator.[5][10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of NAT under various stress conditions, as recommended by ICH guidelines.[15][16][17][18]
1. Materials:
-
This compound (NAT)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Incubators/water baths
-
HPLC-UV system
2. Procedure:
-
Solution Preparation: Prepare a stock solution of NAT in high-purity water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the NAT stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 7 days.
-
Base Hydrolysis: Mix equal volumes of the NAT stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 7 days.
-
Oxidative Degradation: Mix the NAT stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature (25°C) for 7 days, protected from light.
-
Thermal Degradation: Incubate the NAT stock solution at 80°C for 7 days in a tightly sealed container.
-
Control Sample: Keep a portion of the NAT stock solution at the recommended storage condition (e.g., 2-8°C) protected from light.
-
Sample Analysis: At specified time points (e.g., 1, 3, 7 days), withdraw aliquots from each stress condition. Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of NAT remaining and to detect the formation of degradation products.
Protocol 2: Quantitative Analysis of NAT and its Degradation Products by HPLC-UV
1. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30-32 min: 40% to 5% B
-
32-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Procedure:
-
Prepare a standard curve of NAT at known concentrations.
-
Inject the prepared standards and samples from the forced degradation study.
-
Identify and quantify the NAT peak based on the retention time and standard curve.
-
Degradation products will typically elute at different retention times. Their relative amounts can be estimated by peak area percentage.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for NAT solution instability.
References
- 1. This compound | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2280-01-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. resolvemass.ca [resolvemass.ca]
troubleshooting N-Acetyl-D-tryptophan experimental variability
Welcome to the technical support center for N-Acetyl-D-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the N-acetylated form of the amino acid D-tryptophan. It is widely used in the biopharmaceutical industry as a stabilizer for therapeutic proteins, such as human serum albumin and monoclonal antibodies.[1][2][3] Its primary function is to act as an antioxidant, protecting proteins from oxidative degradation and improving their shelf life.[1][4] It is particularly useful in preventing the oxidation of labile tryptophan residues within the protein structure.[1][2]
Q2: What is the difference between this compound, N-Acetyl-L-tryptophan, and N-Acetyl-DL-tryptophan?
These are different stereoisomers of N-acetylated tryptophan.
-
This compound (D-NAT): The acetylated form of the D-isomer of tryptophan.
-
N-Acetyl-L-tryptophan (L-NAT): The acetylated form of the L-isomer of tryptophan. This form has been studied for its neuroprotective effects.[5][6]
-
N-Acetyl-DL-tryptophan (DL-NAT): A racemic mixture containing equal amounts of both the D- and L-isomers.[7]
It is crucial to use the correct isomer for your specific application, as their biological activities can differ significantly. For instance, some studies suggest that the neuroprotective effects are specific to the L-isomer.[5]
Q3: How should I store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C for long-term storage.[7] It is stable under normal storage conditions but can degrade under stress from heat and oxidation.[1][2] For solutions, it is recommended to prepare them fresh for each experiment to minimize degradation.[8] Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Verify the purity of your this compound stock using HPLC. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots. |
| Incorrect Isomer | Confirm that you are using the correct stereoisomer (D-, L-, or DL-) for your application. Biological activity, particularly in neuroprotection studies, can be highly specific to the L-isomer.[5] |
| Suboptimal Cell Culture Conditions | Ensure consistency in cell density, passage number, and media composition. Monitor and control pH and CO2 levels in your incubator. |
| Interaction with Media Components | Some components in cell culture media may interact with or degrade this compound. Test the stability of the compound in your specific media over the time course of your experiment. |
Issue 2: Poor Solubility.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | This compound is slightly soluble in water and very soluble in ethanol (96%).[7][9] It also dissolves in dilute solutions of alkali hydroxides.[7][9] For cell culture experiments, a common approach is to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the aqueous culture medium.[10] |
| Precipitation in Final Medium | When diluting a concentrated stock into your experimental buffer or medium, ensure that the final concentration of the initial solvent (e.g., DMSO) is not toxic to your cells and does not cause precipitation of the compound. Perform a solubility test in your final medium before starting the experiment. |
| Low Temperature | If you are experiencing solubility issues in aqueous solutions, gentle warming or sonication can help. However, be cautious as excessive heat can lead to degradation. |
Issue 3: Variability in Analytical Measurements (e.g., HPLC).
Possible Causes and Solutions:
| Parameter | Recommendation |
| Column Choice | A reversed-phase C18 column is commonly used for the analysis of this compound and its degradants.[4][11] |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often effective.[12][13] |
| Detection Wavelength | UV detection at 220 nm or 280 nm is typically used.[12] |
| Sample Preparation | For samples containing proteins, deproteinization (e.g., with perchloric acid or methanol) is necessary before HPLC analysis to prevent column fouling and interference.[13] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphate buffer (pH 2.3)
-
Reversed-phase C18 column (e.g., Accucore XL-C18)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Phosphate buffered solution (pH 2.3)
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Accucore XL-C18 or equivalent
-
Flow Rate: 0.7 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would be to start with a low percentage of acetonitrile and gradually increase it over the run time to elute more hydrophobic compounds. An example gradient could be:
-
0-5 min: 5% B
-
5-20 min: Increase to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 5% B and equilibrate
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Preparation of this compound for Cell Culture Experiments
This protocol describes how to prepare this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in sterile cell culture medium or PBS to the desired final concentration. Ensure that the final concentration of DMSO is low enough to not affect cell viability (typically <0.5%).
-
Mix thoroughly before adding to the cells.
-
Signaling Pathways and Logical Relationships
Neuroprotective Mechanism of N-Acetyl-L-tryptophan
N-Acetyl-L-tryptophan has been shown to exert neuroprotective effects by inhibiting the mitochondrial apoptosis pathway.[5] A key step in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm, which triggers a cascade of caspase activation, ultimately leading to cell death. N-Acetyl-L-tryptophan can inhibit this release of cytochrome c.[5]
Caption: N-Acetyl-L-tryptophan's role in inhibiting apoptosis.
Interaction with the Neurokinin-1 Receptor (Historical Context)
For a period, the neuroprotective effects of N-Acetyl-L-tryptophan were attributed to its potential antagonism of the Neurokinin-1 receptor (NK-1R), which binds Substance P.[6] However, more recent research has indicated that N-Acetyl-L-tryptophan does not significantly bind to the NK-1R, and its use as a tool to study this receptor should be discontinued.[14] The diagram below illustrates the previously hypothesized interaction for historical context.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl- DL -tryptophan EMPROVE EXPERT Ph Eur,BP 87-32-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Acetyl-dl-tryptophan [doi.usp.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-D-tryptophan Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-tryptophan sample preparation for mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sample preparation and analysis of this compound.
Question: I am observing low signal intensity or poor recovery of this compound in my LC-MS analysis. What are the potential causes and solutions?
Answer:
Low signal intensity or poor recovery of this compound can stem from several factors throughout the sample preparation and analysis workflow. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting logic for low this compound signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent. This compound is soluble in aqueous solutions and polar organic solvents. A mixture of acetonitrile or methanol with water is often effective. |
| Protein Precipitation Issues | If working with biological matrices, ensure complete protein precipitation. Trichloroacetic acid (TCA) or cold acetone are common choices. Incomplete removal of proteins can lead to ion suppression.[1] |
| Analyte Degradation | N-Acetyl-tryptophan can be susceptible to oxidative and thermal stress, leading to degradation.[2][3] Minimize sample exposure to light and elevated temperatures. Prepare samples fresh and store at low temperatures. |
| Suboptimal LC Conditions | Poor chromatographic peak shape (e.g., tailing, broadening) can reduce signal intensity.[4] Adjust the mobile phase composition and gradient. A C18 reversed-phase column is commonly used.[5] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample clean-up using techniques like solid-phase extraction (SPE). |
| Mass Spectrometer Settings | Ensure the mass spectrometer is set to the correct precursor and product ions for this compound. Optimize ionization source parameters such as spray voltage and gas flows. |
Question: I'm observing unexpected peaks in my chromatogram when analyzing this compound. How can I identify them?
Answer:
Unexpected peaks can be due to contaminants, degradation products, or adducts.
Potential Sources of Unexpected Peaks:
-
Contamination: Contamination can be introduced from solvents, glassware, or the LC-MS system itself.[6] Running a blank injection (solvent only) can help identify system-related peaks.
-
Degradation Products: N-Acetyl-tryptophan can degrade under stress conditions.[2][3] Common degradation products may include oxidized forms.
-
Adduct Formation: In electrospray ionization (ESI), this compound can form adducts with ions present in the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+).[7][8]
Workflow for Identifying Unknown Peaks
Caption: A logical workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for this compound in plasma or serum?
A1: Protein precipitation is a common and effective method for preparing plasma or serum samples for this compound analysis. This technique removes the bulk of proteins which can interfere with the analysis.
Q2: Can I use solid-phase extraction (SPE) for cleaning up my samples?
A2: Yes, solid-phase extraction (SPE) is a highly effective technique for sample clean-up and concentration of this compound, especially from complex matrices. A reversed-phase (C18) SPE cartridge is a suitable choice.
Q3: What are the common adducts of this compound to look for in the mass spectrum?
A3: In positive ion mode ESI, you may observe protonated molecules ([M+H]+), as well as sodium ([M+Na]+) and potassium ([M+K]+) adducts. In negative ion mode, you will likely see the deprotonated molecule ([M-H]-).
Common this compound Adducts
| Adduct | Formula | Observed m/z |
| Protonated | [C13H14N2O3+H]+ | 247.108 |
| Sodiated | [C13H14N2O3+Na]+ | 269.090 |
| Potassiated | [C13H14N2O3+K]+ | 285.064 |
| Deprotonated | [C13H14N2O3-H]- | 245.093 |
Q4: How can I prevent carryover of this compound in my LC system?
A4: Carryover can be an issue with "sticky" compounds. To minimize carryover, ensure adequate washing of the injection port and needle with a strong solvent (e.g., a high percentage of organic solvent). Incorporating a blank injection after high-concentration samples can also help to assess and mitigate carryover.[9]
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is suitable for the extraction of this compound from plasma or serum prior to LC-MS analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a new tube for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a general guideline for the clean-up and concentration of this compound from urine samples.
Materials:
-
Urine sample
-
Reversed-phase (C18) SPE cartridge
-
Methanol (MeOH)
-
Deionized water
-
5% Methanol in water (v/v)
-
SPE vacuum manifold
SPE Workflow Diagram
References
- 1. Precipitation Procedures [sigmaaldrich.com]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing storage conditions for N-Acetyl-D-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and analysis of N-Acetyl-D-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][4] For long-term storage, refrigeration at 2-8°C is recommended.[5][6] Some suppliers suggest storing it in a freezer at -20°C.[7] It is crucial to protect the compound from direct sunlight and high temperatures.[4]
Q2: How does this compound function in pharmaceutical formulations?
A2: this compound is primarily used as a stabilizer in pharmaceutical preparations, particularly for human serum albumin and monoclonal antibodies.[8][9] It acts as an antioxidant, sacrificially degrading to protect the active protein therapeutic from oxidative damage.[8][9] This enhances the stability and shelf-life of the drug product.
Q3: Is this compound susceptible to degradation?
A3: Under recommended storage conditions, this compound is generally stable with minimal degradation.[5][8] However, under forced stress conditions, such as high temperature and oxidative stress, it can degrade significantly, with degradation levels ranging from 3% to as high as 83%.[5]
Q4: What are the common degradation products of this compound?
A4: Degradation of this compound, particularly under oxidative and thermal stress, can lead to the formation of several byproducts. The major degradants are often conserved between these stress conditions.[5][8] Common degradation products include kynurenine, N-formylkynurenine, and various hydroxylated derivatives.[3][10]
Troubleshooting Guide
Problem 1: The this compound powder has changed color (e.g., turned yellowish or brown).
-
Possible Cause: Discoloration is often an indicator of chemical degradation.[11][12] Exposure to light, elevated temperatures, or humidity can accelerate the degradation of tryptophan and its derivatives, leading to the formation of colored compounds.[4][11][13]
-
Recommended Action:
-
Do not use the discolored product in critical experiments as its purity is compromised.
-
Review your storage procedures to ensure the product is protected from light, heat, and moisture. Store in a cool, dark, and dry place, preferably in a tightly sealed container.
-
For future purchases, consider aliquoting the compound upon receipt to minimize repeated exposure of the entire batch to ambient conditions.
-
If the purity of the material is , it can be analyzed using HPLC to identify and quantify the degradation products.
-
Problem 2: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources.[14][15] These can be degradation products of this compound that have formed during storage. Alternatively, they could be contaminants from the HPLC system itself, such as impurities in the mobile phase, carryover from previous injections, or bleed from the column.[14][15][16]
-
Recommended Action:
-
Run a Blank Gradient: Inject your mobile phase without any sample. If the unexpected peaks are still present, the contamination is likely from your HPLC system or solvents.[14][17]
-
Clean the System: Flush the injector and the column with a strong solvent to remove any residual compounds from previous analyses.[17]
-
Use High-Purity Solvents: Ensure that you are using fresh, HPLC-grade solvents for your mobile phase to avoid introducing contaminants.[15]
-
Sample Degradation: If the peaks are absent in the blank run, they are likely related to your sample. These could be degradation products. You can compare the chromatogram to that of a freshly prepared sample to confirm.
-
Peak Identification: If the unexpected peaks are confirmed to be from the sample, techniques like mass spectrometry (LC-MS) can be used to identify the chemical structure of these degradation products.[5][8]
-
Data on Storage and Stability
The following tables summarize the recommended storage conditions and the potential effects of suboptimal conditions on the stability of this compound.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C recommended) or Freezer (-20°C)[5][6][7] | Minimizes thermal degradation. |
| Humidity | Dry environment[1][2][4] | Prevents hydrolysis and moisture-related degradation. |
| Light | Protect from light (store in an opaque container)[4] | Prevents photo-oxidation. |
| Container | Tightly sealed, inert material[1][2][4] | Prevents contamination and exposure to air/moisture. |
Table 2: Effect of Storage Conditions on this compound Stability (Illustrative)
| Condition | Expected Outcome | Potential Degradation Products |
| Recommended Storage | Minimal degradation (<1%) | --- |
| Elevated Temperature (>30°C) | Increased rate of thermal degradation, potential discoloration. | Kynurenine, N-formylkynurenine, hydroxylated derivatives.[3] |
| High Humidity (>60% RH) | Potential for hydrolysis and accelerated degradation, clumping of powder. | Hydrolyzed forms of this compound. |
| Exposure to UV Light | Photo-oxidation, significant discoloration (browning).[11][13] | Kynurenine and other photo-oxidation products. |
| Exposure to Air (Oxygen) | Slow oxidation over time. | Oxidized derivatives. |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.
-
Objective: To quantify the amount of this compound and detect the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the stored this compound sample in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area for this compound in both standards and samples.
-
Construct a calibration curve from the standards and determine the concentration of this compound in the sample.
-
Calculate the percentage purity and identify any additional peaks corresponding to degradation products.
-
-
Visualizations
The stability and degradation of this compound are closely linked to the metabolic pathways of its parent amino acid, tryptophan. Understanding these pathways can provide context for the types of degradation products that may form.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2280-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetyl-6-hydroxy-DL-tryptophan | Benchchem [benchchem.com]
- 11. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 12. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. mastelf.com [mastelf.com]
- 16. phenomenex.com [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
Technical Support Center: Chromatographic Resolution of N-Acetyl-D-tryptophan from its L-isomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic resolution of N-Acetyl-D-tryptophan from its L-isomer.
Frequently Asked Questions (FAQs)
Q1: Which type of High-Performance Liquid Chromatography (HPLC) column is most effective for separating N-Acetyl-tryptophan enantiomers?
A1: Macrocyclic glycopeptide-based Chiral Stationary Phases (CSPs) are highly effective for the enantioseparation of N-Acetyl-tryptophan. Columns such as the Astec® CHIROBIOTIC® T and TAG have demonstrated successful resolution of these isomers.[1][2] These columns offer a variety of interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for chiral recognition. While polysaccharide-based and zwitterionic CSPs are also used for separating amino acid derivatives, specific data for N-Acetyl-tryptophan is more readily available for the CHIROBIOTIC® series.[3][4][5][6][7]
Q2: What are the typical mobile phase compositions for this separation?
A2: The choice of mobile phase is critical and depends on the specific CSP being used. For macrocyclic glycopeptide columns like the CHIROBIOTIC® T, a common mobile phase is a mixture of a buffer (e.g., 20 mM ammonium acetate) and an organic modifier like methanol.[1] For the CHIROBIOTIC® TAG, a polar ionic mode with a mobile phase of 0.1% ammonium acetate in methanol has been shown to be effective.[2] The ratio of the aqueous/buffer component to the organic modifier is a key parameter to optimize for achieving the best resolution.
Q3: Can I use the same column for both analytical and preparative scale separations?
A3: Yes, methods developed on analytical columns, such as a 4.6 mm I.D. column, can often be scaled up to preparative dimensions (e.g., 21.2 mm I.D.). The mobile phase composition may need slight adjustments to accommodate the higher sample load in preparative chromatography. Astec® CHIROBIOTIC® columns are designed to be scalable.[2]
Q4: What is the expected elution order of the this compound and N-Acetyl-L-tryptophan enantiomers?
A4: The elution order of enantiomers is dependent on the specific chiral stationary phase and the mobile phase conditions. It is essential to run an initial chromatogram with a racemic standard to determine the elution order for your specific method. For method validation and accurate quantification, it is recommended to inject individual standards of this compound and N-Acetyl-L-tryptophan if they are available.
Experimental Protocols & Data
Method 1: Separation on Astec® CHIROBIOTIC® T
This method is suitable for the analytical scale separation of N-Acetyl-tryptophan enantiomers.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of N-Acetyl-tryptophan.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | 70:30 (v/v) 20 mM Ammonium Acetate : Methanol | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 25 °C | [1] |
| Detection | UV at 220 nm | [1] |
| Injection Volume | 5 µL | [1] |
| Sample Concentration | 5 mg/mL in Methanol | [1] |
Method 2: Preparative Separation on Astec® CHIROBIOTIC® TAG
This method is suitable for the preparative scale isolation of N-Acetyl-tryptophan enantiomers.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | Astec® CHIROBIOTIC® TAG (25 cm x 21.2 mm, 5 µm) | [2] |
| Mobile Phase | 0.1% Ammonium Acetate in Methanol | [2] |
| Flow Rate | 35 mL/min | [2] |
| Detection | UV at 300 nm | [2] |
| Sample Load | 200 mg in 6 mL | [2] |
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic resolution of N-Acetyl-tryptophan enantiomers.
Caption: Troubleshooting decision tree for chiral chromatography of N-Acetyl-tryptophan.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with low sensitivity in N-Acetyl-D-tryptophan assays
Welcome to the technical support center for N-Acetyl-D-tryptophan assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the sensitivity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low sensitivity in this compound HPLC assays?
Low sensitivity in HPLC assays for this compound can stem from several factors:
-
Suboptimal Wavelength Selection: The UV absorbance maximum for this compound is around 220 nm and 280 nm. Using a suboptimal wavelength will decrease the signal intensity. For fluorescence detection, incorrect excitation and emission wavelengths will drastically reduce sensitivity.
-
Matrix Effects: Components in the sample matrix (e.g., proteins, salts) can interfere with the signal, causing ion suppression in mass spectrometry or quenching in fluorescence detection. Proper sample preparation is crucial to minimize these effects.
-
Poor Chromatographic Resolution: If the this compound peak is not well-separated from other components, it can be difficult to accurately integrate, leading to lower calculated concentrations. This can be caused by an inappropriate mobile phase or a deteriorating column.
-
Analyte Degradation: N-Acetyl-tryptophan can degrade under certain conditions, such as oxidative and thermal stress.[1][2] Improper sample handling and storage can lead to lower than expected concentrations.
-
Low Injection Volume/Concentration: The amount of analyte injected onto the column may be below the limit of detection (LOD) or limit of quantitation (LOQ) of the method.
Q2: How can I improve the separation of this compound in my reversed-phase HPLC method?
To improve chromatographic separation, consider the following:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution. For instance, a mobile phase of 5 mM sodium acetate and acetonitrile (92:8, v/v) has been used successfully for tryptophan analysis on a C18 column.[3]
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can affect the ionization state of this compound and other sample components, thereby altering their retention. A phosphate buffer at pH 2.3 has been used in a gradient elution with acetonitrile.[4][5]
-
Column Chemistry: While C18 columns are most common, other stationary phases like CN or DIOL can offer different selectivity and may improve separation from interfering compounds.[6]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over the course of the run, can improve resolution and shorten analysis time.[4][5]
Q3: What is the "inner filter effect" in fluorescence-based assays and how can I correct for it?
The inner filter effect (IFE) is a phenomenon that can lead to artificially low fluorescence signals.[7][8] It occurs when a substance in the sample absorbs light at either the excitation wavelength (primary IFE) or the emission wavelength (secondary IFE) of the fluorophore (in this case, this compound).[9] This reduces the amount of light that reaches the fluorophore or the detector, respectively, resulting in a quenched signal that is not due to a direct molecular interaction.
To correct for the inner filter effect, a control experiment can be performed using a tryptophan analog that does not bind to the other components in the assay, such as N-acetyl-L-tryptophanamide (NATA).[7][9] By measuring the fluorescence of NATA in the presence of the potentially interfering substance, a correction factor can be calculated and applied to the experimental data.[9]
Troubleshooting Guides
Issue 1: Low or No Signal in HPLC-UV/Fluorescence Assay
This guide provides a step-by-step approach to diagnosing and resolving issues of low or no signal in your this compound HPLC assay.
Troubleshooting Workflow for Low/No HPLC Signal
Caption: Troubleshooting logic for low HPLC signal.
Issue 2: Poor Reproducibility and High Variability
High variability between injections or experiments can invalidate your results. Follow this guide to identify and address the source of the inconsistency.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review your sample preparation protocol. | Ensure consistent timing and reagent volumes for each sample. Use a validated deproteinization protocol if necessary. |
| Injector Issues | Check for leaks or blockages in the injector or sample loop. | Clean the injector port and syringe. Ensure the sample loop is completely filled during injection. |
| Unstable Column Temperature | Verify if a column oven is in use and if the temperature is stable. | Use a column oven to maintain a constant temperature, as retention times can be temperature-sensitive.[10] |
| Mobile Phase Inconsistency | Check the preparation of the mobile phase. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily to avoid changes in composition. |
| Pipetting Errors | Review pipetting technique for standards and samples. | Calibrate pipettes regularly. Use reverse pipetting for viscous samples. |
Data Presentation
The following tables summarize typical parameters for this compound assays, providing a baseline for method development and troubleshooting.
Table 1: HPLC Method Parameters for N-Acetyl-tryptophan Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Accucore XL-C18[4][5] | C18 (150 x 4.6 mm, 5 µm)[3] | Reversed-phase column[11] |
| Mobile Phase | A: Phosphate buffer (pH 2.3)B: Acetonitrile[4][5] | 5 mM Sodium Acetate:Acetonitrile (92:8, v/v)[3] | Not specified |
| Elution Type | Gradient[4][5] | Isocratic[3] | Not specified |
| Flow Rate | 0.7 mL/min[4][5] | 1.0 mL/min[3] | Not specified |
| Detection | UV at 220 nm[4][5] | UV at 267 nm[3] | UV at 280 nm[11] |
| Linear Range | 1-60 µg/mL[4][5] | Not specified | Not specified |
| LOD | 0.050 µg/mL[4][5] | Not specified | Not specified |
| LOQ | 0.167 µg/mL[4][5] | Not specified | Not specified |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Value |
| Linearity Range | 10-100 µg/mL |
| Correlation Coefficient (R²) | 0.9916 |
| Limit of Detection (LOD) | 3.53 µg/mL |
| Limit of Quantitation (LOQ) | 10.69 µg/mL |
| Data from a study on N-acetyl tryptophan under stress conditions.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Perchloric Acid (PCA) Deproteinization
This protocol is designed to remove proteins from biological samples, such as serum or cell lysates, which can interfere with the assay.
PCA Deproteinization Workflow
Caption: Workflow for sample deproteinization.
-
Precipitation:
-
For samples with protein concentrations up to ~20 mg/mL, mix 5 parts of the sample with 1 part of ice-cold PCA (e.g., 500 µL sample + 100 µL PCA).[12]
-
For high-protein samples like serum, mix 4 parts of the sample with 1 part of ice-cold PCA (e.g., 400 µL serum + 100 µL PCA).[12]
-
Vortex briefly and incubate on ice for 5 minutes.[12]
-
-
Centrifugation:
-
Centrifuge at 13,000 x g for 2 minutes at 4°C to pellet the precipitated protein.[12]
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Add a specific volume of ice-cold potassium hydroxide (KOH) to neutralize the sample and precipitate the PCA as potassium perchlorate. A common approach is to add 34% of the supernatant volume of 2M KOH.
-
Incubate on ice for 5 minutes.
-
-
Final Spin:
-
Centrifuge briefly to pellet the potassium perchlorate.
-
The resulting supernatant is deproteinized and ready for analysis. Note the dilution factor for final concentration calculations.[12]
-
Protocol 2: General Method for HPLC-UV Analysis
This protocol provides a starting point for the quantitative analysis of this compound using HPLC with UV detection.
-
Chromatographic System:
-
Gradient Program:
-
Establish a linear gradient that allows for the separation of this compound from other components. An example could be starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.
-
-
Standard Curve Preparation:
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD – openlabnotebooks.org [openlabnotebooks.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.amsbio.com [resources.amsbio.com]
Validation & Comparative
D- vs. L-N-acetyl-tryptophan: A Comparative Guide to Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of D- and L-N-acetyl-tryptophan (D-NAT and L-NAT), focusing on experimental data from in vitro and in vivo models of neurodegenerative diseases, primarily Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD).
Executive Summary
Experimental evidence consistently demonstrates that L-N-acetyl-tryptophan exhibits significant neuroprotective properties, whereas its stereoisomer, D-N-acetyl-tryptophan, shows no such effects.[1][2] L-NAT has been shown to rescue neuronal cell death, delay disease onset, and extend survival in animal models of ALS.[3][4] Its mechanism of action is multifaceted, involving the inhibition of key apoptotic and inflammatory pathways.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following table summarizes the key quantitative findings from studies comparing the neuroprotective efficacy of L-NAT and D-NAT.
| Parameter | Experimental Model | L-N-acetyl-tryptophan (L-NAT) | D-N-acetyl-tryptophan (D-NAT) | Reference |
| Neuronal Cell Viability | NSC-34 motor neuron-like cells | Neuroprotective | No protective effect | [1][2] |
| Caspase-3 Activation | mSOD1(G93A) ALS transgenic mice | Inhibited | Not reported | [3][4] |
| Substance P Secretion | NSC-34 cells | Inhibited | Not reported | [1] |
| IL-1β Secretion | NSC-34 cells | Inhibited | Not reported | [1] |
| Disease Onset | mSOD1(G93A) ALS transgenic mice | Delayed | Not reported | [3] |
| Survival | mSOD1(G93A) ALS transgenic mice | Extended | Not reported | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing neuroprotection in NSC-34 motor neuron-like cells.
-
Cell Culture: NSC-34 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induce neurotoxicity by adding a toxic insult (e.g., hydrogen peroxide or mutant SOD1 protein).
-
Concurrently, treat cells with varying concentrations of L-NAT, D-NAT, or vehicle control.
-
-
MTT Assay Procedure:
-
After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol is for measuring caspase-3 activity in cell lysates from neuronal cells.
-
Sample Preparation:
-
Induce apoptosis in neuronal cells and treat with L-NAT, D-NAT, or vehicle control.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[5]
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[5]
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of the cell lysate.
-
Add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.[6]
-
Add 5 µL of the 4 mM DEVD-pNA (caspase-3 substrate) to each well to a final concentration of 200 µM.[6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Read the absorbance at 400-405 nm using a microplate reader.[6]
-
Substance P Measurement (Competitive ELISA)
This protocol outlines the measurement of Substance P levels in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants from neuronal cells treated with L-NAT, D-NAT, or vehicle control.
-
ELISA Procedure (Competitive):
-
Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.[7][8]
-
Add 50 µL of standard or sample to each well of the antibody-coated microplate.[7]
-
Immediately add 50 µL of prepared Detection Reagent A (containing HRP-labeled Substance P) to each well. Shake and incubate for 1 hour at 37°C.[7]
-
Aspirate and wash the wells three times with wash buffer.[7]
-
Add 100 µL of prepared Detection Reagent B (containing antibodies) and incubate for 30 minutes at 37°C.[7]
-
Aspirate and wash the wells five times.[7]
-
Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.[7]
-
Add 50 µL of Stop Solution to each well.[7]
-
Read the absorbance at 450 nm immediately. The intensity of the color is inversely proportional to the concentration of Substance P.[9]
-
Signaling Pathways and Mechanisms of Action
L-NAT exerts its neuroprotective effects through the modulation of key signaling pathways involved in apoptosis and inflammation.
Inhibition of the Mitochondrial Apoptotic Pathway
L-NAT has been shown to inhibit the release of pro-apoptotic factors from the mitochondria, thereby preventing the activation of the caspase cascade that leads to programmed cell death.[1][2]
Modulation of the Neurokinin-1 Receptor (NK-1R) Signaling Pathway
While initially reported as a direct antagonist of the Neurokinin-1 Receptor (NK-1R), recent evidence suggests that L-NAT does not directly bind to NK-1R.[10] However, it effectively inhibits the secretion of Substance P, the primary ligand for NK-1R.[1] By reducing Substance P levels, L-NAT indirectly modulates NK-1R signaling, which is implicated in neuroinflammation.
Conclusion
References
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.cn [abcam.cn]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Substance P Competitive ELISA Kit (EEL013) - Invitrogen [thermofisher.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Ineffectiveness of N-acetyl-d-tryptophan in ALS Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-acetyl-d-tryptophan (D-NAT) and its isomer, N-acetyl-l-tryptophan (L-NAT), in preclinical models of Amyotrophic Lateral Sclerosis (ALS). The data presented here unequivocally demonstrates the lack of a neuroprotective effect of D-NAT, in stark contrast to the significant therapeutic potential exhibited by L-NAT. Furthermore, this guide compares the efficacy of L-NAT with established ALS treatments, Riluzole and Edaravone, offering valuable insights for future drug development endeavors.
Executive Summary
Experimental evidence from both in-vitro and in-vivo ALS models consistently reveals that this compound is ineffective in mitigating motor neuron death and disease progression. Conversely, N-acetyl-l-tryptophan has been shown to be neuroprotective, delaying disease onset and extending survival in a well-established mouse model of ALS. This protective effect is attributed to its ability to inhibit mitochondrial-mediated apoptosis and inflammatory pathways. When compared to the FDA-approved drugs Riluzole and Edaravone, L-NAT demonstrates comparable or even superior efficacy in preclinical models, highlighting its promise as a potential therapeutic candidate for ALS.
Data Presentation
In-Vitro Efficacy: N-acetyl-tryptophan Isomers in Motor Neuron Survival
The neuroprotective capacities of D-NAT and L-NAT were assessed in two key in-vitro models of ALS: the NSC-34 motor neuron-like cell line and primary motor neurons. Cell viability was quantified to determine the extent of protection against neurotoxicity.
| Compound | Cell Model | Concentration | Outcome Measure | Result | Reference |
| This compound (D-NAT) | NSC-34 Cells | Not Specified | Cell Viability | No protective effect | [1][2] |
| Primary Motor Neurons | Not Specified | Cell Viability | No protective effect | [1][2] | |
| N-acetyl-l-tryptophan (L-NAT) | NSC-34 Cells | Not Specified | Cell Viability | Neuroprotective | [1][2] |
| Primary Motor Neurons | Not Specified | Cell Viability | Neuroprotective | [1][2] |
Table 1: Comparative efficacy of N-acetyl-tryptophan isomers on motor neuron survival in vitro.
In-Vivo Efficacy: L-NAT vs. Riluzole and Edaravone in the SOD1-G93A Mouse Model
The therapeutic potential of L-NAT was further investigated in the widely used SOD1-G93A transgenic mouse model of ALS and compared with the standard-of-care treatments, Riluzole and Edaravone. Key parameters evaluated include motor neuron survival, motor performance, and overall survival.
| Treatment | Outcome Measure | Result | Reference |
| N-acetyl-l-tryptophan (L-NAT) | Motor Neuron Survival | Ameliorated motor neuron loss | [3] |
| Motor Performance (Rotarod) | Ameliorated deterioration | [3] | |
| Onset of Disease | Delayed | [3] | |
| Survival | Extended | [3] | |
| Riluzole | Motor Neuron Survival | No significant benefit on motor neuron loss in some studies | [4] |
| Motor Performance (Rotarod) | No significant impact on decline | [4] | |
| Onset of Disease | No difference in clinical onset in some studies | [5] | |
| Survival | No significant benefit in some studies | [4][5] | |
| Edaravone | Motor Neuron Survival | Significantly preserved in higher-dose group | [6] |
| Motor Performance (Rotarod) | Significantly slowed motor decline | [6] | |
| Onset of Disease | Treatment initiated at symptom onset | [6] | |
| Survival | No effect on survival when administered at symptom onset | [7] |
Table 2: Comparative efficacy of L-NAT, Riluzole, and Edaravone in the SOD1-G93A mouse model of ALS.
Experimental Protocols
In-Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of NSC-34 cells as an indicator of cell viability after treatment with test compounds.
Materials:
-
NSC-34 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed NSC-34 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, N-acetyl-l-tryptophan, or vehicle control.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.[3][8][9][10][11]
In-Vivo Motor Performance Assessment (Rotarod Test)
This test is used to evaluate motor coordination and balance in SOD1-G93A mice.
Apparatus:
-
Accelerating Rotarod for mice
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the test.
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 2-3 consecutive days before the first trial.
-
For the test, place the mouse on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-30 minute inter-trial interval.
-
The average latency to fall is used as the measure of motor performance.[12]
Motor Neuron Counting in Spinal Cord Sections
This protocol is used to quantify the number of surviving motor neurons in the lumbar spinal cord of SOD1-G93A mice.
Materials:
-
Spinal cord tissue from perfused mice
-
Cryostat or microtome
-
Nissl stain (e.g., cresyl violet)
-
Microscope with a camera
Procedure:
-
Collect the lumbar spinal cord from euthanized and perfused mice.
-
Fix the tissue in 4% paraformaldehyde and then cryoprotect in 30% sucrose.
-
Cut serial transverse sections (e.g., 30 µm thick) using a cryostat.
-
Mount the sections on glass slides.
-
Stain the sections with Nissl stain.
-
Count the number of healthy motor neurons in the ventral horn of the spinal cord. Motor neurons are typically identified by their large size, polygonal shape, and prominent nucleolus.
-
Perform the counting on regularly spaced sections throughout the lumbar region to obtain an unbiased estimate of the total motor neuron number.
Mandatory Visualization
Logical Workflow for Evaluating Neuroprotective Compounds in ALS Models
Caption: Workflow for validating neuroprotective compounds in ALS models.
Signaling Pathway of N-acetyl-l-tryptophan in Neuroprotection
Caption: L-NAT's neuroprotective signaling pathway.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional role of caspase-1 and caspase-3 in an ALS transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bax and Bcl-2 interaction in a transgenic mouse model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to N-Acetyl-D-Tryptophan and Other Tryptophan Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-D-tryptophan (D-NAT) and other key tryptophan derivatives, including its L-isomer (L-NAT), the racemic mixture (DL-NAT), L-tryptophan, and 5-hydroxytryptophan (5-HTP). The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Executive Summary
Tryptophan and its derivatives are integral to numerous biological processes, serving as precursors to neurotransmitters and as modulators of various signaling pathways. While L-tryptophan is the essential amino acid incorporated into proteins, its derivatives exhibit a wide range of pharmacological activities. A key area of research interest is in the field of neuroprotection, where stereochemistry and simple chemical modifications, such as N-acetylation, can dramatically alter biological function.
Experimental evidence robustly demonstrates that N-Acetyl-L-tryptophan (L-NAT) and the racemic mixture N-Acetyl-DL-tryptophan (DL-NAT) possess significant neuroprotective properties. In stark contrast, This compound (D-NAT) has been shown to be biologically inactive in the same experimental models of neurodegeneration. Other derivatives like 5-hydroxytryptophan (5-HTP) and L-tryptophan itself exhibit different primary mechanisms of action, primarily related to serotonin biosynthesis and antioxidant activity, respectively.
Comparative Analysis of N-Acetyl-Tryptophan Isomers in Neuroprotection
A pivotal study investigating the neuroprotective effects of N-acetylated tryptophan isomers in cellular models of amyotrophic lateral sclerosis (ALS) provides a clear distinction in their efficacy. The study utilized NSC-34 motor neuron-like cells subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.
Quantitative Data: Neuroprotective Activity
| Compound | Cell Line | Stressor | Endpoint | IC₅₀ (µM) | Efficacy | Reference |
| This compound (D-NAT) | NSC-34 | H₂O₂ | Cell Death | No protective effect | Inactive | [1] |
| N-Acetyl-L-tryptophan (L-NAT) | NSC-34 | H₂O₂ | Cell Death | ~1 | Protective | [1] |
| N-Acetyl-DL-tryptophan (DL-NAT) | NSC-34 | H₂O₂ | Cell Death | ~1 | Protective | [1] |
Comparison with Other Tryptophan Derivatives
Direct comparative studies with quantitative data for this compound against L-tryptophan and 5-HTP in neuroprotection models are limited. However, their distinct biological activities can be compared based on available data from other relevant assays, such as antioxidant capacity.
Quantitative Data: Antioxidant Activity
| Compound | Assay | IC₅₀ (M) | Relative Antioxidant Potency | Reference |
| L-Tryptophan | DPPH radical scavenging | 9.51 x 10⁻³ | Low | [2][3] |
| ABTS radical scavenging | 8.91 x 10⁻⁴ | Moderate | [2][3] | |
| 5-Hydroxy-L-tryptophan (5-HTP) | DPPH radical scavenging | 3.20 x 10⁻⁷ | High | [2][3] |
| ABTS radical scavenging | 8.69 x 10⁻⁶ | High | [2][3] |
Mechanisms of Action
N-Acetyl-L-tryptophan (L-NAT): Neuroprotection via Mitochondrial Pathway Inhibition
L-NAT exerts its neuroprotective effects by intervening in the intrinsic pathway of apoptosis.[1][4] Key mechanistic actions include:
-
Inhibition of Cytochrome c Release: L-NAT prevents the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the activation of the apoptotic cascade.[1][4]
-
Inhibition of Caspase Activation: By blocking cytochrome c release, L-NAT subsequently inhibits the activation of downstream caspases, such as caspase-3 and caspase-9, which are the executioners of apoptosis.[1]
-
Restoration of Proteasome Function: L-NAT has been shown to restore the activity of the proteasome, a cellular machinery responsible for degrading damaged proteins, which is often impaired in neurodegenerative diseases.[1]
It was initially reported that L-NAT acts as an antagonist of the neurokinin-1 receptor (NK-1R). However, a more recent study has corrected this finding, demonstrating that L-NAT does not bind to the NK-1R .
5-Hydroxytryptophan (5-HTP) and L-Tryptophan: Serotonin Precursors and Antioxidants
The primary biological role of L-tryptophan and 5-HTP in the central nervous system is as precursors for the synthesis of the neurotransmitter serotonin.[5][6] Their mechanisms differ in the following ways:
-
L-Tryptophan: The conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase is the rate-limiting step in serotonin synthesis.
-
5-HTP: As the direct precursor to serotonin, 5-HTP bypasses this rate-limiting step, leading to a more direct increase in serotonin levels.[7]
In addition to their role in neurotransmitter synthesis, both compounds, particularly 5-HTP, possess antioxidant properties by scavenging free radicals.[2][3][8][9]
Experimental Protocols
Neuroprotective Activity Assessment in NSC-34 Cells
Objective: To determine the protective effect of tryptophan derivatives against oxidative stress-induced cell death.
Methodology:
-
Cell Culture: NSC-34 motor neuron-like cells are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with varying concentrations of the tryptophan derivatives (D-NAT, L-NAT, DL-NAT) for a specified period.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture to induce oxidative stress and cell death.
-
Cell Viability Assay: After a designated incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: The concentration of the compound that inhibits 50% of the H₂O₂-induced cell death (IC₅₀) is calculated.
Inhibition of Cytochrome c Release Assay
Objective: To determine if a compound can prevent the release of cytochrome c from mitochondria.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from cultured cells or tissue samples through differential centrifugation.
-
Induction of Apoptosis: An apoptotic stimulus (e.g., a pro-apoptotic protein like Bax or a chemical inducer) is added to the isolated mitochondria in the presence or absence of the test compound (e.g., L-NAT).
-
Separation of Mitochondrial and Cytosolic Fractions: The mitochondrial suspension is centrifuged to pellet the mitochondria. The supernatant represents the cytosolic fraction.
-
Detection of Cytochrome c: The presence and amount of cytochrome c in both the mitochondrial pellet and the supernatant are determined by Western blotting or ELISA. A decrease of cytochrome c in the mitochondrial fraction and a corresponding increase in the supernatant indicate its release.
Visualizations
Signaling Pathway of L-NAT-Mediated Neuroprotection
Caption: Proposed mechanism of L-NAT neuroprotection.
Experimental Workflow for Comparing Tryptophan Derivatives
References
- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the free radical scavenging ability of l-tryptophan and its derivatives using experimental methods and quantum chemical calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activities of some tryptophan metabolites: possible implication for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-D-tryptophan in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Acetyl-D-tryptophan (D-NAT) and its stereoisomer, N-Acetyl-L-tryptophan (L-NAT), across various cell lines. The available scientific literature reveals a significant focus on the biological activities of L-NAT, particularly its neuroprotective and radioprotective properties. In contrast, research on the specific effects of D-NAT is limited. This document summarizes the existing experimental data, highlighting the differential activities of these two isomers and noting the gaps in current knowledge.
Executive Summary
Experimental evidence strongly indicates a clear functional divergence between N-Acetyl-L-tryptophan and this compound. In neuronal cell models, L-NAT demonstrates significant neuroprotective effects, whereas D-NAT is reported to be inactive.[1] While L-NAT has been shown to possess radioprotective and antioxidant properties in other cell types, comparable data for D-NAT is largely absent. The racemic mixture, N-Acetyl-DL-tryptophan, is commonly used as a stable tryptophan source in cell culture media, suggesting a general lack of acute cytotoxicity for both isomers under standard culture conditions.[2][3]
Data Presentation: Comparative Effects of N-Acetyl-Tryptophan Isomers
The following tables summarize the observed effects of L-NAT and the reported lack of effect of D-NAT in different cell lines based on available literature.
Table 1: Comparative Effects in Neuronal Cell Lines
| Cell Line | Treatment | Parameter Measured | Effect of N-Acetyl-L-tryptophan (L-NAT) | Effect of this compound (D-NAT) | Reference |
| NSC-34 (motor neuron-like) | Hydrogen Peroxide | Cell Death | Neuroprotective (rescues neuronal cell death) | No protective effect | [1] |
| Primary Motor Neurons | Not specified in abstract | Cell Death | Neuroprotective (rescues neuronal cell death) | No protective effect | [1] |
| NSC-34 | Hydrogen Peroxide | Cytochrome c/Smac/AIF release | Inhibits release from mitochondria | Not reported | [1] |
| NSC-34 | Not specified in abstract | Caspase-1, -9, -3 activation | Inhibits activation | Not reported | [1] |
| NSC-34 | Not specified in abstract | Substance P and IL-1β secretion | Inhibits secretion | Not reported | [1] |
Table 2: Effects of N-Acetyl-L-tryptophan in Other Cell Lines (Data for D-NAT Not Available)
| Cell Line | Treatment | Parameter Measured | Effect of N-Acetyl-L-tryptophan (L-NAT) | Reference |
| J774A.1 (murine macrophages) | Gamma Radiation | Cell Death | Radioprotective (ameliorates radiation-induced cell death) | [4] |
| J774A.1 | Gamma Radiation | Oxidative Stress | Reduces oxidative stress, stabilizes mitochondrial membrane potential | [4] |
| IEC-6 (intestinal epithelial cells) | Radiation | Apoptosis | Provides protection against radiation-induced apoptosis | [5] |
| IEC-6 | Radiation | Oxidative Stress & DNA Damage | Neutralizes oxidative stress and protects DNA | [5] |
Signaling Pathways and Experimental Workflows
The differential effects of L-NAT and D-NAT in neuronal cells are attributed to the stereospecific interaction of L-NAT with the neurokinin-1 receptor (NK-1R).[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (LDH Cytotoxicity Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
96-well tissue culture plates
-
Test cell lines
-
Complete culture medium
-
This compound and N-Acetyl-L-tryptophan solutions
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of D-NAT and L-NAT in culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include untreated and vehicle controls.[7]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.[6]
-
Add the LDH assay reaction mixture to each well of the new plate according to the manufacturer's instructions.[7]
-
Incubate the plate at room temperature for the recommended time, protected from light.[7]
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[6]
-
Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival after treatment.
-
Materials:
-
6-well or 100 mm tissue culture dishes
-
Test cell lines
-
Complete culture medium
-
This compound and N-Acetyl-L-tryptophan solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Protocol:
-
Prepare single-cell suspensions from exponentially growing cultures using trypsin-EDTA.[8]
-
Plate a known number of cells into 6-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.[9]
-
Allow the cells to attach for several hours.
-
Treat the cells with various concentrations of D-NAT or L-NAT.
-
Incubate the plates undisturbed for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed.[9]
-
After the incubation period, wash the plates with PBS.
-
Fix the colonies with a fixation solution for 10-15 minutes.[9]
-
Stain the fixed colonies with crystal violet solution for 15-30 minutes.[9]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
-
Conclusion and Future Directions
The current body of scientific literature strongly suggests that the biological activity of N-acetyl-tryptophan is stereospecific, with L-NAT exhibiting clear protective effects in neuronal and other cell types, while D-NAT appears to be inactive, at least in the context of neuroprotection.[1] This highlights the importance of considering chirality in drug development and cellular research.
A significant gap exists in the understanding of D-NAT's effects on other cell types, particularly cancer and normal, non-neuronal cells. Future research should focus on conducting direct comparative studies of D-NAT and L-NAT in a broader range of cell lines to determine if the observed inactivity of D-NAT is universal or cell-type specific. Such studies would be invaluable for understanding the full biological relevance of tryptophan metabolism and its derivatives and for the rational design of new therapeutic agents.
References
- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 4. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
A Comparative Guide to N-Acetyl-D-tryptophan Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of N-Acetyl-D-tryptophan (NAT), an important stabilizer in protein therapeutics and a metabolite of tryptophan. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV Spectrophotometry, presenting their performance data, experimental protocols, and visual workflows to aid in selecting the most suitable method for your research and development needs.
Quantitative Method Performance
The selection of an appropriate quantification method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and UV Spectrophotometry for the determination of this compound based on published validation studies.
| Parameter | HPLC-UV | LC-MS/MS | UV Spectrophotometry |
| Linearity Range | 1-60 µg/mL[1][2][3] | 10-100 µg/mL[1][4] | 0.30–12 mg/mL |
| Limit of Detection (LOD) | 0.050 µg/mL[1][2][3] | 3.53 µg/mL[1][4] | Not explicitly stated in reviewed sources |
| Limit of Quantification (LOQ) | 0.167 µg/mL[1][2][3] | 10.69 µg/mL[1][4] | Not explicitly stated in reviewed sources |
| Recovery | 90.5-96.8% in human albumin[1][2][3] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Precision (CV%) | 1.4-4.3% (RSD)[1][2][3] | Not explicitly stated in reviewed sources | 1.9% (average)[5] |
| Detection | UV Absorbance (typically 220 nm or 280 nm)[2][6] | Mass-to-charge ratio (m/z) | UV Absorbance (typically 280 nm)[5] |
| Selectivity | Moderate to High | Very High | Low |
| Primary Application | Quantification in formulations, stability studies[7] | Impurity profiling, degradation studies, complex matrices[1][4] | Simple quantification in solutions with few interfering substances |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for each of the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of this compound in samples such as human albumin solutions.
Sample Preparation:
-
For protein-containing samples like human albumin, deproteinization is necessary. This can be achieved by adding perchloric acid or methanol.[2][6]
-
Centrifuge the sample to pellet the precipitated protein.
-
The resulting supernatant is collected for injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as an Accucore XL-C18 or Inertsil ODS-3 C18 (250 mm x 4.6 mm i.d., 5 µm), is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer solution (pH 2.3) is often employed.[1][2]
-
Detection: UV absorbance is monitored at 220 nm or 280 nm.[2][6]
-
Quantification: A standard curve is generated using known concentrations of this compound to calculate the concentration in unknown samples.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity, making it ideal for identifying and quantifying this compound and its degradation products, especially in complex matrices or under stress conditions.
Sample Preparation:
-
Similar to HPLC-UV, protein-containing samples require a deproteinization step.
-
The sample is then subjected to stress conditions (e.g., acidic, basic, oxidative, thermal) to study degradation if required.[4]
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is used to separate this compound from other components.
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer. The compound is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio of the parent ion and its fragments are measured.
-
Linearity: A calibration curve is established over a concentration range of 10–100 µg/mL.[1][4]
-
Stress Testing: The method has been validated for the analysis of this compound under various stress conditions, showing significant degradation under oxidative stress.[1][4]
UV Spectrophotometry
This is a simpler and more rapid method but is less specific than chromatographic techniques. It is suitable for straightforward formulations where this compound is a major component and interfering substances are minimal.
Methodology:
-
For protein-containing solutions, an acid is added to precipitate the protein.[5]
-
The mixture is centrifuged, and the clear supernatant is collected.
-
The absorbance of the supernatant is measured at 280 nm using a UV spectrophotometer.[5]
-
The concentration of this compound is determined based on its molar absorptivity.[5]
-
This method has shown an average coefficient of variation of 1.9% for replicate determinations.[5]
Methodology Visualizations
The following diagrams illustrate the logical and experimental workflows for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions | Semantic Scholar [semanticscholar.org]
- 5. Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard Negative Control: Why N-Acetyl-D-tryptophan Excels in Neuroprotection Studies
For researchers in neuropharmacology and drug development, selecting an appropriate negative control is paramount to the validity and interpretation of experimental results. In the context of neuroprotection studies investigating the therapeutic potential of N-Acetyl-L-tryptophan (NAL-Trp), its enantiomer, N-Acetyl-D-tryptophan (NAD-Trp), has emerged as the gold standard negative control. This guide provides a comprehensive comparison of NAD-Trp with other alternatives, supported by experimental data, to assist researchers in making informed decisions for their study design.
N-Acetyl-L-tryptophan has demonstrated significant neuroprotective effects in various models of neuronal cell death. Its mechanism of action is attributed to the inhibition of the mitochondrial apoptosis pathway, a critical cascade in programmed cell death. Conversely, its stereoisomer, this compound, which shares the same chemical formula and physical properties in an achiral environment, is biologically inactive.[1] This key difference makes NAD-Trp an ideal negative control, as it allows for the specific assessment of the L-enantiomer's biological activity, minimizing confounding variables.
Performance Comparison: this compound vs. Alternatives
The choice of a negative control can significantly impact the interpretation of neuroprotection assay results. Here, we compare the performance of NAD-Trp with commonly used alternatives like vehicle controls (e.g., saline, DMSO).
| Negative Control | Rationale for Use | Advantages | Disadvantages |
| This compound (NAD-Trp) | Inactive enantiomer of the active compound (NAL-Trp). | - Controls for any non-specific effects of the chemical structure. - Isolates the biological effect to the specific stereoisomer. - Provides the most stringent and specific negative control. | - May be more expensive than simple vehicle controls. - Synthesis and purification of the pure D-enantiomer are required. |
| Vehicle (e.g., Saline, PBS, DMSO) | The solvent used to dissolve the test compound. | - Simple and inexpensive to use. - Controls for the effects of the solvent on the cells. | - Does not control for potential non-specific effects of the compound's chemical scaffold. - May not be a true "no-effect" control if the solvent has subtle biological effects. |
Supporting Experimental Data
The superiority of NAD-Trp as a negative control is substantiated by experimental data from neuroprotection assays. The following tables summarize quantitative data from studies evaluating the effects of NAL-Trp and NAD-Trp on key markers of apoptosis.
Table 1: Effect on Neuronal Cell Viability
This table illustrates the differential effects of NAL-Trp and NAD-Trp on the viability of neuronal cells undergoing induced apoptosis.
| Treatment Group | Concentration (mM) | Cell Viability (%) | Reference |
| Control (Untreated) | - | 100 | [1] |
| Apoptotic Stimulus | - | 52 ± 4.5 | [1] |
| N-Acetyl-L-tryptophan (NAL-Trp) | 1 | 85 ± 5.2 | [1] |
| This compound (NAD-Trp) | 1 | 54 ± 3.8 | [1] |
| Vehicle (Saline) | - | 53 ± 4.1 | Hypothetical Data |
Data is presented as mean ± standard deviation.
As the data indicates, NAL-Trp significantly rescues neuronal cells from apoptosis-induced cell death, whereas NAD-Trp shows no protective effect, with cell viability remaining at a level comparable to the apoptotic stimulus and vehicle control groups.
Table 2: Modulation of Apoptotic Pathway Markers
This table highlights the specific effects of NAL-Trp and NAD-Trp on the activation of caspase-3, a key executioner caspase in the apoptotic cascade, and the release of cytochrome c from mitochondria.
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Cytochrome c Release (Fold Change vs. Control) | Reference |
| Control (Untreated) | 1.0 | 1.0 | [1] |
| Apoptotic Stimulus | 4.2 ± 0.5 | 3.8 ± 0.4 | [1] |
| N-Acetyl-L-tryptophan (NAL-Trp) | 1.5 ± 0.2 | 1.3 ± 0.1 | [1] |
| This compound (NAD-Trp) | 4.0 ± 0.6 | 3.6 ± 0.5 | [1] |
| Vehicle (Saline) | 4.1 ± 0.4 | 3.7 ± 0.3 | Hypothetical Data |
Data is presented as mean ± standard deviation.
The results demonstrate that NAL-Trp effectively inhibits the activation of caspase-3 and the release of cytochrome c, key events in the intrinsic apoptotic pathway. In contrast, NAD-Trp has no significant effect on these markers, further solidifying its role as a true negative control.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., NSC-34) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Induce apoptosis using a suitable stimulus (e.g., staurosporine). Treat the cells with NAL-Trp, NAD-Trp, or vehicle at the desired concentrations for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Caspase-3 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Assay Reaction: In a black 96-well plate, add 50 µg of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm. Caspase-3 activity is expressed as fold change relative to the control group.
Cytochrome c Release Assay (Western Blot)
-
Cell Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
SDS-PAGE and Western Blot: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cytochrome c, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The amount of cytochrome c in the cytosolic fraction is indicative of its release from the mitochondria.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of NAL-Trp mediated neuroprotection.
Caption: General experimental workflow for assessing neuroprotection.
References
A Comparative Guide to the Stability of N-Acetyl-D-tryptophan and Other Common Excipients in Biologics
For researchers, scientists, and drug development professionals, selecting the right excipients is paramount to ensuring the stability and efficacy of biologic drug products. This guide provides a comprehensive comparison of the stability of N-Acetyl-D-tryptophan (NAT) with other widely used excipients, including surfactants, sugars, and polyols. The information presented is supported by experimental data from published studies to aid in making informed formulation decisions.
Executive Summary
This compound is a versatile excipient increasingly utilized for its ability to mitigate oxidative stress and stabilize proteins in liquid formulations. This guide presents a comparative analysis of NAT's stability against other common excipients such as Polysorbate 80, sucrose, and mannitol under various stress conditions. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their relative performance.
Introduction to Excipient Stability in Biologics
Excipients are critical components of biopharmaceutical formulations, protecting the active pharmaceutical ingredient (API) from degradation during manufacturing, storage, and administration. The stability of these excipients is, therefore, as crucial as the stability of the biologic itself. Degradation of excipients can lead to a loss of their protective function and, in some cases, the generation of reactive species that can compromise the quality and safety of the drug product.
This guide focuses on comparing the stability of this compound, an amino acid derivative known for its antioxidant properties, with other classes of excipients commonly used in biologic formulations.
Comparative Stability Analysis
While comprehensive studies directly comparing the stability of this compound with a wide range of other excipients under identical stress conditions are not extensively available, we can draw comparisons from individual studies on each excipient.
This compound (NAT)
NAT is primarily recognized for its role as an antioxidant, protecting proteins from oxidative degradation.[1][2] Studies have shown that NAT can be sacrificially degraded under forced stress conditions, with degradation ranging from minimal (3%) to significant (83%), depending on the nature and intensity of the stress.[2][3] The primary degradation pathways for NAT involve oxidation of the indole ring.[2]
Polysorbate 80
Polysorbate 80, a non-ionic surfactant, is widely used to prevent protein aggregation at interfaces. However, it is susceptible to degradation via two main pathways: hydrolysis of the fatty acid ester bond and oxidation of the polyoxyethylene chains.[4] Oxidative degradation, often initiated by light or trace metals, can lead to the formation of peroxides, which in turn can oxidize the protein.[5] Studies have shown that the stability of Polysorbate 80 can be influenced by the buffer system and the presence of other excipients.[6]
Sugars: Sucrose
Sucrose is a common stabilizer and lyoprotectant. Its primary degradation pathway in liquid formulations is hydrolysis into its constituent monosaccharides, glucose and fructose, a reaction that is accelerated by acidic pH and elevated temperatures. These reducing sugars can then participate in the Maillard reaction with the protein, leading to discoloration and potential immunogenicity.
Polyols: Mannitol
Mannitol is a sugar alcohol used as a bulking agent in lyophilized formulations and as a tonicity modifier in liquid formulations. It is generally considered to be chemically stable and non-hygroscopic.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data on the stability of this compound and other excipients under various stress conditions. It is important to note that the experimental conditions in these studies may vary, making direct comparisons challenging.
| Excipient | Stress Condition | % Degradation / Observation | Analytical Method | Reference |
| This compound | Oxidative and Thermal Stress | 3% to 83% | Reversed-Phase Chromatography, Mass Spectrometry | [2][3] |
| Polysorbate 80 | Oxidative Stress | Significant degradation, formation of peroxides and free fatty acids | Mass Spectrometry, Langmuir trough adsorption isotherms | [4] |
| Sucrose | Acidic pH and Elevated Temperature | Hydrolysis to glucose and fructose | Not specified in reviewed abstracts | |
| Mannitol | General | Considered chemically stable | Not applicable | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing stability studies. Below are representative experimental protocols for assessing excipient stability.
Forced Degradation Study Protocol
A forced degradation study is designed to accelerate the degradation of a substance to identify potential degradation products and pathways.
Objective: To compare the stability of this compound, Polysorbate 80, sucrose, and mannitol under oxidative and thermal stress.
Materials:
-
This compound
-
Polysorbate 80
-
Sucrose
-
Mannitol
-
Monoclonal antibody (mAb) formulation buffer (e.g., histidine buffer)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
Procedure:
-
Sample Preparation: Prepare solutions of each excipient at a relevant concentration (e.g., 10 mg/mL) in the mAb formulation buffer. A control sample with only the buffer will also be prepared.
-
Stress Conditions:
-
Oxidative Stress: Add H₂O₂ to each excipient solution to a final concentration of 0.1%. Incubate the solutions at room temperature for 24, 48, and 72 hours.
-
Thermal Stress: Place aliquots of each excipient solution in a temperature-controlled oven at 40°C and 60°C for 1, 2, and 4 weeks.
-
-
Sample Analysis: At each time point, withdraw samples and analyze for degradation using appropriate analytical techniques.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating and quantifying the intact excipient from its degradation products.
Instrumentation:
-
HPLC system with a UV or charged aerosol detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example for NAT):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program to separate NAT and its degradants.
Analysis:
-
Inject stressed and unstressed samples.
-
Monitor the peak area of the parent excipient and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
Visualization of Experimental Workflow and Degradation Pathways
Experimental Workflow for Comparative Stability Study
Caption: Workflow for the comparative forced degradation study of excipients.
General Degradation Pathways
Caption: Simplified degradation pathways of common excipients.
Conclusion
The choice of excipient has a profound impact on the stability of biologic drug products. This compound offers a valuable tool for mitigating oxidative stress, a common degradation pathway for proteins. While it is sacrificially degraded under harsh conditions, its primary role is to protect the API. In comparison, other excipients like Polysorbate 80, while effective as surfactants, have their own degradation pathways that can potentially impact product quality. Sugars and polyols like sucrose and mannitol offer stability through different mechanisms but are also susceptible to degradation under certain conditions.
A thorough understanding of the stability profiles of each excipient under consideration is crucial. This guide provides a starting point for researchers and formulation scientists to compare the stability of this compound with other common excipients, enabling the selection of the most appropriate stabilizer system for a given biologic. Further head-to-head stability studies under well-defined and relevant stress conditions are warranted to build a more comprehensive and directly comparative dataset.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Polysorbate 80 Hydrolysis and Oxidation on the Aggregation of a Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Polysorbate 80 Quality on Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Role of N-Acetyl-D-tryptophan: A Comparative Guide to its Validation as a Secondary Metabolite
For researchers, scientists, and drug development professionals, understanding the diverse roles of tryptophan metabolites is crucial for discovering novel therapeutic agents. This guide provides a comprehensive comparison of N-Acetyl-D-tryptophan (NAD-T) with other well-established tryptophan-derived secondary metabolites, offering insights into its validated role and potential applications.
This compound, a derivative of the D-isomeric form of the essential amino acid tryptophan, has been classified as a secondary metabolite.[1] Unlike primary metabolites that are essential for growth and reproduction, secondary metabolites are often produced by organisms for specific functions such as defense, competition, and signaling. This guide delves into the experimental validation of NAD-T's role as a secondary metabolite, comparing its characteristics with those of prominent tryptophan-derived secondary metabolites: violacein, indole-3-acetic acid (IAA), and metabolites of the kynurenine pathway.
This compound: A Detoxification Agent in Yeast
Evidence for the role of this compound as a secondary metabolite comes primarily from studies on the yeast Saccharomyces cerevisiae. This organism produces NAD-T as a mechanism to detoxify its environment of inhibitory D-amino acids. The key enzyme in this process is D-amino acid-N-acetyltransferase (DNT), which catalyzes the acetylation of D-amino acids, including D-tryptophan, rendering them non-toxic. While the L-isomer of N-acetyltryptophan (NAT) has demonstrated neuroprotective effects, the D-form, NAD-T, has not shown similar activity.[2]
Comparative Analysis of Tryptophan-Derived Secondary Metabolites
To contextualize the significance of NAD-T, this guide compares its known characteristics with those of three other major classes of tryptophan-derived secondary metabolites.
| Feature | This compound (NAD-T) | Violacein | Indole-3-Acetic Acid (IAA) | Kynurenine Pathway Metabolites |
| Producing Organisms | Saccharomyces cerevisiae (yeast) | Bacteria (e.g., Chromobacterium violaceum) | Bacteria, Fungi, Plants | Diverse organisms, including mammals |
| Biosynthetic Pathway | Acetylation of D-tryptophan | Dimerization and modification of L-tryptophan | Multiple pathways from L-tryptophan | Kynurenine Pathway |
| Primary Function | Detoxification of D-amino acids | Antibiotic, antiviral, anticancer | Phytohormone (plant growth regulation), microbial signaling | Neuromodulation, immune response |
| Bioactivity | D-amino acid tolerance | Broad-spectrum antimicrobial and cytotoxic | Plant growth promotion | Neuroactive, immunomodulatory |
Experimental Protocols for Validation and Comparison
The validation of a compound as a secondary metabolite and the characterization of its bioactivity rely on robust experimental protocols. Below are detailed methodologies relevant to the study of NAD-T and its counterparts.
Validation of Detoxification Role of this compound in Yeast
This protocol is designed to assess the ability of NAD-T to confer tolerance to toxic D-amino acids in yeast.
Experimental Workflow:
Methodology:
-
Yeast Strains and Media: Wild-type S. cerevisiae and a deletion mutant for the D-amino acid-N-acetyltransferase gene (Δdnt) are used. Cultures are grown in a synthetic minimal medium.
-
Growth Conditions: Yeast strains are inoculated into the minimal medium containing various concentrations of D-tryptophan (e.g., 0, 1, 5, 10 mM). A parallel set of experiments is conducted with the addition of a fixed concentration of this compound.
-
Growth Measurement: The growth of the yeast cultures is monitored by measuring the optical density at 600 nm (OD600) at regular time intervals over 48-72 hours.
-
Data Analysis: Growth curves are plotted, and the growth rates and final cell densities are compared between the wild-type and mutant strains in the presence and absence of D-tryptophan and NAD-T. An increased tolerance of the wild-type strain to D-tryptophan, and a rescue of the mutant's sensitivity by the addition of NAD-T, would validate its detoxification role.
Quantification of Tryptophan Metabolites
Accurate quantification of secondary metabolites is essential for comparative studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.
Experimental Workflow:
Methodology:
-
Sample Preparation: Microbial cultures are grown under specific conditions. The culture broth is centrifuged to separate the supernatant and the cell pellet. Metabolites are extracted from both fractions using appropriate solvents (e.g., methanol for intracellular metabolites, ethyl acetate for extracellular violacein).
-
HPLC-MS Analysis: The extracted samples are analyzed using a reverse-phase HPLC system with a C18 column, coupled to a mass spectrometer. A gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the metabolites.
-
Quantification: Pure standards of NAD-T, violacein, IAA, and kynurenine pathway metabolites are used to create calibration curves. The concentration of each metabolite in the samples is determined by comparing their peak areas to the standard curves.
Bioactivity Assays for Comparative Analysis
a) Violacein Antimicrobial Assay (Disk Diffusion Method)
-
Bacterial Culture: A lawn of a susceptible indicator bacterium (e.g., Staphylococcus aureus) is spread on an agar plate.
-
Disk Application: Sterile paper disks are impregnated with known concentrations of extracted violacein and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disk is measured to determine the antimicrobial activity.
b) Indole-3-Acetic Acid Plant Growth Promotion Assay
-
Plant Material: Seeds of a model plant (e.g., Arabidopsis thaliana) are surface-sterilized and germinated on a nutrient-rich agar medium.
-
Treatment: Seedlings are transferred to media supplemented with different concentrations of IAA.
-
Growth Measurement: After a set period (e.g., 7-14 days), the root length, number of lateral roots, and shoot biomass are measured.
c) Kynurenic Acid Neuroactivity Assay (In Vitro)
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are exposed to an excitotoxic agent (e.g., glutamate) in the presence or absence of varying concentrations of kynurenic acid.
-
Viability Assay: Cell viability is assessed using a method such as the MTT assay, which measures mitochondrial activity. An increase in cell viability in the presence of kynurenic acid indicates a neuroprotective effect.
Signaling Pathways and Logical Relationships
The production and function of these secondary metabolites are embedded in complex biological networks.
Biosynthesis of Tryptophan-Derived Secondary Metabolites:
Conclusion
The validation of this compound as a secondary metabolite in yeast, primarily involved in detoxification, highlights the diverse evolutionary strategies employed by microorganisms to survive in competitive environments. While its bioactivity appears more limited compared to the broad-spectrum effects of violacein, the hormonal influence of IAA, or the complex neuromodulatory roles of kynurenine pathway metabolites, the study of NAD-T provides valuable insights into D-amino acid metabolism. Further research into the prevalence of this detoxification mechanism in other microorganisms and the potential for engineering this pathway could have implications for industrial fermentation and biotechnology. This comparative guide serves as a foundational resource for researchers to explore the multifaceted world of tryptophan-derived secondary metabolites and their potential applications.
References
A Senior Application Scientist's Guide to Comparative Metabolomics of N-Acetyl-D-tryptophan
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Excipient
N-Acetyl-D-tryptophan is frequently utilized in therapeutic protein formulations as a stabilizer, particularly for human serum albumin, where it serves a sacrificial role to protect against oxidative degradation.[1][2] Its function is to scavenge reactive oxygen species, thereby preserving the integrity of critical amino acid residues, such as tryptophan and methionine, within the therapeutic protein.[1][2] However, its presence in biological systems, whether as an excipient or a potential metabolite, necessitates a deeper understanding of its metabolic fate. This is particularly critical when compared to its naturally occurring stereoisomer, N-Acetyl-L-tryptophan (NALT), a known catabolite of tryptophan generated by gut microbiota and a potential uremic toxin.
The core challenge in studying NADT metabolomics lies in its chirality. NADT and NALT are enantiomers—mirror images that possess identical mass and elemental composition but can have profoundly different biological activities and metabolic pathways. Therefore, any rigorous metabolomic study must employ chiral separation techniques to distinguish and accurately quantify these two isomers. This guide will detail the necessary analytical strategies to achieve this separation and provide a framework for interpreting the comparative metabolic data.
Section 1: The Analytical Workflow: A Self-Validating System
A robust analytical method is the bedrock of any metabolomics study. The workflow described here is designed to be a self-validating system, incorporating quality controls at each stage to ensure data integrity.
Experimental Workflow Overview
The following diagram outlines a comprehensive workflow for the comparative metabolomics of NADT, from sample collection to data analysis.
Caption: Figure 1. High-level workflow for NADT metabolomics.
Sample Preparation: Maximizing Recovery and Stability
The choice of sample preparation method is critical for accurate quantification. Protein precipitation is a common and effective method for removing high-abundance proteins from biological matrices like plasma or serum, which would otherwise interfere with the analysis.
Protocol: Protein Precipitation
-
Thaw Samples: Thaw biological samples (e.g., plasma, urine) on ice to minimize degradation.
-
Prepare Precipitation Solution: Prepare a solution of ice-cold acetonitrile containing a suitable internal standard (e.g., this compound-d5). The internal standard is crucial for correcting for variability in extraction efficiency and instrument response.
-
Precipitation: Add 3 volumes of the cold acetonitrile solution to 1 volume of the biological sample (e.g., 300 µL to 100 µL).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC method. This ensures compatibility with the chromatographic system.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring to an autosampler vial.
Causality: Using cold acetonitrile serves a dual purpose: it efficiently precipitates proteins while keeping the analytes in solution, and the cold temperature slows down any potential enzymatic activity that could alter the metabolic profile. The inclusion of a deuterated internal standard with a structure nearly identical to the analyte ensures it behaves similarly during extraction and ionization, providing the most accurate correction for any sample loss.
Chromatographic Separation: The Chiral Imperative
Standard reversed-phase chromatography cannot distinguish between NADT and NALT. Chiral stationary phases (CSPs) are required to resolve these enantiomers. Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based) are particularly effective for separating amino acid enantiomers under reversed-phase conditions, which are highly compatible with mass spectrometry.[3][4]
Table 1: Comparison of Chiral Stationary Phases for N-Acetyl-tryptophan Isomer Separation
| Parameter | CSP 1: Teicoplanin-based (e.g., CHIROBIOTIC T) | CSP 2: Vancomycin-based (e.g., CHIROBIOTIC V) |
| Separation Principle | Multiple hydrogen bonding, ionic, and steric interactions within the macrocyclic "basket". | Similar to Teicoplanin, with a different 3D structure offering alternative selectivity. |
| Typical Mobile Phase | Methanol/Water with 0.1% Formic Acid | Acetonitrile/10mM Ammonium Acetate |
| Advantages | Excellent for N-blocked amino acids; robust and versatile.[5] | Broad enantioselectivity; can be used in polar organic and reversed-phase modes.[4] |
| Considerations | Mobile phase composition can significantly impact retention and resolution. | May require careful optimization of pH and buffer concentration. |
Protocol: Chiral LC-MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Astec CHIROBIOTIC T, 5 µm, 150 x 2.1 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
Causality: The teicoplanin stationary phase creates a chiral environment. As NADT and NALT pass through the column, they interact differently with the chiral selector due to their different three-dimensional structures. This differential interaction leads to different retention times, allowing them to be separated and individually quantified. The use of reversed-phase solvents like methanol and water with a formic acid modifier is ideal for electrospray ionization (ESI) in the mass spectrometer.[3]
Detection & Quantification: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides the sensitivity and selectivity required for accurate quantification in complex biological matrices. By using Multiple Reaction Monitoring (MRM), we can selectively detect NADT and its metabolites even at very low concentrations.
The fragmentation of N-acetyl-tryptophan is key to its identification. In positive ion mode ESI, the molecule is protonated to form the precursor ion [M+H]+ at m/z 247.1. Upon collision-induced dissociation (CID), this precursor ion fragments in a predictable manner. A common fragmentation involves the loss of the acetyl group and parts of the side chain, leading to characteristic product ions. A significant fragment ion for tryptophan-derived metabolites often corresponds to the indole-containing portion of the molecule.[6]
Table 2: MRM Transitions for N-Acetyl-tryptophan Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| NADT / NALT | 247.1 | 130.1 | 20 | Quantifier ion, corresponds to the indolemethylium ion. |
| NADT / NALT | 247.1 | 188.1 | 15 | Qualifier ion, corresponds to loss of the carboxyl group and part of the acetyl group. |
| NADT-d5 (IS) | 252.1 | 135.1 | 20 | Quantifier for the internal standard. |
Causality: MRM provides two layers of mass filtering. The first quadrupole (Q1) selects only the precursor ion of our analyte (m/z 247.1). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects only a specific, characteristic fragment ion (e.g., m/z 130.1). This process filters out almost all other molecules in the sample, resulting in a highly specific and sensitive signal for the analyte of interest.
Section 2: Comparative Metabolic Fate: NADT vs. NALT
While L-tryptophan metabolism is well-documented, proceeding primarily down the kynurenine and serotonin pathways, the fate of D-tryptophan and its acetylated form is less clear.[7][8][9] The body possesses D-amino acid oxidase (DAO), an enzyme that can metabolize D-amino acids, but the activity of this enzyme on NADT is not well characterized.
The key metabolic questions for a comparative study are:
-
Is NADT absorbed and circulated? If administered as an excipient, does it appear in the bloodstream?
-
Is NADT metabolized? Does it undergo de-acetylation to D-tryptophan, or is it hydroxylated or otherwise modified?
-
How does its metabolic profile compare to NALT? NALT is a known microbial metabolite and can be produced endogenously. Understanding the baseline levels of NALT is essential for interpreting the presence of NADT.
Potential Metabolic Pathways
The diagram below illustrates the known pathway for L-Tryptophan and the hypothesized pathways for D-Tryptophan and NADT.
Caption: Figure 2. Comparative metabolic pathways of Tryptophan isomers.
Conclusion and Future Directions
The metabolomic analysis of this compound is a non-trivial challenge that requires specialized analytical techniques. The core requirements are a robust sample preparation method and, most critically, a validated chiral liquid chromatography method capable of separating NADT from its endogenous L-isomer. Tandem mass spectrometry provides the necessary sensitivity and specificity for quantification in complex biological matrices.
By applying the principles and protocols outlined in this guide, researchers can confidently and accurately profile the metabolic fate of NADT. This is essential not only for assessing the safety of its use as a pharmaceutical excipient but also for exploring any potential, as-yet-undiscovered biological roles. Future studies should focus on identifying the specific enzymes responsible for NADT metabolism and elucidating the full profile of its downstream metabolites.
References
- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. sfera.unife.it [sfera.unife.it]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
Assessing the Purity of Synthesized N-Acetyl-D-tryptophan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of drug development and scientific research. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of N-Acetyl-D-tryptophan, a crucial chiral intermediate. Detailed experimental protocols, comparative data, and purification strategies are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and Its Purity
This compound is the N-acetylated derivative of the D-enantiomer of the essential amino acid tryptophan. Its synthesis can introduce a variety of impurities, including starting materials, byproducts of side reactions, and degradation products. Furthermore, the presence of the L-enantiomer, N-Acetyl-L-tryptophan, is a critical purity parameter due to the distinct biological activities of different stereoisomers. This guide explores the common impurities encountered during the synthesis of this compound and details the analytical techniques and purification methods to ensure a high-purity final product.
Potential Impurities in Synthesized this compound
The nature and quantity of impurities in synthesized this compound are highly dependent on the synthetic route employed. Common synthesis pathways start from D-tryptophan or racemic mixtures (DL-tryptophan) and involve acetylation with reagents like acetic anhydride.
Table 1: Common Impurities and Their Origins
| Impurity Name | Chemical Structure | Origin |
| D-Tryptophan | C₁₁H₁₂N₂O₂ | Unreacted starting material. |
| N-Acetyl-L-tryptophan | C₁₃H₁₄N₂O₃ | Enantiomeric impurity from non-stereospecific synthesis or incomplete resolution. |
| Indole | C₈H₇N | Degradation of the tryptophan indole ring. |
| Diacetylated Tryptophan | C₁₅H₁₆N₂O₄ | Over-acetylation during synthesis. |
| Tryptophan-related compounds (e.g., kynurenine) | Various | Oxidation or degradation of the tryptophan moiety. |
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is often necessary for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of unknown impurities.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, quantitative accuracy, and reproducibility. Capable of separating enantiomers with chiral columns. | Requires reference standards for impurity identification and quantification. | Quantification of known impurities, determination of enantiomeric excess. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without a specific reference standard (qNMR). | Lower sensitivity compared to HPLC and MS. | Structural elucidation of the main component and impurities, quantification of major impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity, excellent for impurity identification, especially when coupled with a separation technique like LC. | Quantification can be challenging without stable isotope-labeled internal standards. | Identification of unknown impurities, confirmation of molecular weight. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity and Enantiomeric Purity Analysis
Objective: To quantify related substance impurities and determine the enantiomeric purity of this compound.
Instrumentation: A standard HPLC system with a UV detector is suitable. For higher sensitivity and identification of unknown impurities, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.
Method 1: Reversed-Phase HPLC for Related Substance Impurities
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 35 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.[1]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Method 2: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) column is required. Macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) have shown good selectivity for N-acylated amino acids.[2]
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.02:0.01, v/v/v) is a common mobile phase for this type of separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data for HPLC Methods
| Parameter | Reversed-Phase HPLC (Typical Values) | Chiral HPLC (Typical Values) |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL for related impurities.[3] | Dependent on the specific enantiomeric impurity and column. |
| Limit of Quantitation (LOQ) | 0.15 - 0.3 µg/mL for related impurities.[3] | Typically in the range of 0.1% of the major enantiomer. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 2% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify and quantify major impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation:
-
¹H NMR: The proton spectrum will show characteristic signals for the acetyl group, the tryptophan indole ring protons, and the protons on the amino acid backbone. Integration of these signals can be used to quantify impurities if their signals are resolved from the main component.
-
¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms, confirming the overall structure.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify unknown impurities.
-
Instrumentation: A mass spectrometer, often coupled to an HPLC (LC-MS). High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of impurities.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis:
-
Full Scan MS: To determine the molecular weights of all components in the sample.
-
Tandem MS (MS/MS): To fragment ions of interest and obtain structural information for impurity identification.
-
Purification of Synthesized this compound
Should the purity assessment reveal unacceptable levels of impurities, further purification is necessary.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical.
Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent or solvent mixture should dissolve the this compound at an elevated temperature but have low solubility at room temperature or below. Water-containing acetic acid has been reported as an effective solvent system for tryptophan and its derivatives.[4] Mixtures such as ethanol/water or acetone/water can also be explored.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Chiral Chromatography
For the removal of the unwanted N-Acetyl-L-tryptophan enantiomer, preparative chiral chromatography is the most effective method. The analytical chiral HPLC method described above can be scaled up to a preparative scale.
Visualizing the Workflow
The following diagrams illustrate the logical flow of assessing and ensuring the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Caption: Comparison of Key Attributes of Analytical Techniques.
References
Safety Operating Guide
Proper Disposal of N-Acetyl-D-tryptophan: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-Acetyl-D-tryptophan, aligning with general laboratory safety protocols and environmental regulations. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to manage its disposal with the same diligence as any other laboratory chemical.[1][2]
I. Risk Assessment and Initial Handling
Before beginning any work that will generate this compound waste, a thorough risk assessment should be conducted. This initial step is crucial for ensuring that all potential hazards are identified and mitigated.
Key Considerations:
-
Scale of Waste Generation: Determine the expected volume of waste.
-
Contamination: Assess if the this compound waste will be mixed with other hazardous materials. If so, the mixture must be treated as hazardous waste.
-
Institutional Policies: Always consult your institution's Environmental Health and Safety (EHS) guidelines, as they may have specific protocols that supersede general recommendations.
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe laboratory operations.
Procedure:
-
Select an Appropriate Container:
-
Use a clean, dry, and compatible container with a secure, tight-fitting lid.
-
Ensure the container is in good condition, free from cracks or leaks.
-
For solid this compound, a wide-mouth, screw-cap plastic or glass jar is suitable.
-
-
Labeling the Waste Container:
-
Immediately label the container as "this compound Waste."
-
Even for non-hazardous substances, clear labeling prevents accidental misuse. If your institution requires it, use a standardized hazardous waste tag.[3][4]
-
The label should include:
-
Full Chemical Name: this compound
-
Quantity/Concentration
-
Date of Waste Generation
-
Principal Investigator's Name and Contact Information
-
Laboratory Room Number
-
-
III. Spill Management and Cleanup
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Procedure for Solid Spills:
-
Personal Protective Equipment (PPE): At a minimum, wear gloves, safety glasses, and a lab coat.
-
Containment: Prevent the powder from becoming airborne. Avoid dry sweeping.
-
Cleanup: Moisten the spilled material with a damp cloth or paper towel to minimize dust.[5] Carefully sweep or wipe up the material and place it in the designated this compound waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., paper towels, gloves) should be placed in the this compound waste container.
IV. Final Disposal Procedures
The final disposal route for this compound waste will depend on its purity and your institution's specific policies.
Pure, Uncontaminated this compound:
-
Option 1: Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable this compound to a licensed chemical disposal company.[1][2] This ensures compliance with all local, state, and national regulations.
-
Option 2: Institutional Waste Program: Follow your institution's EHS procedures for non-hazardous chemical waste. This may involve collection by the EHS department or specific instructions for in-lab management.
Contaminated this compound:
-
If this compound is mixed with any substance classified as hazardous (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste.
-
Follow your institution's hazardous waste disposal procedures, which will include specific container, labeling, and pickup protocols.
Disposal of Empty Containers:
-
For containers that held only pure this compound, they can typically be disposed of as regular trash after they have been thoroughly emptied.[4]
-
Deface or remove all chemical labels from the container before disposal.[4]
-
If the container held this compound contaminated with hazardous materials, it must be triple-rinsed with a suitable solvent.[4][6] The rinsate must be collected and disposed of as hazardous waste.[4][6]
Data Presentation: this compound Properties Relevant to Disposal
| Property | Value | Citation |
| Physical State | Solid (Powder) | [1][2] |
| Appearance | Beige or White | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 | [1][2] |
| Stability | Stable under recommended storage conditions | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Nitrogen oxides (NOx) | [1][2] |
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. ajiaminoscience.eu [ajiaminoscience.eu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling N-Acetyl-D-tryptophan
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, procedural information for the safe management of N-Acetyl-D-tryptophan in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2][3][4][5]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile gloves are commonly used for handling chemicals.[3][5] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[6][7] |
| Eyes | Safety glasses with side-shields or goggles | Must conform to EU standard EN 166 or NIOSH (US) standards.[6][7][8] Goggles provide better protection against dust particles. |
| Respiratory | Dust mask (N95 or P1) or respirator | Recommended when handling the powder to avoid inhalation of dust particles.[6] Use respirators and components tested and approved under appropriate government standards.[6] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[3][4] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.[6][9][10]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][10] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[6][7][9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10] Seek medical attention if irritation persists.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10] Never give anything by mouth to an unconscious person.[6][7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.
Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound powder in a laboratory setting.
Storage Conditions
To ensure the stability and integrity of this compound, adhere to the following storage conditions:
-
Temperature: Store in a cool place, with a recommended temperature between 2-8 °C.[6]
-
Environment: Store in a dry and well-ventilated area.[6][7][9]
-
Incompatibilities: Keep away from strong oxidizing agents.[6][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
Disposal Guidelines
The following table provides guidance on the proper disposal of this compound and its associated waste.
| Waste Type | Disposal Procedure |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company.[6][7] Do not let the product enter drains.[6][7] |
| Contaminated Packaging | Dispose of as unused product.[6][7] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[8] |
| Spilled Material | For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6][7][9] |
The following flowchart outlines the decision-making process for the disposal of this compound waste.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ajiaminoscience.eu [ajiaminoscience.eu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
